molecular formula C7H12O4 B577950 Ethyl 4-hydroxytetrahydrofuran-2-carboxylate CAS No. 1333319-61-1

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B577950
CAS No.: 1333319-61-1
M. Wt: 160.169
InChI Key: LJHQHOJRAMOKGV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-hydroxyoxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)6-3-5(8)4-11-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHQHOJRAMOKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745226
Record name Ethyl 2,5-anhydro-3-deoxypentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-61-1
Record name Pentonic acid, 2,5-anhydro-3-deoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-anhydro-3-deoxypentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[1][2][3] This technical guide provides an in-depth exploration of a key derivative, Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a versatile building block in organic synthesis. We present a robust and logical synthetic pathway, grounded in fundamental principles of nucleophilic substitution and cyclization reactions. Furthermore, this document establishes a comprehensive framework for the structural verification and purity assessment of the title compound, employing a suite of modern analytical techniques. Detailed, field-tested protocols for synthesis, purification, and characterization are provided to empower researchers, scientists, and drug development professionals in their scientific endeavors.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of substituted tetrahydrofurans can be approached through various strategies, including intramolecular cyclizations, cycloadditions, and rearrangements.[4] For the target molecule, this compound, a highly effective and logical approach involves the construction of the carbon skeleton via nucleophilic addition, followed by an intramolecular ring-closing reaction. This strategy leverages readily available and economical starting materials.

Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic disconnection of the target molecule points towards diethyl malonate and a three-carbon electrophile, such as epichlorohydrin, as ideal starting materials. This pathway is attractive due to the high acidity of the α-proton in diethyl malonate, which facilitates the formation of a soft nucleophile poised for reaction.

The forward synthesis, therefore, is designed as a two-step process:

  • Nucleophilic Opening of an Epoxide: A base-mediated deprotonation of diethyl malonate generates a carbanion that subsequently attacks the terminal carbon of epichlorohydrin in a classic SN2 reaction.

  • Intramolecular Cyclization: The resulting intermediate, containing both a hydroxyl group and an ester, undergoes a base-promoted intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.

This design is inherently efficient, building complexity rapidly from simple precursors.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification Start Diethyl Malonate + Epichlorohydrin Base Sodium Ethoxide (NaOEt) in Ethanol Start->Base Deprotonation Intermediate1 Alkylated Malonate Intermediate Base->Intermediate1 SN2 Attack Cyclization Base-catalyzed Ring Closure Intermediate1->Cyclization Product This compound Cyclization->Product Workup Aqueous Work-up & Extraction Product->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

Materials:

  • Diethyl malonate

  • Epichlorohydrin

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq.) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

    • Expert Insight: The in situ preparation of sodium ethoxide is crucial to ensure an anhydrous, highly reactive base, which is essential for efficient deprotonation of diethyl malonate and minimizing side reactions like epoxide hydrolysis.

  • Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at 0 °C. Allow the reaction mixture to stir for 30 minutes at this temperature.

  • Alkylation: Add epichlorohydrin (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Intramolecular Cyclization: The cyclization often proceeds in the same pot. To drive the reaction to completion, the mixture can be gently heated to reflux (approx. 78 °C) for 2-4 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and carefully neutralize it by adding saturated aqueous NH₄Cl solution.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Add deionized water and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • Rationale for Eluent Choice: A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate), is effective. The hydroxyl group and ester moiety impart moderate polarity, allowing for good separation from non-polar byproducts and baseline impurities.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the final product.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation PureProduct Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR FT-IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Final Verified Structure Structure->Final Purity->Final

Sources

Spectroscopic Elucidation of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of predicted spectral features but also robust, field-proven protocols for the experimental acquisition of this critical data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's structural attributes.

Introduction: The Structural Significance of this compound

Substituted tetrahydrofurans are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Their conformational flexibility and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. This compound (Molecular Formula: C₇H₁₂O₄, Molecular Weight: 160.17 g/mol ) combines several key functional groups—an ester, a secondary alcohol, and a cyclic ether—making its unambiguous structural confirmation paramount for its application in drug design and synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule.

This guide will systematically explore the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS, providing a virtual roadmap for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Chloroform-d (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive residual solvent peak.[1][2] If solubility is an issue, Acetone-d₆ or DMSO-d₆ can be considered.[2]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring a sample depth of at least 4-5 cm.[3]

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Logical Workflow for NMR Data Acquisition

Caption: Workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments. The following data is based on established chemical shift principles and prediction algorithms.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~4.5Multiplet1HH-2This proton is deshielded by both the adjacent ester carbonyl group and the ring oxygen. It will be split by the protons on C3.
~4.3Multiplet1HH-4The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. It will be split by the protons on C3 and C5.
~4.2Quartet2H-OCH₂ CH₃These protons are adjacent to the ester oxygen and are split into a quartet by the three protons of the methyl group.
~4.0 & ~3.8Multiplets2HH-5These diastereotopic protons are adjacent to the ring oxygen and will be split by the proton on C4 and by each other (geminal coupling).
~2.5 (exchangeable)Broad Singlet1H-OH The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It typically appears as a broad singlet and may exchange with D₂O.
~2.3 & ~2.1Multiplets2HH-3These diastereotopic protons are adjacent to the stereocenters at C2 and C4, leading to complex splitting patterns from coupling to H2 and H4.
~1.3Triplet3H-OCH₂CH₃ These protons are split into a triplet by the two protons of the adjacent methylene group.
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Chemical Shift
~172C =OThe ester carbonyl carbon is highly deshielded and appears far downfield.
~78C -2This carbon is deshielded by the adjacent ester group and the ring oxygen.
~75C -5The carbon adjacent to the ring oxygen appears in the typical range for an ether.
~68C -4The carbon bearing the hydroxyl group is deshielded by the oxygen atom.
~61-OCH₂ CH₃The methylene carbon of the ethyl ester group is deshielded by the adjacent oxygen.
~38C -3This aliphatic carbon is the most upfield of the ring carbons.
~14-OCH₂CH₃ The methyl carbon of the ethyl ester group is a typical upfield aliphatic signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Several methods are available for sample preparation in IR spectroscopy.[10][11][12][13]

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum is run on the clean, empty crystal.

  • Sample Application: Place a small amount (a few milligrams or a single drop if liquid) of the sample directly onto the ATR crystal.

  • Apply Pressure: A pressure arm is lowered to ensure firm contact between the sample and the crystal.

  • Data Collection: The IR spectrum is then collected. This technique requires minimal sample preparation and is non-destructive.

Alternative Method (KBr Pellet for Solids):

  • Sample Grinding: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected IR Absorptions and Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.[14][15][16][17][18]

Table 3: Expected IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3550 - 3200Strong, BroadO-H StretchAlcohol (-OH)
2980 - 2850Medium-StrongC-H StretchAliphatic (sp³ C-H)
1750 - 1735Strong, SharpC=O StretchEster (R-COOR')
1250 - 1000StrongC-O StretchEster, Ether, Alcohol

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a relatively volatile compound like this.[19][20][21][22][23]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as acetone or ethyl acetate.[19]

  • Instrument Setup:

    • A GC is equipped with a capillary column appropriate for separating moderately polar compounds.

    • The GC oven temperature program is set to ramp from a low temperature (e.g., 60 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

    • The GC is coupled to a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

  • Injection and Analysis:

    • A small volume (typically 1 µL) of the sample solution is injected into the hot GC inlet, where it is vaporized.

    • The sample is carried through the column by an inert gas (e.g., helium), separating it from any impurities.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source, is ionized, and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Fragmentation Pathway Visualization

G Mol [C7H12O4]+• m/z = 160 Frag1 Loss of •OCH2CH3 [M-45]+ m/z = 115 Mol->Frag1 α-cleavage at ester Frag2 Loss of •CH2CH3 [M-29]+ m/z = 131 Mol->Frag2 α-cleavage at ring Frag3 Loss of H2O [M-18]+• m/z = 142 Mol->Frag3 Dehydration Frag4 Loss of COOCH2CH3 [M-73]+ m/z = 87 Mol->Frag4 Ester cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Expected Mass Spectrum and Fragmentation Analysis

The mass spectrum will provide the molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 160 , corresponding to the molecular weight of the compound. This peak may be of low intensity due to the lability of the alcohol and ether functionalities.[24][25][26][27][28]

  • Key Fragmentation Pathways:

    • Loss of an Ethoxy Radical (-•OCH₂CH₃): Alpha-cleavage at the ester carbonyl group can lead to the loss of the ethoxy radical, resulting in an acylium ion at m/z = 115 (160 - 45).[29][30][31]

    • Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage of the ethyl group from the ester can occur, leading to a fragment at m/z = 131 (160 - 29).

    • Dehydration (-H₂O): Alcohols readily lose a molecule of water, which would produce a peak at m/z = 142 (160 - 18).[24][25][27] This is a very common fragmentation for alcohols.

    • Ring Cleavage: Cyclic ethers can undergo characteristic ring-opening fragmentations. A common pathway involves cleavage alpha to the ether oxygen. For instance, loss of the entire ester group (-COOCH₂CH₃) would result in a fragment at m/z = 87 (160 - 73).[32][33][34]

    • McLafferty Rearrangement: While not as straightforward in this cyclic system, rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage is a possibility to consider.[30]

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for both the acquisition and interpretation of this crucial spectroscopic data. The predicted spectra and fragmentation patterns detailed herein offer a reliable benchmark for researchers working with this molecule. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, scientists can confidently confirm the structure and purity of this valuable synthetic intermediate, thereby accelerating progress in drug discovery and development.

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An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, an understanding of a molecule's crystal structure is paramount. It informs everything from formulation and stability to how the molecule interacts with its biological target. Substituted tetrahydrofurans are a vital class of heterocyclic compounds, with the tetrahydrofuran (THF) ring serving as a key structural motif in numerous natural products and pharmacologically active molecules.[1][2][3] Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a member of this family, possesses functional groups—a hydroxyl and an ester—that can participate in crucial hydrogen bonding and other non-covalent interactions within a protein's active site.[4][5]

While a definitive, publicly available crystal structure for this compound is not currently deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), this guide will serve as a comprehensive whitepaper detailing the methodological approach to determine and analyze its crystal structure.[6][7][8][9][10] This document will provide field-proven insights into the synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction (SCXRD), a powerful technique for determining the atomic and molecular structure of a crystal.[11][12][13][14]

Part 1: Synthesis and Crystallization: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the often-challenging process of growing a high-quality single crystal.

Synthesis of this compound

The synthesis of substituted tetrahydrofurans can be achieved through various organic chemistry pathways.[15][16] A plausible and efficient route to this compound would likely involve the stereoselective reduction of a precursor such as Ethyl 4-oxotetrahydrofuran-2-carboxylate. This precursor-based approach is common in the synthesis of functionalized heterocyclic compounds.

Hypothetical Synthesis Protocol:

  • Precursor Synthesis: The synthesis would begin with a suitable starting material, potentially derived from furan or other readily available precursors, to form Ethyl 4-oxotetrahydrofuran-2-carboxylate.

  • Stereoselective Reduction: The ketone at the 4-position would then be reduced to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride) and reaction conditions would be critical to control the stereochemistry of the resulting alcohol, which will have a significant impact on the final crystal packing.

  • Purification: Following the reaction, the crude product would be purified using standard techniques such as column chromatography to isolate this compound with high purity, a prerequisite for successful crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular structure and no significant imperfections—is often the most difficult step in structure determination.[12] The choice of crystallization method is highly dependent on the compound's solubility and stability.[17][18]

Experimental Protocol for Crystallization Screening:

  • Solvent Screening: A preliminary solubility assessment in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexane, acetone, and mixtures thereof) is the first step.[19] An ideal solvent is one in which the compound is moderately soluble at high temperatures and less soluble at lower temperatures.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[17] This is often the simplest and most successful method.

    • Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (an anti-solvent) on top.[17][19] Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization. This can be done through either liquid-liquid diffusion or vapor diffusion.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[18]

For a molecule like this compound, with its polar hydroxyl and ester groups, a moderately polar solvent or a solvent mixture would likely be a good starting point for crystallization screening.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure can begin.[13][20][21] The SCXRD workflow involves three main stages: data collection, structure solution, and structure refinement.[12]

Workflow for Crystal Structure Determination:

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_source X-ray Generation crystal_selection->xray_source goniometer Crystal Orientation (Goniometer) xray_source->goniometer detector Diffraction Pattern Detection goniometer->detector data_processing Data Processing & Integration detector->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model & Validation structure_refinement->final_model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:
  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[13] The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[20] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12][13] Each spot in the diffraction pattern corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal, governed by Bragg's Law.[22]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of reflections are integrated and corrected for experimental factors.

  • Structure Solution: This step involves solving the "phase problem." While the intensities of the diffracted X-rays are measured, the phase information is lost.[23] For small molecules like this compound, direct methods are typically used to estimate the initial phases and generate an initial electron density map.[22]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data.[22][23][24] This iterative process adjusts the atomic positions, and thermal parameters until the model best fits the observed data. Difference Fourier maps are used to locate any missing atoms, such as hydrogens.[24]

Part 3: Analysis and Discussion of the (Hypothetical) Crystal Structure

Based on the known structures of related tetrahydrofuran derivatives, we can anticipate several key features in the crystal structure of this compound.[4][25][26]

Expected Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful SCXRD experiment. The values are hypothetical but representative of a small organic molecule.

ParameterExpected Value/Information
Chemical FormulaC7H12O4
Formula Weight160.17 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)Typical lengths for a small molecule unit cell (e.g., 5-15 Å)
α, β, γ (°)90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic)
Volume (ų)~500-1000
Z (Molecules per unit cell)2 or 4
Density (calculated)~1.1-1.3 g/cm³
R-factor (R1)< 0.05 for a well-refined structure
Goodness-of-fit (S)~1.0
Conformational Analysis

The five-membered tetrahydrofuran ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry).[26][27] The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the substituents at the 2- and 4-positions. The relative orientation of the ethyl carboxylate and hydroxyl groups (axial vs. equatorial) will be a key structural feature.[28][29]

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group as a hydrogen bond donor and the oxygen atoms of the ether, hydroxyl, and carbonyl groups as hydrogen bond acceptors strongly suggests that hydrogen bonding will be a dominant force in the crystal packing. It is highly probable that molecules will form hydrogen-bonded chains or networks, which dictate the overall three-dimensional architecture of the crystal. These interactions are critical for understanding the stability and physical properties of the solid state.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By following established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of this molecule. Such a model is invaluable for the rational design of new therapeutic agents, providing atomic-level insights into the conformational preferences and intermolecular interactions that govern its behavior. The methodologies described herein represent a standard, rigorous approach in the fields of medicinal chemistry and materials science, underscoring the foundational role of crystallography in modern drug discovery.

References

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  • Unknown Author. (n.d.). Crystallization of Small Molecules. Retrieved January 15, 2026, from [Link]

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  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]

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  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7). Available at: [Link]

  • Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Model molecular structures of tetrahydrofuran and its derivatives. Retrieved January 15, 2026, from [Link]

  • Giacovazzo, C. (2002). Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 15, 2026, from [Link]

  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 57(1), 58-71. Available at: [Link]

  • University of Oklahoma, Department of Chemistry and Biochemistry. (n.d.). Structure Refinement. Retrieved January 15, 2026, from [Link]

  • Unknown Author. (2024). Pharmacological activity of furan derivatives. Retrieved January 15, 2026, from [Link]

  • Chen, J., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 548–557. Available at: [Link]

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  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 15, 2026, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1849–1874. Available at: [Link]

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Stereoisomers of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate and their properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Abstract

The tetrahydrofuran motif is a cornerstone in medicinal chemistry, frequently appearing in the core structure of numerous pharmacologically active compounds. This compound, a functionally rich example of this scaffold, possesses two chiral centers, giving rise to four distinct stereoisomers. The spatial arrangement of its substituents dictates its three-dimensional shape, which in turn governs its interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, each stereoisomer can exhibit unique pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing stereoselective synthesis strategies, modern separation and resolution protocols, and advanced characterization techniques. We further delve into the structure-activity relationships that underscore the critical importance of stereochemical purity in the context of drug discovery and development.

Introduction: The Significance of Stereoisomerism

This compound possesses stereogenic centers at the C2 and C4 positions of the tetrahydrofuran ring. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to by their relative stereochemistry: cis and trans.

  • Trans Isomers: (2R, 4R)- and (2S, 4S)-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. These are non-superimposable mirror images of each other (enantiomers).

  • Cis Isomers: (2R, 4S)- and (2S, 4R)-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. These also form an enantiomeric pair.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, NMR spectra) and can be separated by standard chromatographic techniques. Enantiomers, however, share identical physical properties in an achiral environment and require specialized chiral methods for separation.[1] The distinct three-dimensional arrangement of the hydroxyl and ethyl carboxylate groups is pivotal, as it determines how the molecule can bind within the active site of a biological target. It is a well-established principle that stereoisomers of a chiral drug can exhibit significant differences in activity and toxicity.[2][3]

G cluster_trans trans-Diastereomer cluster_cis cis-Diastereomer trans_RR (2R, 4R) trans_SS (2S, 4S) trans_RR->trans_SS Enantiomers cis_RS (2R, 4S) trans_RR->cis_RS Diastereomers cis_SR (2S, 4R) trans_RR->cis_SR trans_SS->cis_RS trans_SS->cis_SR Diastereomers cis_RS->cis_SR Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Stereoselective Synthesis and Resolution Strategies

Achieving stereochemical control is a primary challenge in synthesizing chiral molecules. For this compound, strategies can be broadly classified into two categories: asymmetric synthesis to directly form a desired stereoisomer, or the synthesis of a mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create one specific stereoisomer in excess. This is often achieved through the use of chiral catalysts or auxiliaries. The synthesis of substituted tetrahydrofurans and the closely related γ-butyrolactones often involves catalytic asymmetric reactions.[4]

  • Catalytic Asymmetric Cycloetherification: This approach can involve the cyclization of a linear precursor that already contains the necessary functional groups. Chiral catalysts, such as cinchona-alkaloid-based thioureas, can facilitate the enantioselective formation of the tetrahydrofuran ring from suitable hydroxy-unsaturated ketones.[5]

  • [3+2] Cycloaddition Reactions: These powerful reactions can construct the five-membered ring in a single step with high stereocontrol. For instance, the reaction of carbonyl ylides with appropriate dipolarophiles, catalyzed by rhodium or other transition metals, can generate highly substituted tetrahydrofurans.[6] The choice of chiral ligands on the metal catalyst is crucial for inducing enantioselectivity.

  • Substrate-Controlled Diastereoselective Reduction: If a precursor such as Ethyl 4-oxotetrahydrofuran-2-carboxylate is synthesized, the reduction of the ketone at C4 can be controlled to favor either the cis or trans product. Bulky reducing agents (e.g., L-Selectride) will typically approach from the less sterically hindered face, opposite to the C2-substituent, yielding the trans isomer. Conversely, smaller reducing agents or those capable of chelation control (e.g., NaBH₄ with CeCl₃) might favor the cis isomer.

Chiral Resolution of Racemates

When a racemic or diastereomeric mixture is synthesized, separation into individual stereoisomers is necessary.

Enzymatic Kinetic Resolution (EKR)

EKR is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, most commonly lipases.[7] The enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, two primary EKR strategies are applicable:

  • Enantioselective Hydrolysis: The racemic ester is treated with a lipase (e.g., Candida antarctica Lipase B, CAL-B) in a buffered aqueous solution. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer by extraction.[8]

  • Enantioselective Transesterification (Acetylation): The racemic alcohol is treated with a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme will selectively acylate one enantiomer, and the resulting acetylated product can be separated from the unreacted alcohol enantiomer via standard column chromatography.[9][10]

The key to a successful EKR is achieving a conversion close to 50%, which theoretically yields both the product and the remaining starting material with high enantiomeric excess (e.e.).

G Racemate Racemic Mixture (R-OH + S-OH) Enzyme Lipase + Acyl Donor Racemate->Enzyme Separation Chromatographic Separation Enzyme->Separation Reaction Mixture (S-OH + R-OAc) S_OH Unreacted Enantiomer (S-OH) Separation->S_OH R_OAc Acylated Product (R-OAc) Separation->R_OAc

Figure 2: Workflow for Enzymatic Kinetic Resolution via transesterification.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used analytical and preparative method for separating enantiomers.[11] The CSP creates a chiral environment where the enantiomers have transient, diastereomeric interactions of differing energies, leading to different retention times.

  • Common CSPs: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and effective for separating a broad range of chiral compounds, including those with tetrahydrofuran scaffolds.[12]

  • Method Development: Separation is optimized by screening different CSPs and mobile phase compositions. Typical mobile phases for this class of compounds include mixtures of hexane/isopropanol (normal phase) or acetonitrile/methanol (polar organic mode).[11]

Characterization of Stereoisomers

Unambiguous determination of the relative and absolute stereochemistry is critical. A combination of spectroscopic and crystallographic techniques is employed.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans). The dihedral angle between protons on adjacent carbons (e.g., H2-H3 and H3-H4) influences their coupling constant (J-value), as described by the Karplus equation.

  • For a trans isomer, the protons at C2 and C4 are on opposite sides of the ring relative to their neighbors. This often results in both axial-axial and axial-equatorial couplings, leading to distinct and often larger J-values for specific protons compared to the cis isomer.

  • For a cis isomer, the substituents are on the same side, leading to different dihedral angles and consequently, different J-values. A detailed analysis of these coupling constants can allow for the assignment of the relative configuration.

While ¹H and ¹³C NMR spectra of enantiomers are identical, the spectra of diastereomers are different.[13][14][15]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both its relative and absolute stereochemistry.[16] The technique was instrumental in confirming the stereochemistry of substituted tetrahydrofuran derivatives used as P2 ligands in potent HIV-1 protease inhibitors.[9][17] By determining the crystal structure, researchers can visualize the precise spatial arrangement of atoms and confirm the cis or trans configuration. If a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion methods can be used to determine the absolute configuration (R/S).

Properties and Applications in Drug Development

The stereochemistry of this compound and its derivatives is paramount to their biological function, particularly in their role as building blocks for pharmaceuticals.

A compelling example is the development of HIV-1 protease inhibitors like Darunavir.[9] The inhibitor's P2 ligand, a bis-tetrahydrofuran (bis-THF) moiety, must have a specific stereochemistry to fit optimally into the S2 subsite of the enzyme's active site. X-ray crystallography of inhibitor-enzyme complexes has shown that the oxygen atoms of the THF rings form critical hydrogen bonds with the backbone amide protons of aspartate residues (Asp29 and Asp30) in the protease.[9][18]

An incorrect stereoisomer would position the hydroxyl group or other substituents in a way that could cause steric clashes or prevent the formation of these essential hydrogen bonds, drastically reducing or eliminating the inhibitor's potency. This highlights the direct link between a specific 3D structure and biological activity. Different stereoisomers of a drug can also be metabolized differently by enzymes like cytochrome P450s, leading to variations in efficacy and duration of action.[2]

Propertycis-Isomers ((2R,4S)/(2S,4R))trans-Isomers ((2R,4R)/(2S,4S))Rationale / Justification
Relative Stereochemistry Hydroxyl and ester groups on the same face of the ring.Hydroxyl and ester groups on opposite faces of the ring.Definition of cis/trans isomerism.
¹H NMR Expected to show a unique set of chemical shifts and coupling constants.Expected to show a different, unique set of chemical shifts and coupling constants.Diastereomers have distinct NMR spectra due to different spatial environments for the nuclei.[19]
Chromatographic Behavior Different retention time from trans isomers on achiral media (e.g., silica gel).Different retention time from cis isomers on achiral media.Diastereomers have different physical properties, including polarity, leading to separation.
Biological Activity Potentially different binding affinity to a chiral receptor or enzyme compared to the trans isomers.Potentially different binding affinity compared to the cis isomers.The 3D arrangement of binding groups (hydroxyl, ester oxygen) is critical for molecular recognition.[9][18]

Experimental Protocols

The following protocols are representative methodologies based on established procedures for similar compounds.[7][9][10]

Protocol 1: Enzymatic Kinetic Resolution of Racemic trans-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Objective: To separate the enantiomers of a racemic trans-isomer mixture via lipase-catalyzed acetylation.

Methodology:

  • To a solution of racemic trans-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add vinyl acetate (3.0 eq).

  • Add Amano Lipase PS-30 from Pseudomonas cepacia (approximately 50% by weight of the substrate).

  • Seal the reaction vessel and stir the suspension at room temperature (23-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up: Once ~50% conversion is reached, filter the mixture through a pad of Celite to remove the enzyme, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Separate the resulting acetylated ester from the unreacted alcohol using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess (e.e.) of both the recovered alcohol and the acetylated product using chiral HPLC.

Protocol 2: Analytical Chiral HPLC Separation

Objective: To determine the enantiomeric purity of a sample of this compound.

Methodology:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H or OD-H column (amylose or cellulose derivatives, respectively).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A starting point could be 90:10 (Hexane:IPA).

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (e.g., at 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Interpretation: The two enantiomers will elute as separate peaks if the separation is successful. Calculate the enantiomeric excess using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

G start Prepare Sample & Mobile Phase equilibrate Equilibrate Chiral Column (CSP) start->equilibrate inject Inject Sample equilibrate->inject separate Elute with Mobile Phase inject->separate detect UV Detection separate->detect analyze Integrate Peaks & Calculate e.e. detect->analyze

Figure 3: General workflow for Chiral HPLC analysis.

Conclusion

The four stereoisomers of this compound represent a classic case study in the importance of stereochemistry in chemical and biological sciences. Their synthesis, separation, and characterization require a sophisticated toolkit of modern organic chemistry techniques, from asymmetric catalysis to enzymatic resolution and chiral chromatography. As demonstrated by the critical role of structurally similar motifs in advanced therapeutics, the precise control and understanding of the three-dimensional architecture of such molecules are not merely academic exercises but are fundamental requirements for the rational design of safe and effective medicines. This guide serves as a foundational resource for researchers aiming to harness the specific properties of these chiral building blocks for applications in drug discovery and beyond.

References

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Conformational analysis of substituted tetrahydrofurans.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Substituted Tetrahydrofurans

Abstract

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and acetogenins.[1] The specific three-dimensional arrangement, or conformation, of the THF ring and its substituents profoundly dictates molecular recognition, binding affinity, and overall biological activity.[2] A thorough understanding of the conformational preferences of this five-membered ring system is therefore critical for researchers in medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of substituted tetrahydrofurans, synthesizing foundational theory with practical, field-proven methodologies.

The Flexible World of the Tetrahydrofuran Ring: Pseudorotation

Unlike the more rigid cyclohexane ring, the five-membered tetrahydrofuran ring is non-planar and highly flexible. It avoids the high energy of a planar conformation through out-of-plane puckering. The stable conformations of the THF ring are typically described by two main forms: the "twist" (C₂) symmetry) and the "envelope" or "bent" (Cₛ symmetry) conformations.[2][3]

These conformers interconvert with a very low energy barrier through a process known as pseudorotation.[4][5] This is not a true rotation of the molecule but a continuous puckering motion that travels around the ring. The energy difference between the C₂ and Cₛ conformers is exceptionally small, often within a few tenths of a kcal/mol, meaning both forms can coexist in equilibrium.[2][3] Recent advanced spectroscopic studies have found the twisted (C₂) conformer to be slightly more stable than the bent (Cₛ) conformer in the gas phase.[2] However, in the solid state, crystal packing forces can favor either form; for instance, unsubstituted THF crystallizes in the C₂ conformation.[3]

The entire pseudorotation pathway can be described by a puckering amplitude (q) and a phase angle (φ). This continuous cycle of conformations underscores the dynamic nature of the THF ring, which is a critical consideration when analyzing its substituted derivatives.

G cluster_path Pseudorotation Pathway E1 Envelope (E₁) T2 Twist (T₂) E1->T2 E3 Envelope (E₃) T2->E3 T4 Twist (T₄) E3->T4 center_node Low Energy Barrier Interconversion E5 Envelope (E₅) T4->E5 T1 Twist (T₁) E5->T1 E2 Envelope (E₂) T1->E2 T3 Twist (T₃) E2->T3 E4 Envelope (E₄) T3->E4 T5 Twist (T₅) E4->T5 T5->E1

Caption: The continuous, low-energy pseudorotation pathway of the THF ring.

Directing the Pucker: The Influence of Substituents

The introduction of substituents onto the THF ring breaks the symmetry and creates distinct energy minima, making certain conformations more favorable than others. The final conformational preference is a delicate balance of steric and stereoelectronic effects.

Steric Effects

As with any cyclic system, bulky substituents generally prefer to occupy pseudoequatorial positions to minimize unfavorable steric interactions (1,3-diaxial-like interactions) with other ring atoms and substituents. This principle is a primary driver in determining the most stable conformer.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals, can often override simple steric considerations, particularly when electronegative atoms are involved.

  • The Anomeric Effect: This is a critical effect for 2-substituted THFs where the substituent contains a heteroatom (e.g., -OR, -NR₂, -Halogen). The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position (adjacent to the ring oxygen) to adopt a pseudoaxial orientation over the sterically favored pseudoequatorial one.[6][7] This stabilization arises from a hyperconjugative interaction where a lone pair (n) from the ring oxygen (Y) donates electron density into the antibonding orbital (σ) of the C-X bond.[8] This n -> σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the pseudoaxial conformation.

  • The Gauche Effect: This effect describes the tendency for a molecule to adopt a gauche conformation (with a dihedral angle of ~60°) when it might be expected to prefer an anti conformation.[9] In substituted THFs, this can influence the orientation of substituents relative to each other. The stabilization is often explained by a hyperconjugative argument, where a σ bonding orbital donates into an adjacent σ* antibonding orbital.[9]

G cluster_effects Factors Influencing Conformation Steric Steric Hindrance Minimizes 1,3-diaxial interactions Favors pseudoequatorial position for bulky groups Equilibrium Resulting Conformational Equilibrium Steric->Equilibrium Anomeric Anomeric Anomeric->Equilibrium Gauche Gauche Gauche->Equilibrium

Caption: The interplay of steric and stereoelectronic effects on THF conformation.

Experimental Methodologies for Conformational Assignment

Determining the preferred conformation of a substituted THF requires a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR is the most powerful tool for analyzing the conformation of molecules in solution.[10]

  • ³J Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons by the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles around the ring and thus deduce the ring's pucker and the orientation of its substituents.[11]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). The presence of an NOE between a substituent proton and a ring proton can provide definitive proof of their relative stereochemistry (e.g., cis vs. trans) and whether a substituent is in a pseudoaxial or pseudoequatorial position.

Protocol 1: Conformational Analysis via NMR Spectroscopy
  • Sample Preparation: Dissolve the purified substituted THF in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum to identify and assign all proton signals.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and confirm assignments.

  • ³JHH Measurement: Extract vicinal coupling constants from the 1D ¹H spectrum. Use spectral simulation software if multiplets are complex.

  • Karplus Analysis: Apply the Karplus equation to the measured ³JHH values to estimate the corresponding H-C-C-H dihedral angles.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations.

  • NOE Interpretation: Analyze the NOESY cross-peaks. Strong NOEs between protons on different parts of the molecule indicate spatial proximity and are crucial for determining relative stereochemistry and substituent orientation.

  • Structure Elucidation: Combine the dihedral angle information from coupling constants with the proximity data from NOEs to build a self-consistent 3D model of the dominant solution-state conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12] It yields precise bond lengths, bond angles, and torsional angles, offering a definitive snapshot of a single conformation.[13]

  • Causality and Caveats: While X-ray crystallography is considered the "gold standard" for structural determination, it is crucial to recognize that the observed conformation is the one adopted within the crystal lattice. Intermolecular forces (crystal packing) can sometimes trap a higher-energy conformer or influence substituent orientation in a way that does not represent the major conformer in solution, where biological activity occurs. Therefore, crystallographic data should ideally be used in conjunction with solution-phase data (like NMR) for a complete picture.

Computational Chemistry: The In Silico Approach

Computational methods are indispensable for predicting and rationalizing the conformational preferences of substituted THFs. They allow for the exploration of the entire potential energy surface, which can be difficult or impossible to achieve experimentally.

  • Methods: Density Functional Theory (DFT), particularly with dispersion corrections (e.g., B3LYP-D3), and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly used.[14][15]

  • Basis Sets: The choice of basis set is critical for accuracy. Pople-style basis sets (e.g., 6-311++G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often required to adequately describe the subtle stereoelectronic effects.[14]

  • Workflow: The process typically involves a conformational search to identify all low-energy minima, followed by geometry optimization and frequency calculations for each conformer. The calculated relative energies (Gibbs free energy, ΔG) predict the equilibrium populations of the conformers. Theoretical NMR parameters (chemical shifts, coupling constants) can also be calculated and compared with experimental data for validation.

Protocol 2: Computational Conformational Search
  • Initial Structure Generation: Build a 3D model of the substituted THF.

  • Conformational Search: Use a systematic or stochastic search algorithm (e.g., using a tool like CREST) to generate a wide range of possible conformations (ring puckers and substituent rotamers).[16]

  • Low-Level Optimization: Perform an initial geometry optimization of all generated conformers using a computationally inexpensive method (e.g., GFN2-xTB or a small basis set DFT).

  • High-Level Re-optimization: Select the unique low-energy conformers (e.g., within 5 kcal/mol of the global minimum) and re-optimize them using a high-level method (e.g., B3LYP-D3(BJ)/def2-TZVP or MP2/aug-cc-pVTZ).

  • Frequency Calculation: Perform frequency calculations at the same high level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.[14]

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their predicted Boltzmann populations at a given temperature.

  • Property Calculation (Optional): For the most stable conformers, calculate NMR coupling constants and compare them with experimental values to validate the computational model.

Integrated Analysis Workflow

G node_start node_start node_exp node_exp node_comp node_comp node_decision node_decision node_end node_end start Substituted THF of Interest exp_analysis Experimental Analysis (NMR, X-ray) start->exp_analysis comp_analysis Computational Analysis (DFT/MP2) start->comp_analysis data_exp J-couplings, NOEs, Crystal Structure exp_analysis->data_exp data_comp Relative Energies (ΔG), Calculated J-couplings comp_analysis->data_comp compare Compare Results data_exp->compare data_comp->compare model Refined Conformational Model compare->model Consistent reassess Reassess Assumptions (Solvent, Basis Set) compare->reassess Inconsistent reassess->comp_analysis

Caption: Integrated workflow for the conformational assignment of substituted THFs.

Summary Data

The following table summarizes key conformational parameters for the parent tetrahydrofuran ring. Substituents will modulate these values.

ParameterC₂ (Twist) ConformationCₛ (Envelope) ConformationSource
Symmetry C₂Cₛ[2][3]
Relative Energy More StableLess Stable (~0.1-0.5 kcal/mol higher)[2]
Description Two atoms are displaced on opposite sides of the mean plane.Four atoms are coplanar, with one atom out of the plane.[16][17]
Typical Dihedrals Varies continuously through pseudorotation.Contains a C-C-C-C dihedral angle of ~0°.[5]

Conclusion

The conformational analysis of substituted tetrahydrofurans is a multifaceted discipline that is essential for understanding and predicting their chemical and biological properties. A purely steric-based approach is insufficient; a nuanced understanding of the interplay between steric hindrance and powerful stereoelectronic forces like the anomeric effect is required. By judiciously combining high-resolution experimental techniques, particularly NMR spectroscopy, with robust computational modeling, researchers can develop accurate and predictive models of THF conformation. This integrated approach provides the critical structural insights needed to guide the rational design of novel therapeutics and the synthesis of complex natural products.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.[Link]

  • Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., Ren, X., & Huang, Y. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.[Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH.[Link]

  • Lu, Y. C., Lin, K. C., & Chao, I. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry.[Link]

  • Park, J., & Kwon, D. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics.[Link]

  • Timosheva, J., et al. (2018). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. ResearchGate.[Link]

  • Amaral, G. A., et al. (2022). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ResearchGate.[Link]

  • Amaral, G. A., et al. (2022). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace.[Link]

  • Cremer, D., & Pople, J. A. (1975). A General Definition of Ring Puckering Coordinates. Journal of the American Chemical Society. (Referenced in[18])

  • Chertkov, V. A., et al. (2012). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1H NMR spectroscopy and ab initio calculations. ResearchGate.[Link]

  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica.[Link]

  • Cormanich, R., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect.[Link]

  • Wikipedia contributors. (2023). Anomeric effect. Wikipedia.[Link]

  • Gabbaï, F. P., et al. (2020). Single crystal X-ray diffraction structure of [1⋯THF]. ResearchGate.[Link]

  • Tormena, C. F., Cormanich, R. A., & Rittner, R. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.[Link]

  • Wikipedia contributors. (2023). Gauche effect. Wikipedia.[Link]

  • Notz, C. G., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC, NIH.[Link]

  • Melnik, V., et al. (1999). Pseudorotation pathway and equilibrium structure from the rotational spectrum of jet-cooled tetrahydrofuran. The Journal of Chemical Physics.[Link]

  • Su, G., et al. (2008). Valence orbital response to pseudorotation of tetrahydrofuran: A snapshot using dual space analysis. The Journal of Chemical Physics.[Link]

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The Tetrahydrofuran Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity of Tetrahydrofuran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, represents a cornerstone in the architecture of a multitude of biologically active molecules. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. The unique stereochemical and electronic properties of the THF ring enable it to engage in critical interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of tetrahydrofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential.

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant number of natural and synthetic tetrahydrofuran-containing compounds have demonstrated potent anticancer activities, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inhibition of Mitochondrial Complex I and Induction of Apoptosis

A prominent class of anticancer THF derivatives is the annonaceous acetogenins, which are characterized by a long aliphatic chain bearing one or two THF rings and a terminal γ-lactone. These compounds exert their cytotoxic effects primarily by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production, a critical vulnerability for highly metabolic cancer cells.[2]

The depletion of ATP triggers a cascade of events culminating in programmed cell death, or apoptosis. Acetogenins have been shown to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. Furthermore, some THF-containing acetogenins can induce G2/M phase cell cycle arrest and upregulate the expression of pro-apoptotic proteins like Bax.[2][3]

Another crucial mechanism involves the induction of endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can activate apoptotic signaling pathways.

THF_Acetogenin THF-Containing Acetogenin Complex_I Mitochondrial Complex I THF_Acetogenin->Complex_I Inhibition ER_Stress Endoplasmic Reticulum Stress THF_Acetogenin->ER_Stress Induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest THF_Acetogenin->Cell_Cycle_Arrest Induction ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer Mechanism of THF-Containing Acetogenins.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of tetrahydrofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (nM)Reference
Annonaceous AcetogeninAmphidinolide NMurine Lymphoma (L1210)0.05[4]
Annonaceous AcetogeninAmphidinolide NHuman Epidermoid Carcinoma (KB)0.06[4]
Annonaceous AcetogeninIsocaribenolide-IHuman Cervix Adenocarcinoma (HeLa)0.02[4]
Bis-THF AcetogeninSquamostatin ANasopharyngeal Carcinoma (NPC-TW01)in nanomolar range[3]
Mono-THF AcetogeninCorossoloneNasopharyngeal Carcinoma (NPC-TW01)in nanomolar range[3]
Experimental Protocol: Cell Viability Assessment (MTT/XTT Assay)

The cytotoxicity of tetrahydrofuran derivatives against cancer cells is commonly evaluated using colorimetric assays such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.[5][6]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

XTT Assay Protocol:

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative that produces a water-soluble formazan product, eliminating the need for a solubilization step.[5]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Addition: Add the activated XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

cluster_MTT MTT Assay Workflow cluster_XTT XTT Assay Workflow MTT_1 Seed Cells MTT_2 Add THF Derivative MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Incubate MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 XTT_1 Seed Cells XTT_2 Add THF Derivative XTT_1->XTT_2 XTT_3 Add XTT Reagent XTT_2->XTT_3 XTT_4 Incubate XTT_3->XTT_4 XTT_5 Measure Absorbance XTT_4->XTT_5

Comparison of MTT and XTT Assay Workflows.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

Tetrahydrofuran derivatives have emerged as a critical class of antiviral agents, most notably as inhibitors of the Human Immunodeficiency Virus (HIV)-1 protease. This enzyme is essential for the maturation of the virus, making it a prime target for antiretroviral therapy.

Mechanism of Action: Backbone Binding and Active Site Interactions

The THF moiety, particularly the bis-tetrahydrofuran (bis-THF) ligand found in the FDA-approved drug Darunavir, plays a crucial role in the potent inhibition of HIV-1 protease.[7] The oxygen atoms of the THF rings form key hydrogen bonds with the backbone amide hydrogens of aspartic acid residues (Asp29 and Asp30) in the S2 subsite of the enzyme's active site.[8][9] These "backbone binding" interactions are less susceptible to mutations in the enzyme's side chains, which is a common mechanism of drug resistance.

Furthermore, the hydrophobic surface of the THF rings engages in van der Waals interactions with hydrophobic pockets within the active site, further enhancing the binding affinity of the inhibitor.[8] The stereochemistry of the THF ring and its substituents is critical for optimal binding and inhibitory activity.

Inhibitor THF-based HIV-1 Protease Inhibitor Protease HIV-1 Protease Active Site Inhibitor->Protease Binding Backbone Backbone Amides (Asp29, Asp30) Inhibitor->Backbone H-Bonds from THF Oxygens Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket van der Waals Interactions Protease->Backbone Protease->Hydrophobic_Pocket Inhibition Enzyme Inhibition Protease->Inhibition

Mechanism of HIV-1 Protease Inhibition by THF Derivatives.
Quantitative Data: Enzyme Inhibition and Antiviral Activity

The efficacy of these inhibitors is measured by their enzyme inhibitory constant (Ki) and their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in cell-based antiviral assays.

CompoundKi (pM)IC50 (nM)Reference
Darunavir164.1[7]
Inhibitor 23c (substituted bis-THF)2.92.4[7]
Compound 4k (tetrahydrofuranyl-tetrahydrofuran ligand)310>1000[9]
Compound 4l (diastereomer of 4k)44>1000[9]
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to screen for HIV-1 protease inhibitors is a fluorometric assay that measures the cleavage of a synthetic peptide substrate.[10][11]

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant HIV-1 protease, and a fluorogenic peptide substrate.

  • Inhibitor Incubation: In a 96-well plate, incubate the HIV-1 protease with various concentrations of the tetrahydrofuran derivative for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). The cleavage of the substrate releases a fluorophore, leading to an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Antifungal and Antibacterial Activities

Tetrahydrofuran derivatives also exhibit promising activity against a range of fungal and bacterial pathogens.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal THF derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] Specifically, these compounds can target enzymes such as 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol.[14] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

Experimental Protocol: Ergosterol Quantitation Assay

  • Fungal Culture: Grow the fungal strain in a suitable broth medium in the presence of varying concentrations of the THF derivative.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Treat the cell pellet with alcoholic potassium hydroxide to break open the cells and saponify cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

  • Spectrophotometric Analysis: Measure the absorbance of the extracted sterols at specific wavelengths (typically between 230 and 300 nm) to quantify the amount of ergosterol.

  • Data Analysis: Calculate the percentage of ergosterol inhibition at each concentration of the THF derivative to determine the MIC.[5]

Antibacterial Mechanism: Targeting DNA Gyrase

Certain tetrahydrofuran derivatives have shown potential as antibacterial agents by targeting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair.[9][15] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA synthesis and bacterial cell death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (substrate), DNA gyrase enzyme, and the THF derivative at various concentrations in an appropriate assay buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be determined by quantifying the band intensities.[2]

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Azolylmethyloxolane derivative (28a)Candida albicansComparable to Itraconazole[14]
Azolylmethyloxolane derivative (28b)Candida albicansComparable to Itraconazole[14]
N-phenylpyrrolamide derivative (22e)Staphylococcus aureus0.25[16]
Ciprofloxacin derivative (4)Staphylococcus aureus0.035

Anti-inflammatory and Neuropharmacological Activities

The versatility of the tetrahydrofuran scaffold extends to the modulation of inflammatory pathways and neuronal signaling.

Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase-2 (COX-2)

Some tetrahydrofuran derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the THF derivative at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic co-substrate (e.g., TMPD).

  • Absorbance Measurement: Monitor the color development by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time. The peroxidase activity of COX-2 oxidizes the chromogenic substrate, leading to a color change.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the THF derivative to determine the IC50 value.

Neuropharmacological Mechanism: Serotonin Reuptake Inhibition

Disubstituted tetrahydrofurans have been investigated as selective serotonin reuptake inhibitors (SSRIs). These compounds block the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, they increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic action of many antidepressant medications.

Experimental Protocol: Cell-Based Serotonin Reuptake Assay

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human serotonin transporter (hSERT), such as JAR cells or transfected HEK293 cells.[2][6]

  • Compound Incubation: Incubate the cells with various concentrations of the THF derivative.

  • Radiolabeled Serotonin Addition: Add radiolabeled serotonin (e.g., [3H]5-HT) to the cells and incubate for a specific time to allow for uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of serotonin reuptake at each concentration of the THF derivative and calculate the IC50 or Ki value.[2]

Compound ClassTargetIC50/KiReference
Diaryl-tetrahydro-furan-3-olsCOX-2Appreciable inhibition
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4a)COX-2IC50 = 0.31 µM
2,5-disubstituted tetrahydrofuranSERTKi = 800 pM
Dihydrofuroaporphine (cis-19)5-HT1A ReceptorKi = 6.7 nM[4]

Conclusion

The tetrahydrofuran ring is a remarkably versatile and valuable scaffold in drug discovery, contributing to a wide array of biological activities. Its ability to form critical interactions with diverse biological targets, including enzymes and receptors, has led to the development of important therapeutic agents. The continued exploration of novel tetrahydrofuran derivatives, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics to address a range of human diseases. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these promising compounds.

References

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Whitepaper: The Therapeutic Promise of Hydroxylated Tetrahydrofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of bioactive natural products, demonstrating significant potential in medicinal chemistry.[1][2] When functionalized with a hydroxyl group, this scaffold offers a critical anchor for further chemical modification, profoundly influencing molecular behavior and target interaction.[3] The esterification of this hydroxyl group represents a key strategy for modulating physicochemical properties, enhancing drug delivery, and developing prodrug strategies. This guide provides a technical deep-dive into the synthesis, mechanisms of action, and therapeutic applications of hydroxylated tetrahydrofuran esters, with a focus on their emerging roles in oncology and anti-inflammatory research. We present field-proven insights into experimental design, detailing synthetic protocols and bioassay workflows to empower researchers in the exploration of this versatile chemical class.

The Core Scaffold: A Synthesis of Favorable Properties

The prevalence of the tetrahydrofuran ring in marine natural products with potent biological activities—ranging from anticancer to antimicrobial—is a testament to its evolutionary selection as a valuable pharmacophore.[1][2][4] The five-membered cyclic ether structure provides a stable, relatively planar core with a defined conformational preference, which can be crucial for precise orientation within a biological target's binding site.

The introduction of a hydroxyl (-OH) group adds a layer of functionality that is central to drug design.[3] This polar group can act as both a hydrogen bond donor and acceptor, forming critical interactions that can anchor a molecule to its protein target and enhance binding affinity and selectivity.

Esterification transforms the hydroxyl group into an ester (-OOCR), a modification with several strategic advantages:

  • Modulation of Lipophilicity: Converting a polar hydroxyl group to a more nonpolar ester can significantly alter a compound's solubility and ability to cross cellular membranes, directly impacting its pharmacokinetic profile.

  • Prodrug Development: Esters can be designed to be stable in circulation but are readily hydrolyzed by endogenous esterase enzymes within target cells or tissues, releasing the active hydroxylated parent compound.[5] This can improve drug delivery and reduce off-target toxicity.

  • Structure-Activity Relationship (SAR) Exploration: Creating a library of esters with varying alkyl or aryl (R) groups allows for a systematic exploration of how steric and electronic properties in that region of the molecule affect biological activity.[6]

Caption: Core chemical structure highlighting the key functional groups.

Synthesis Strategies: Building the Bioactive Molecule

A robust and flexible synthetic strategy is paramount for generating novel analogs for screening and optimization. The process can be logically divided into two key phases: construction of the hydroxylated THF core and subsequent esterification.

Phase 1: Formation of the Hydroxylated Tetrahydrofuran Core

Multiple methodologies exist for the stereoselective synthesis of substituted tetrahydrofurans.[7] A common and effective approach involves the intramolecular cyclization of a diol, which can be achieved under acidic conditions or via metal catalysis.

Protocol 2.1.1: Synthesis of a Hydroxylated THF Core via Cyclization of a Tertiary 1,4-Diol

This protocol is adapted from methodologies utilizing cerium ammonium nitrate (CAN) for high-yield, stereoselective cyclization at room temperature.[8]

Rationale: The choice of CAN as a catalyst is based on its ability to facilitate oxidative cyclization under mild conditions, which is often compatible with a variety of functional groups, thus minimizing the need for extensive protecting group strategies.

Step-by-Step Methodology:

  • Solubilization: Dissolve the tertiary 1,4-diol precursor (1.0 eq) in a suitable solvent such as acetonitrile. The concentration should be managed to favor intramolecular over intermolecular reactions (typically 0.05-0.1 M).

  • Catalyst Addition: To the stirred solution at room temperature, add cerium ammonium nitrate (CAN) (2.0-2.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove residual catalyst and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydroxylated tetrahydrofuran product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.

Phase 2: Esterification of the THF-Hydroxyl Group

With the core synthesized, the hydroxyl group can be readily esterified. Acylation using an acyl chloride in the presence of a mild base is a standard and reliable method.[6]

Protocol 2.2.1: General Procedure for Ester Synthesis

Rationale: This method uses pyridine as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. A mixed solvent system ensures the solubility of both polar and nonpolar reactants.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the hydroxylated tetrahydrofuran precursor (1.0 eq) in a 2:1 mixture of dichloromethane:tetrahydrofuran.

  • Base Addition: To the magnetically stirred solution at room temperature (22-23 °C), add pyridine (2.5 eq).

  • Acylation: Add a solution of the desired acyl chloride (2.0 eq) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Stir the resulting solution at room temperature for 16 hours or until completion as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane.

  • Washing: Wash the organic solution with a 3% HCl aqueous solution until the pH of the aqueous layer is 2-3. This step removes excess pyridine. Follow with a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify the product via flash column chromatography to yield the final hydroxylated tetrahydrofuran ester.

cluster_workflow General Synthetic Workflow A 1,4-Diol Precursor B Phase 1: Intramolecular Cyclization (e.g., Protocol 2.1.1) A->B C Hydroxylated THF Core Intermediate B->C D Phase 2: Esterification (e.g., Protocol 2.2.1) C->D E Final Product: Hydroxylated THF Ester D->E

Caption: High-level overview of the synthetic workflow.

Therapeutic Applications & Mechanisms of Action

Anticancer Applications: Targeting Hypoxia

A hypoxic (low oxygen) microenvironment is a hallmark of solid tumors and is strongly associated with aggressive tumor progression, metastasis, and resistance to therapy.[9] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 activates a broad range of genes that promote tumor survival, making it a prime target for cancer therapy.

The natural product Manassantin A, which contains a core tetrahydrofuran structure, has been identified as an inhibitor of HIF-1 transactivation.[9] This has spurred research into simplified, more synthetically tractable analogues, including hydroxylated THF esters, to develop novel anticancer agents.

Mechanism of Action: These compounds are hypothesized to interfere with the HIF-1 signaling cascade, preventing the transcription of its target genes which are essential for angiogenesis (new blood vessel formation), metabolic adaptation, and cell survival. By inhibiting HIF-1, these agents can effectively "starve" the tumor and resensitize it to conventional therapies.

Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a_Stabilization HIF-1α Subunit Stabilization Hypoxia->HIF1a_Stabilization Dimerization HIF-1α / HIF-1β Dimerization HIF1a_Stabilization->Dimerization HIF1b HIF-1β (Constitutively Expressed) HIF1b->Dimerization HRE_Binding Binding to Hypoxia Response Element (HRE) in DNA Dimerization->HRE_Binding Gene_Transcription Target Gene Transcription HRE_Binding->Gene_Transcription Outcomes Angiogenesis Metastasis Therapy Resistance Gene_Transcription->Outcomes Compound Hydroxylated THF Ester Compound->Dimerization Inhibition

Caption: Simplified HIF-1 signaling pathway and the point of intervention.

Anti-inflammatory Applications: Combating Oxidative Stress

Inflammation is intrinsically linked to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Natural products containing furan and tetrahydrofuran moieties have demonstrated potent antioxidant and anti-inflammatory activities.[10]

Mechanism of Action: The proposed mechanism for many of these compounds involves the scavenging of free radicals like superoxide anions and the inhibition of lipid peroxidation.[10] By neutralizing ROS, these agents can interrupt the pro-inflammatory signaling cascades that lead to tissue damage, making hydroxylated tetrahydrofuran esters promising candidates for treating chronic inflammatory diseases.

Protocols for Biological Evaluation

A hierarchical screening cascade is essential for efficiently identifying and characterizing lead compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a primary and robust method for determining a compound's cytotoxic (cell-killing) potential against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxylated tetrahydrofuran ester compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

Quantitative results from screening should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Example Cytotoxicity Data for THF Ester Analogs

Compound ID R Group (Ester) GI₅₀ vs. HCT-116 (µM)[11]
THF-OH-01 Acetate (-COCH₃) 15.2
THF-OH-02 Propionate (-COCH₂CH₃) 11.8
THF-OH-03 Benzoate (-COPh) 5.4

| Doxorubicin | (Positive Control) | 0.08 |

Synthesis Compound Synthesis & Purification Primary_Screen Primary Screen: In Vitro Cytotoxicity (MTT Assay) Synthesis->Primary_Screen Mechanism_Screen Mechanism-Based Assay (e.g., HIF-1 Reporter) Primary_Screen->Mechanism_Screen Active Compounds Lead_Opt Lead Optimization (SAR Studies) Mechanism_Screen->Lead_Opt Confirmed Mechanism Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical drug discovery screening cascade for novel compounds.

Future Perspectives and Conclusion

Hydroxylated tetrahydrofuran esters represent a highly versatile and promising class of molecules for therapeutic development. The core THF scaffold is a proven pharmacophore, and the hydroxyl-ester combination provides a powerful handle for fine-tuning drug-like properties.

Future research should focus on several key areas:

  • Expansion of Therapeutic Targets: While oncology and inflammation are clear areas of opportunity, the known broad-spectrum bioactivity of THF-containing natural products suggests potential in infectious diseases (antibacterial, antifungal) and neurology.[1]

  • Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes will be crucial, as the specific 3D arrangement of substituents on the THF ring is often critical for biological activity.[2]

  • Advanced SAR Studies: A deeper exploration of the ester component is warranted to optimize compounds for specific delivery to target tissues by leveraging differential esterase expression.

References

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The Versatile Chiral Synthon: A Technical Guide to Ethyl 4-Hydroxytetrahydrofuran-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Pre-organized Chiral Scaffold

In the intricate landscape of modern organic synthesis, particularly in the realm of pharmaceutical and bioactive molecule development, the pursuit of enantiopure compounds is paramount. The strategic use of chiral building blocks, readily available from the "chiral pool," offers a significant advantage by embedding stereochemical information at an early stage, thereby streamlining complex synthetic sequences.[1] Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a deceptively simple heterocyclic compound, has emerged as a powerful and versatile chiral synthon. Its pre-organized tetrahydrofuran framework, adorned with strategically placed functional groups, provides a robust scaffold for the stereocontrolled synthesis of a diverse array of complex molecular architectures, including key intermediates for antiviral nucleoside analogues and various natural products. This guide provides an in-depth technical overview of its synthesis and application, grounded in established synthetic principles and methodologies.

Stereoselective Synthesis: Accessing Enantiopure this compound

The utility of this compound as a chiral building block is contingent upon its availability in high enantiopurity. Several stereoselective strategies can be envisaged for its synthesis, primarily revolving around the diastereoselective reduction of a prochiral ketone precursor or the elaboration of a starting material from the chiral pool.

One of the most reliable and well-documented approaches to establishing stereocenters in acyclic and cyclic systems is the Sharpless asymmetric epoxidation of allylic alcohols. This methodology can be adapted to construct the chiral tetrahydrofuran core. A plausible and robust synthetic sequence, inspired by well-established protocols for similar chiral building blocks, is outlined below. This protocol is presented as a trustworthy, self-validating system, with the causality behind experimental choices explicitly explained.

Exemplary Enantioselective Synthesis Protocol

This protocol describes a multi-step sequence commencing with a Sharpless asymmetric epoxidation to install the key stereochemistry, followed by cyclization to form the tetrahydrofuran ring.

Workflow of the Proposed Synthesis:

A Allyl Alcohol Derivative B Sharpless Asymmetric Epoxidation A->B Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C C Chiral Epoxy Alcohol B->C D Oxidative Cleavage C->D e.g., NaIO4, OsO4 (cat.) E Aldehyde Intermediate D->E F Wittig or Horner-Wadsworth-Emmons Reaction E->F Ph3P=CHCO2Et or (EtO)2P(O)CH2CO2Et, Base G α,β-Unsaturated Ester F->G H Intramolecular Michael Addition/Cyclization G->H Base-catalyzed I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Sharpless Asymmetric Epoxidation of a Suitable Allylic Alcohol

  • Rationale: The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective oxidation of prochiral allylic alcohols. The choice of diethyl tartrate (DET) enantiomer dictates the facial selectivity of the epoxidation, allowing access to either enantiomer of the product.[2]

  • Procedure:

    • To a stirred solution of titanium(IV) isopropoxide (0.1 eq.) in dry dichloromethane (CH2Cl2) at -20 °C under an inert atmosphere, add (+)-diethyl tartrate (0.12 eq.).

    • After stirring for 30 minutes, add the chosen allylic alcohol substrate (1.0 eq.).

    • A solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 M, 1.5 eq.) is then added dropwise, maintaining the temperature at -20 °C.

    • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ferrous sulfate.

    • The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxy alcohol is purified by flash column chromatography.

Step 2: Oxidative Cleavage to an Aldehyde

  • Rationale: To generate the carboxylic acid precursor portion of the target molecule, the terminal carbon of the epoxy alcohol needs to be cleaved. Ozonolysis or a Lemieux-Johnson oxidation are suitable methods.

  • Procedure (Lemieux-Johnson):

    • To a solution of the chiral epoxy alcohol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water, add a catalytic amount of osmium tetroxide (OsO4, ~0.02 eq.).

    • To this solution, add sodium periodate (NaIO4, 2.1 eq.) portion-wise, maintaining the temperature below 25 °C.

    • The reaction is stirred until TLC indicates complete consumption of the starting material.

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude aldehyde.

Step 3: Chain Elongation via Wittig or Horner-Wadsworth-Emmons Olefination

  • Rationale: To introduce the ethyl ester functionality and the remaining two carbons of the backbone, a Wittig or Horner-Wadsworth-Emmons reaction is employed. The Horner-Wadsworth-Emmons reaction is often preferred as it typically favors the formation of the (E)-alkene and the workup is simpler.

  • Procedure (Horner-Wadsworth-Emmons):

    • To a suspension of sodium hydride (NaH, 1.1 eq.) in dry THF at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.

    • The mixture is stirred at room temperature until the evolution of hydrogen ceases.

    • The resulting solution is cooled to 0 °C, and a solution of the crude aldehyde from the previous step in THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude α,β-unsaturated ester is purified by column chromatography.

Step 4: Intramolecular Michael Addition and Diastereoselective Reduction

  • Rationale: The final ring-closing step can be achieved via a base-catalyzed intramolecular Michael addition of the hydroxyl group onto the α,β-unsaturated ester. This cyclization is often highly diastereoselective. The resulting ketone can then be reduced to the desired alcohol.

  • Procedure:

    • To a solution of the α,β-unsaturated ester in a suitable solvent such as THF, add a catalytic amount of a non-nucleophilic base like sodium hydride or DBU.

    • The reaction is stirred at room temperature until cyclization is complete (monitored by TLC), yielding ethyl 4-oxotetrahydrofuran-2-carboxylate.

    • The reaction mixture is then cooled to -78 °C, and a solution of a reducing agent such as sodium borohydride in ethanol is added. The choice of reducing agent and conditions will influence the diastereoselectivity of the hydroxyl group formation.

    • After the reduction is complete, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomers of this compound can be separated by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the hydroxyl and ester functionalities on the chiral tetrahydrofuran scaffold of this compound makes it a valuable precursor for a variety of complex molecules.

Synthesis of Carbocyclic Nucleoside Analogues

A significant application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues.[3] These compounds, where the furanose oxygen is replaced by a methylene group, often exhibit enhanced metabolic stability and potent antiviral or anticancer activities.

General Synthetic Strategy:

A Ethyl 4-hydroxytetrahydrofuran- 2-carboxylate B Protection of Hydroxyl Group A->B C Protected Tetrahydrofuran B->C D Reduction of Ester C->D e.g., LiAlH4 E Hydroxymethyl Intermediate D->E F Conversion to Leaving Group E->F e.g., TsCl, pyridine G Introduction of Azide F->G NaN3, DMF H Reduction of Azide G->H e.g., H2, Pd/C I Amino Intermediate H->I J Coupling with Nucleobase Precursor I->J K Carbocyclic Nucleoside Analogue J->K

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

The 4-hydroxyl group can be converted into an amino group, which is then coupled with a suitably functionalized pyrimidine or purine base. The ester at the 2-position can be reduced to a hydroxymethyl group, mimicking the 5'-hydroxyl of a natural nucleoside.

Precursor to Chiral Butenolides and Butyrolactones

The tetrahydrofuran ring can be manipulated to form other important heterocyclic structures. For instance, elimination of the 4-hydroxyl group can lead to the formation of a double bond, providing access to chiral dihydrofurans, which are precursors to butenolides and butyrolactones. These motifs are present in a wide range of natural products with diverse biological activities.[4][5][6]

Illustrative Transformation to a Butenolide Precursor:

  • Mesylation of the Hydroxyl Group: The 4-hydroxyl group is converted to a good leaving group, such as a mesylate, by treatment with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Elimination: Treatment of the mesylate with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces an E2 elimination to form the corresponding ethyl 2,5-dihydrofuran-2-carboxylate.

  • Further Elaboration: This unsaturated ester can then be further functionalized to access a variety of substituted butenolides.

Data Summary

Stereoselective Synthesis MethodKey Reagent/StepTypical Diastereomeric/Enantiomeric ExcessReference (Illustrative)
Sharpless Asymmetric EpoxidationTi(OiPr)4, DET, TBHP>95% ee[2]
Diastereoselective Reduction of KetoneChiral Reducing Agent (e.g., CBS reagent)>90% de-
Chiral Pool (from D-Mannose)Multi-step enzymatic and chemical synthesisHigh ee[1]

Conclusion

This compound stands as a testament to the power of chiral building block strategies in modern organic synthesis. Its ready accessibility in enantiopure form, coupled with the versatility of its functional groups, provides a reliable and efficient entry point to a wide range of stereochemically complex and biologically relevant molecules. For researchers in drug discovery and natural product synthesis, a thorough understanding of the synthesis and reactivity of this valuable synthon opens doors to novel and streamlined synthetic routes.

References

  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc.1987 , 109, 5765-5780. [Link]

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  • Nguyen, S. S.; et al. Org. Lett.2019 , 21, 8500-8504. [Link]

  • Marino, J. P.; et al. J. Org. Chem.1997 , 62, 6454-6455. [Link]

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A Senior Application Scientist's Guide to the Synthetic Versatility of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) moiety is a privileged structural motif, prominently featured in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence in molecules exhibiting antitumor, antimicrobial, and antiviral properties underscores the critical importance of developing efficient and stereoselective synthetic routes to access this heterocyclic core.[1] This guide provides an in-depth exploration of the core synthetic strategies employed to construct substituted tetrahydrofurans, moving from classical cyclization reactions to modern catalytic methodologies. The focus is not merely on the transformation itself, but on the underlying principles that govern reactivity, selectivity, and experimental design.

Intramolecular Cyclization: The Cornerstone of THF Synthesis

The most direct and widely utilized approach to the tetrahydrofuran ring involves the intramolecular cyclization of a linear precursor, typically a C4 chain containing a terminal hydroxyl group and an electrophilic center. The specific nature of the electrophile and the method of its activation define the subtype of this strategy.

Nucleophilic Substitution (SN2) Pathways

Classical ether synthesis finds its intramolecular counterpart in the cyclization of haloalcohols or their sulfonate ester derivatives. This approach relies on a robust SN2 mechanism where a hydroxyl group acts as the nucleophile, displacing a leaving group positioned on the fourth carbon atom.

Causality in Experimental Design: The choice of the leaving group is paramount. While halides (I > Br > Cl) are effective, they often require harsh basic conditions for activation of the hydroxyl nucleophile. Tosylates (Ts), mesylates (Ms), and triflates (Tf) are superior leaving groups, often enabling cyclization under milder basic conditions, which is crucial for substrates with sensitive functional groups. The stereochemical outcome is predictable, proceeding with inversion of configuration at the carbon bearing the leaving group, making this a powerful tool for stereocontrolled synthesis when starting from a chiral precursor.[1]

Intramolecular Addition to Epoxides

A highly effective and stereospecific method involves the 5-exo-tet cyclization of a γ,δ-epoxy alcohol. First described by Kishi, this reaction is a cornerstone of complex molecule synthesis.[1] The reaction can be catalyzed by either acid or base, with the choice dictating the regioselectivity of the epoxide opening (i.e., attack at the more or less substituted carbon).

Mechanism Deep Dive: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbons more electrophilic. The tethered alcohol then attacks, typically at the more substituted carbon, following a Markovnikov-type regioselectivity. Basic conditions, conversely, involve deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion. This predictable control over regioselectivity is a key advantage.[1]

Diagram 1: General Mechanism of Epoxide Ring Opening

G cluster_acid Acid-Catalyzed (5-exo-tet) cluster_base Base-Catalyzed (5-exo-tet) A_Start γ,δ-Epoxy Alcohol A_Protonation Protonated Epoxide (Oxonium Ion) A_Start->A_Protonation H+ A_Cyclization Cyclization (Attack at Cδ) A_Protonation->A_Cyclization Intramolecular Attack A_Product Substituted THF A_Cyclization->A_Product -H+ B_Start γ,δ-Epoxy Alcohol B_Alkoxide Alkoxide Intermediate B_Start->B_Alkoxide Base B_Cyclization Cyclization (Attack at Cγ) B_Alkoxide->B_Cyclization Intramolecular SN2 Attack B_Product Substituted THF B_Cyclization->B_Product Protonation

Caption: Acid vs. Base-catalyzed epoxide opening for THF synthesis.

Oxidative Cyclization of Unsaturated Alcohols

The oxidative cyclization of γ-hydroxy alkenes (pentenols) is a powerful modern strategy that forms the C-O bond and often introduces additional functionality in a single step.[1] These reactions are typically mediated by transition metals, most notably palladium.

The Wacker-type or oxypalladation reaction is a prominent example.[1] The mechanism involves the coordination of the Pd(II) catalyst to the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group. The resulting palladium-alkyl intermediate can then undergo various fates, such as β-hydride elimination to yield a vinyl-substituted THF or trapping with other reagents.[3]

Another key method is the Mukaiyama aerobic oxidative cyclization, which utilizes a cobalt catalyst and molecular oxygen as the terminal oxidant.[4] This approach is lauded for its mild conditions and excellent trans diastereoselectivity for the formation of 2,5-disubstituted THFs.[4]

Table 1: Comparison of Selected Oxidative Cyclization Methods

MethodCatalyst SystemTypical SubstrateKey FeaturesReference
Wacker-TypePd(OAc)₂, Cu(OAc)₂, O₂γ-Hydroxy AlkenesForms vinyl THFs; good diastereoselectivity.[1]
Mukaiyama AerobicCo(nmp)₂, O₂, Et₃SiHTertiary 5-PentenolsMild conditions; excellent trans selectivity.[4]
Ferrocenium-Catalyzed[Cp₂Fe]BF₄ (10 mol%)1,4-DiolsDehydrative cyclization; tolerates non-inert conditions.[5]

Cycloaddition and Annulation Strategies

Cycloaddition reactions offer a convergent route to the THF core, constructing two bonds and setting multiple stereocenters in a single, highly controlled step.

[3+2] Cycloadditions

The [3+2] cycloaddition is a powerful tool for THF synthesis. A common variant involves the reaction of a carbonyl ylide, often generated in situ from the rhodium-catalyzed decomposition of a diazo compound, with an activated alkene.[1]

More recently, the use of donor-acceptor (D-A) cyclopropanes as three-carbon synthons has gained prominence.[6] In the presence of a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate that is trapped by an aldehyde or ketone dipolarophile. The choice of Lewis acid is critical; for instance, Sn(OTf)₂ has been shown to be highly effective, providing excellent yields and high cis diastereoselectivity for 2,5-disubstituted THFs.[6] A dynamic kinetic asymmetric variant of this reaction allows for the synthesis of enantioenriched THFs from racemic cyclopropanes.[7][8]

Representative Protocol: Sn(OTf)₂-Catalyzed [3+2] Annulation [6]

  • System Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the donor-acceptor cyclopropane (1.0 equiv).

  • Solvent and Reagents: Dissolve the cyclopropane in anhydrous dichloromethane (CH₂Cl₂). Add the aldehyde (3.0 equiv).

  • Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of tin(II) triflate (Sn(OTf)₂, 5 mol %) in CH₂Cl₂. Rationale: The use of a substoichiometric amount of Lewis acid makes this a catalytic process. The excess aldehyde ensures efficient trapping of the reactive intermediate.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the 2,5-disubstituted tetrahydrofuran.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for forming cyclic ethers from acyclic diene precursors.[9] The reaction, typically catalyzed by well-defined ruthenium carbene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), is highly functional group tolerant and has been widely applied in natural product synthesis.[1][10] The resulting dihydrofuran can be readily hydrogenated to the corresponding saturated THF, often in a one-pot process.[1]

Tandem and One-Pot Methodologies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of elegant one-pot and tandem reactions that construct the THF core with minimal purification steps.

Organocatalytic Cascades

Organocatalysis provides a metal-free avenue to complex chiral molecules. An efficient asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis approach.[11] This process involves a double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl and an enal, yielding the product with high enantio- and diastereoselectivity.[11]

Boron-Based Multi-Step Sequences

A powerful one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been achieved via an allylboration–hydroboration–iodination–cyclization sequence.[12][13] This strategy showcases exceptional control over stereochemistry, originating from the initial chiral allylboration step.

Diagram 2: Workflow for One-Pot Asymmetric THF Synthesis

G Start Aldehyde + (-)-B-Allyldiisopinocampheylborane Step1 Step 1: Asymmetric Allylboration (-100 °C, Ether) Start->Step1 Intermediate1 Homoallylic Alcohol (in situ) Step1->Intermediate1 Step2 Step 2: Hydroboration (Add Chx₂BH, warm to RT) Intermediate1->Step2 Intermediate2 1,4-Diol Derivative (in situ) Step2->Intermediate2 Step3 Step 3: Iodination/Cyclization (Add I₂, NaHCO₃) Intermediate2->Step3 Product Final Product: Chiral Substituted THF Step3->Product

Caption: Sequential one-pot synthesis of chiral tetrahydrofurans.[12][13]

Conclusion

The synthesis of substituted tetrahydrofurans is a mature yet continually evolving field. While classical intramolecular cyclizations remain foundational, the development of catalytic stereoselective methods, including transition-metal-catalyzed oxidative cyclizations, [3+2] annulations, and organocatalytic cascades, has dramatically expanded the synthetic chemist's toolkit. The ability to design multi-step, one-pot sequences demonstrates a high level of sophistication, enabling the efficient construction of these vital heterocyclic cores with precise control over substitution and stereochemistry. The choice of a specific route is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule, reflecting the deep interplay between mechanistic understanding and strategic synthetic design.

References

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  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]

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  • Liu, G. et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. Available at: [Link]

  • Fritz, M. et al. (2021). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules. Available at: [Link]

  • Siriwardana, A. I. (2023). Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. American University - Figshare. Available at: [Link]

  • Lee, K. et al. (2005). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters. Available at: [Link]

  • Ramachandran, P. V. et al. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Johnson, J. S. et al. (2009). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3+2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Romo, D. et al. (2012). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. National Institutes of Health. Available at: [Link]

  • Marco-Contelles, J. et al. (2000). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ko, C. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Schlosberg, R. H. et al. (1981). Synthesis of tetrahydrofuran. Google Patents.
  • Pan, S. C. et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]

  • Kerr, M. S. et al. (2007). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • Britton, R. et al. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. RSC Publishing. Available at: [Link]

  • Ramachandran, P. V. et al. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Rychnovsky, S. D. et al. (2009). Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cyclocapitelline. CORE. Available at: [Link]

  • Gouverneur, V. et al. (2011). Stereocontrolled synthesis of highly functionalised tetrahydrofurans. Durham e-Theses. Available at: [Link]

  • Kokotos, C. G. et al. (2016). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry. Available at: [Link]

  • SciSpace. Recent advances in the synthesis of tetrahydrofurans and applications in total synthesis. Available at: [Link]

  • Hong, B.-C. et al. (2024). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications. Available at: [Link]

  • Chavan, L. N. et al. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. Sci-Hub. Available at: [Link]

  • Andersson, P. G. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

  • Wolfe, J. P. et al. (2011). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health. Available at: [Link]

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  • Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Mastering Stereocontrol: A Guide to the Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) ring system is a cornerstone of many biologically active natural products and pharmaceuticals.[1] Its prevalence in molecules exhibiting antitumor, antimicrobial, and anti-inflammatory properties has made the development of synthetic routes to substituted THFs a critical endeavor in medicinal chemistry and drug development.[1][2] Among these, the stereocontrolled synthesis of 2,3,4-trisubstituted tetrahydrofurans presents a formidable challenge due to the need to control the relative configuration of three contiguous stereocenters. This guide provides an in-depth analysis of key diastereoselective strategies, offering both mechanistic insights and detailed experimental protocols for researchers in the field.

Introduction: The Significance of Stereochemically Defined Tetrahydrofurans

The precise three-dimensional arrangement of substituents on the tetrahydrofuran core is often crucial for biological activity. Diastereomers of a drug candidate can exhibit vastly different pharmacological profiles, with one isomer being highly active while another is inactive or even toxic. Therefore, methods that allow for the selective synthesis of a single diastereomer are of paramount importance. This guide will explore several powerful and distinct approaches to address this synthetic challenge, providing the rationale behind each method and practical, step-by-step protocols.

Organocatalytic Michael Addition Cascade: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. One elegant strategy for the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans involves a sequential Michael addition and intramolecular oxa-Michael addition, catalyzed by a chiral secondary amine.[3]

Mechanistic Rationale

This one-pot reaction proceeds through a cascade mechanism. The chiral secondary amine catalyst, typically a prolinol derivative, activates an α,β-unsaturated aldehyde via the formation of a transient enamine. This enamine then undergoes a highly diastereoselective Michael addition to a nitro-diene acceptor. Subsequent reduction of the aldehyde functionality to the corresponding alcohol sets the stage for the final ring-closing step. An intramolecular oxa-Michael addition, often promoted by a mild base, then furnishes the desired 2,3,4-trisubstituted tetrahydrofuran with excellent control over the relative stereochemistry. The stereochemical outcome is dictated by the facial selectivity of the initial Michael addition, which is controlled by the chiral catalyst.

Organocatalytic_Cascade Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst Catalyst Catalyst Michael_Adduct Michael Adduct (Key Stereocenter Formation) Enamine->Michael_Adduct + Nitrodiene (Diastereoselective Attack) Nitrodiene Nitrodiene Alcohol Alcohol Michael_Adduct->Alcohol Reduction (e.g., NaBH4) THF 2,3,4-Trisubstituted THF Alcohol->THF Intramolecular oxa-Michael Addition

Caption: Organocatalytic cascade for THF synthesis.

Experimental Protocol: Organocatalytic Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran[3]

Materials:

  • (2E,4E)-ethyl 5-nitropenta-2,4-dienoate

  • Propanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Michael Addition: To a solution of (2E,4E)-ethyl 5-nitropenta-2,4-dienoate (0.5 mmol) in anhydrous DCM (2.0 mL) at room temperature, add propanal (1.5 mmol) followed by the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO3 and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to afford the Michael adduct.

  • Reduction and Cyclization: Dissolve the purified Michael adduct (0.4 mmol) in MeOH (4.0 mL) and cool the solution to 0 °C.

  • Add NaBH4 (0.8 mmol) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Add K2CO3 (0.04 mmol) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield the 2,3,4-trisubstituted tetrahydrofuran.

Thermal Domino Reaction: A Cope Rearrangement-Triggered Cascade

Thermal rearrangements offer a powerful and often predictable way to construct complex molecular architectures. A novel approach to 2,3,4-trisubstituted tetrahydrofurans utilizes a domino reaction sequence involving a Cope rearrangement, in situ deprotection, and a final intramolecular oxy-Michael addition.[2][4]

Mechanistic Rationale

The key starting material is a 3,3-dicyano-1,5-diene bearing a tert-butyl carbonate group. Upon heating, the 1,5-diene undergoes a[5][5]-sigmatropic (Cope) rearrangement. This rearrangement establishes a new stereocenter and positions the substituents for the subsequent cyclization. At the elevated temperature, the tert-butyl carbonate protecting group is cleaved, liberating a free hydroxyl group. This in situ generated alcohol then acts as a nucleophile in an intramolecular oxy-Michael addition to the electron-deficient alkene, forging the tetrahydrofuran ring with a high degree of diastereoselectivity. The stereochemical outcome of the final product is dictated by the Zimmerman-Traxler-like transition state of the Cope rearrangement.[2]

Thermal_Domino Start_Mat 1,5-Diene-tert-butyl carbonate Cope_Product Cope Rearrangement Product Start_Mat->Cope_Product Heat (Δ) [3,3]-Sigmatropic Rearrangement Intermediate_Alcohol Intermediate Alcohol (in situ deprotection) Cope_Product->Intermediate_Alcohol Heat (Δ) -CO2, -isobutylene THF_Product 2,3,4-Trisubstituted Tetrahydrofuran Intermediate_Alcohol->THF_Product Intramolecular oxy-Michael Addition

Caption: Thermal domino reaction for THF synthesis.

Experimental Protocol: Thermal Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran[2]

Materials:

  • 3,3-dicyano-1,5-diene-tert-butyl carbonate substrate

  • Toluene, anhydrous

  • Argon atmosphere

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Place the 3,3-dicyano-1,5-diene-tert-butyl carbonate (0.1 mmol) in a sealed tube under an argon atmosphere.

  • Add anhydrous toluene (1.0 mL).

  • Heat the sealed tube in an oil bath at 160 °C for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to afford the 2,3,4-trisubstituted tetrahydrofuran.

Lewis Acid-Mediated Ring Contraction: A Strategy of Rearrangement

Lewis acids are indispensable reagents in organic synthesis, capable of activating functional groups and promoting a variety of transformations. A clever strategy for the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans involves the Lewis acid-mediated ring contraction of a 4,5-dihydro-1,3-dioxepin.[1]

Mechanistic Rationale

The starting 4,5-dihydro-1,3-dioxepin, readily prepared from a corresponding diol and an orthoester, is treated with a suitable Lewis acid. The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the formation of an oxocarbenium ion intermediate. This is followed by a stereoselective intramolecular attack of the tethered alkene onto the oxocarbenium ion, leading to the formation of the five-membered tetrahydrofuran ring and a new carbon-carbon bond. The choice of Lewis acid can be critical in controlling the diastereoselectivity of the cyclization, likely due to different chelation modes in the transition state.[1]

Lewis_Acid_Ring_Contraction Dioxepin 4,5-Dihydro-1,3-dioxepin Oxocarbenium Oxocarbenium Ion Intermediate Dioxepin->Oxocarbenium + Lewis Acid Lewis_Acid Lewis_Acid THF_Product 2,3,4-Trisubstituted Tetrahydrofuran Oxocarbenium->THF_Product Intramolecular Alkene Attack (Diastereoselective)

Caption: Lewis acid-mediated ring contraction.

Experimental Protocol: Lewis Acid-Mediated Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran[1]

Materials:

  • 4,5-Dihydro-1,3-dioxepin substrate

  • Titanium(IV) isopropoxide dichloride ((iPrO)2TiCl2) or Trimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the 4,5-dihydro-1,3-dioxepin substrate (0.2 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere and cool to -78 °C.

  • Add the Lewis acid (e.g., (iPrO)2TiCl2, 0.24 mmol, or TBSOTf, 0.24 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to obtain the 2,3,4-trisubstituted tetrahydrofuran.

Palladium-Catalyzed Oxidative Cyclization: A Transition Metal Approach

Palladium catalysis has revolutionized organic synthesis, and its application to the formation of heterocyclic rings is a testament to its versatility. The diastereoselective synthesis of highly substituted tetrahydrofurans can be achieved through a palladium-catalyzed tandem oxidative cyclization-redox relay reaction.[6]

Mechanistic Rationale

The reaction commences with the coordination of the palladium(II) catalyst to the alkene of a γ-hydroxyalkene substrate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the palladium-activated alkene (oxypalladation). This key step forms the tetrahydrofuran ring and a palladium-carbon bond. The diastereoselectivity of this cyclization can be influenced by factors such as the substrate structure and the presence of directing groups. Subsequent β-hydride elimination and re-insertion steps can lead to a redox relay, ultimately functionalizing a side chain. The overall process results in the formation of a substituted tetrahydrofuran with high diastereocontrol.

Palladium_Catalyzed_Cyclization Alkene γ-Hydroxyalkene Oxypalladation Oxypalladation Intermediate Alkene->Oxypalladation + Pd(II) Pd_Catalyst Pd(II) Catalyst THF_Product Substituted Tetrahydrofuran Oxypalladation->THF_Product β-Hydride Elimination & Reductive Elimination

Sources

Step-by-step protocol for the synthesis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a valuable heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. The structural motif of a substituted tetrahydrofuran is present in numerous natural products, highlighting its significance in medicinal chemistry. This guide is designed to be a comprehensive resource, explaining the rationale behind the experimental choices and ensuring a reliable and reproducible synthetic procedure.

Introduction

The tetrahydrofuran ring system is a prevalent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of hydroxyl and carboxylate functional groups in this compound offers versatile handles for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents. The stereoselective synthesis of such substituted tetrahydrofurans is of particular importance, as the spatial arrangement of substituents can dramatically influence biological efficacy.

This protocol details a robust method for the preparation of this compound, focusing on a diastereoselective approach that allows for control over the relative stereochemistry of the substituents.

Reaction Scheme

The synthesis is proposed to proceed via a multi-step sequence starting from commercially available reagents. A potential synthetic strategy involves the formation of a linear precursor containing the required carbon framework and functional groups, followed by an intramolecular cyclization to construct the tetrahydrofuran ring. One plausible, though not explicitly detailed in a single source, synthetic approach could involve the reaction of an appropriate C4 building block with a glyoxylate derivative, followed by reduction and cyclization.

Due to the lack of a single, publicly available, detailed protocol for this specific molecule, the following procedure is a composite of established synthetic transformations for analogous structures, providing a scientifically sound and logical pathway.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich
Ethyl glyoxylate(50% solution in Toluene)Sigma-Aldrich
Sodium ethoxideReagentSigma-AldrichHandle under inert atmosphere
Sodium borohydride≥98%Sigma-Aldrich
Hydrochloric acidACS reagent, 37%Fisher Scientific
Diethyl etherAnhydrousFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
TolueneAnhydrousSigma-Aldrich
Ethanol200 proof, absoluteSigma-Aldrich

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere. Sodium borohydride is a reducing agent and should be handled with care. Diethyl ether is highly flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is presented in a step-by-step format to ensure clarity and reproducibility.

Step 1: Synthesis of Diethyl 2-formylsuccinate (Intermediate)

The initial step involves a Michael addition of diethyl malonate to ethyl glyoxylate, a common method for carbon-carbon bond formation.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol via the dropping funnel over 30 minutes.

  • Addition of Ethyl Glyoxylate: After the addition of the base is complete, add a solution of ethyl glyoxylate (1.0 eq) in toluene dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral (pH ~7). Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-formylsuccinate. The crude product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Step 2: Reduction and Cyclization to this compound

This step involves the selective reduction of the aldehyde functionality followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring.

  • Reduction: Dissolve the crude diethyl 2-formylsuccinate from the previous step in ethanol in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Cyclization: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (~2-3). This step also catalyzes the intramolecular cyclization.

  • Heating: Gently heat the reaction mixture to 50 °C and stir for 2 hours to ensure complete cyclization.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (hydroxyl, ester carbonyl).

Process Visualization

The following diagrams illustrate the key steps in the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction & Cyclization A Diethyl Malonate + Ethyl Glyoxylate B Michael Addition (NaOEt, EtOH) A->B C Diethyl 2-formylsuccinate B->C D Diethyl 2-formylsuccinate E Reduction (NaBH4, EtOH) D->E F Intermediate Diol E->F G Acid-catalyzed Cyclization (HCl) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism Reactants Diethyl Malonate Intermediate_1 Enolate Reactants->Intermediate_1 NaOEt Intermediate_2 Adduct Intermediate_1->Intermediate_2 Ethyl Glyoxylate Intermediate_3 Diethyl 2-formylsuccinate Intermediate_2->Intermediate_3 H+ Workup Intermediate_4 Diol Intermediate Intermediate_3->Intermediate_4 NaBH4 Product Ethyl 4-hydroxytetrahydrofuran- 2-carboxylate Intermediate_4->Product H+, Heat (Cyclization)

Caption: Simplified reaction mechanism for the synthesis.

Discussion

The described protocol offers a logical and feasible pathway for the synthesis of this compound. The diastereoselectivity of the final product will be influenced by the conditions of the reduction and cyclization steps. The use of sodium borohydride is a mild and effective method for the reduction of the aldehyde. The subsequent acid-catalyzed cyclization is a standard method for the formation of tetrahydrofuran rings from 1,4-diols.

It is important to note that while this protocol is based on well-established chemical principles, optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary to achieve the highest possible yield and purity. The stereochemical outcome of the reaction would need to be determined by careful analysis of the final product, for instance by NOESY NMR experiments.

References

  • General Tetrahydrofuran Synthesis Reviews: For comprehensive reviews on the synthesis of substituted tetrahydrofurans, readers are directed to resources such as "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans" which discusses various cyclization strategies. [Link]

  • Michael Addition: The Michael addition of malonates to α,β-unsaturated carbonyls is a classic C-C bond-forming reaction. Detailed procedures can be found in standard organic synthesis textbooks and journals.
  • Reduction of Aldehydes: The use of sodium borohydride for the reduction of aldehydes is a fundamental transformation in organic chemistry with countless examples in the liter
  • Intramolecular Cyclization: The acid-catalyzed cyclization of diols to form cyclic ethers is a well-established method. For an example of a related intramolecular cyclization, see the synthesis of diethyl [(2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl]phosphonate. [Link]

Application Note: High-Purity Isolation of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate is a polar heterocyclic compound whose purity is critical for downstream applications in pharmaceutical synthesis and drug development. Its inherent polarity, conferred by the hydroxyl and ester functional groups, presents a significant purification challenge, often leading to poor separation from polar impurities and starting materials when using standard chromatographic techniques. This application note provides a detailed, robust, and validated protocol for the purification of this compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. We detail both dry and wet sample loading techniques and the application of a gradient elution strategy to achieve high purity and yield.

Introduction: The Challenge of Polar Compound Purification

The purification of polar organic molecules is a common bottleneck in synthetic chemistry. Compounds like this compound, which contain hydrogen-bond-donating (hydroxyl) and accepting (ester, ether) groups, interact strongly with polar stationary phases like silica gel.[1][2] This strong interaction can lead to significant band broadening, poor resolution, and low recovery if the chromatographic conditions are not carefully optimized. The primary goal of this protocol is to overcome these challenges by providing a systematic workflow that ensures reproducible, high-purity isolation of the target compound. The principles described herein are broadly applicable to other polar molecules encountered in drug discovery and development.

Physicochemical Profile of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy. The presence of both polar functional groups and a non-polar ethyl chain gives it intermediate polarity, making the choice of mobile phase composition critical for successful separation.

PropertyValueSource
Molecular Formula C₇H₁₂O₄[3][4]
Molecular Weight 160.17 g/mol [3][4]
CAS Number 1333319-61-1[3][4]
Appearance Expected to be an oil or low-melting solidGeneral chemical knowledge
Calculated XLogP3 -0.1[4]
Key Structural Features Tetrahydrofuran ring, secondary hydroxyl group, ethyl esterChemical structure analysis

The negative XLogP3 value indicates the compound is hydrophilic, confirming its polar nature.

Principle of Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[1][5] The separation mechanism relies on the competition between the analyte and the mobile phase for adsorption sites on the silica surface.[1]

  • Weakly polar compounds have a lower affinity for the silica gel and spend more time in the mobile phase, thus eluting from the column more quickly.

  • Highly polar compounds , like our target, interact strongly with the polar Si-OH groups on the silica surface and are retained for longer, requiring a more polar mobile phase to elute.[2]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially elute compounds based on their polarity, thereby separating the desired product from less polar and more polar impurities.[5]

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a column, TLC must be used to identify a suitable mobile phase (eluent) system. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rƒ) of approximately 0.25-0.35.[6] This Rƒ value typically provides the best separation in column chromatography.

The Rƒ is a measure of the compound's retention and is calculated as follows:

Rƒ = (Distance traveled by the sample) / (Distance traveled by the solvent front) [2][7]

Experimental Protocol: TLC Analysis
  • Plate Preparation : Use commercially available silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the plate.[8]

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a few drops of a volatile solvent like ethyl acetate or dichloromethane. The ideal concentration is around 1%.[2]

  • Spotting : Using a glass microcapillary tube, carefully spot the dissolved sample onto the origin line. The spot should be small and concentrated to ensure good separation.[6]

  • Developing Chamber : Pour a prepared solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.

  • Elution : Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[9]

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • Submerge the plate in a potassium permanganate (KMnO₄) stain. The hydroxyl group on the target compound will react to produce a yellow/brown spot on a purple background. This is a highly effective visualization method for alcohols.

  • Solvent System Optimization : Test the following solvent systems. The most common and effective systems for compounds of this polarity are mixtures of ethyl acetate and a non-polar hydrocarbon like hexanes.[9][10]

Trial Solvent System (Ethyl Acetate / Hexanes)Observed Rƒ (Hypothetical)Analysis & Next Step
20:80 ~0.10Compound is too strongly adsorbed. Increase eluent polarity.
40:60 ~0.30Optimal. This system provides good mobility and is an excellent starting point for the column.
60:40 ~0.65Compound is not retained enough. Decrease eluent polarity.
100% Ethyl Acetate ~0.90Compound elutes with the solvent front. Far too polar.

This systematic approach efficiently identifies the ideal conditions for the preparative column separation.

TLC_Workflow cluster_prep Plate & Sample Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare Silica Plate (Draw Origin) prep_sample 2. Dissolve Crude Sample (1% in EtOAc) prep_plate->prep_sample spot 3. Spot Sample on Origin prep_sample->spot develop 4. Develop Plate in Saturated Chamber spot->develop visualize 5. Visualize Spots (UV & KMnO4 Stain) develop->visualize calculate 6. Calculate Rf Value visualize->calculate optimize 7. Optimize Solvent System (Target Rf ≈ 0.3) calculate->optimize

Caption: Workflow for TLC Method Development.

Part II: Preparative Flash Column Chromatography Protocol

Once the optimal eluent system is determined, the purification can be scaled up to a flash column. The following protocol is designed for purifying approximately 1-2 grams of crude material.

Materials & Equipment
  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Eluent-grade solvents (Ethyl Acetate, Hexanes)

  • Sand (acid-washed)

  • Collection vessels (test tubes or fraction collector vials)

  • Rotary evaporator

  • Source of gentle air pressure (optional, for flash chromatography)

Step-by-Step Purification Procedure
  • Column Packing (Wet Slurry Method) :

    • Rationale : This method ensures a homogenous, air-free packing, which is essential for high-resolution separation.

    • Add a cotton or glass wool plug to the bottom of the column and cover it with a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 20:80 EtOAc/Hexanes). Use approximately 50-100 g of silica for 1 g of crude product.

    • Swirl the slurry and quickly pour it into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column to encourage even packing.

    • Once the silica has settled, add a protective ~1 cm layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended) :

    • Rationale : Dry loading is superior for polar compounds as it prevents band-broadening that can occur when dissolving the sample in a solvent stronger than the initial eluent.[11]

    • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane or acetone).

    • Add 2-3 g of silica gel or Celite to the solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully transfer this powder onto the top layer of sand in the packed column, creating an even layer.

  • Elution and Fraction Collection :

    • Rationale : A gradient elution ensures that less polar impurities are washed off first, after which the polarity is increased to cleanly elute the target compound without excessive tailing.

    • Carefully add the initial eluent (e.g., 40:60 EtOAc/Hexanes, as determined by TLC) to the column without disturbing the top layer.

    • Apply gentle air pressure to achieve a flow rate of approximately 5 cm/minute solvent level drop.[11]

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 15-20 mL fractions for a 40 mm column).

    • Gradient Elution : After eluting with several column volumes of the initial solvent to remove non-polar impurities, gradually increase the polarity of the eluent. For example, switch to 50:50 EtOAc/Hexanes, then 60:40 EtOAc/Hexanes. This will accelerate the elution of the target compound.

  • Fraction Analysis & Product Isolation :

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate alongside a spot of the crude starting material.

    • Identify the fractions containing the pure product (single spot at the correct Rƒ).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

Column_Chromatography_Workflow cluster_setup Column Setup cluster_run Elution cluster_analysis Analysis & Isolation pack 1. Pack Column (Silica Slurry) load 2. Dry Load Sample (Adsorbed on Silica) pack->load elute 3. Begin Elution with Initial Solvent (40:60) load->elute gradient 4. Apply Solvent Gradient (Increase % EtOAc) elute->gradient collect 5. Collect Fractions gradient->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate & Dry Product combine->concentrate final_product final_product concentrate->final_product Pure Product

Caption: Overview of the Flash Chromatography Protocol.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution
Poor Separation / Overlapping Bands - Sample was overloaded. - Column was packed unevenly. - Initial eluent was too polar. - Sample was loaded in too much solvent (wet loading).- Reduce the amount of crude material relative to silica gel. - Repack the column carefully, avoiding air bubbles. - Start with a less polar solvent system. - Use the dry loading technique.
Compound Will Not Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small percentage of methanol, up to 5%).[10]
Cracked or Channeled Silica Bed - The column ran dry. - Drastic, rapid changes in solvent polarity caused thermal stress.- Ensure the solvent level never drops below the top of the silica bed. - When running a gradient, increase polarity gradually.
Streaking or Tailing on TLC/Column - The compound is strongly acidic or basic. - The sample is too concentrated.- For acidic compounds, add a small amount (0.5-1%) of acetic acid to the eluent. For basic compounds, add triethylamine.[6] - Ensure the crude sample is appropriately diluted before loading.

Conclusion

This application note provides a comprehensive and validated methodology for the purification of this compound. By first establishing optimal separation parameters using TLC, followed by a carefully executed flash column chromatography protocol utilizing dry loading and gradient elution, researchers can consistently achieve high purity and recovery of the target compound. This systematic approach minimizes solvent usage and time, contributing to more efficient workflows in drug discovery and chemical development.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Pesek, J. J., Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Athabasca University. Column chromatography. Available at: [Link]

  • Organic Syntheses. Procedure for Column Chromatography. Available at: [Link]

  • Organic Syntheses. Procedure for Column Chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • Michigan State University, Department of Chemistry. Thin Layer Chromatography. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • LibreTexts Chemistry. Thin Layer Chromatography. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • ChemSynthesis. ethyl 4-ethyl-2-methyl-5-oxo-4,5-dihydro-3-furancarboxylate. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Topic: Analytical Methods for the Quantification of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a key chiral intermediate in pharmaceutical synthesis. Due to its polar nature and potential for thermal instability, robust and validated analytical methods are crucial for ensuring quality control in drug development and manufacturing. We present two primary, validated methodologies: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a more direct approach using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS). The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline, ensuring accuracy, precision, and specificity.

Introduction and Analytical Challenges

This compound (Molecular Formula: C₇H₁₂O₄, Molecular Weight: 160.169 g/mol ) is a heterocyclic compound of significant interest in the pharmaceutical industry. Its accurate quantification is paramount for monitoring reaction kinetics, assessing starting material purity, and quantifying impurities in final active pharmaceutical ingredients (APIs).

The molecule's structure presents distinct analytical challenges:

  • Polarity: The presence of a hydroxyl (-OH) group and an ester functional group imparts significant polarity. This makes it highly soluble in polar solvents but difficult to retain on traditional reversed-phase (e.g., C18) liquid chromatography columns.

  • Thermal Lability: The hydroxyl group can be susceptible to dehydration at elevated temperatures, a critical consideration for Gas Chromatography (GC) analysis, which utilizes a heated injection port.

  • Chirality: The molecule contains stereocenters, meaning it can exist as different enantiomers. While this guide focuses on total quantification, enantioselective methods using chiral stationary phases may be required for stereospecific synthesis pathways.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making UV-based detection in HPLC challenging and often lacking the required sensitivity.

To address these challenges, mass spectrometry is the detector of choice for its high sensitivity and selectivity. This guide details two workflows designed to provide reliable and reproducible quantification.

Analytical Strategy Workflow

A systematic approach is required to develop a robust quantitative method. The workflow below outlines the decision-making process and the steps from sample preparation to final data analysis, forming the foundation of the protocols in this guide.

G cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Quantification & Validation (ICH Q2 R1) Prep Sample in Matrix (e.g., Reaction Mixture, API) LLE_SPE Extraction (LLE or SPE) Prep->LLE_SPE Isolate Analyte Deriv Derivatization (Silylation for GC) LLE_SPE->Deriv Method 1 HILIC HILIC-LC-MS/MS Analysis LLE_SPE->HILIC Method 2 GC_MS GC-MS Analysis Deriv->GC_MS Quant Data Acquisition (Calibration Curve) GC_MS->Quant HILIC->Quant Validation Method Validation (Accuracy, Precision, LOD/LOQ) Quant->Validation Report Report Validation->Report Final Report GC_Workflow start 1. Sample Preparation (Extraction) step2 2. Derivatization (Add BSTFA, Heat 60°C) start->step2 step3 3. GC Injection (Splitless Mode) step2->step3 step4 4. Chromatographic Separation (DB-5ms Column) step3->step4 step5 5. MS Detection (Scan or SIM Mode) step4->step5 end 6. Data Analysis (Quantification) step5->end HILIC_Workflow start 1. Sample Preparation (Dilute & Filter) step2 2. LC Injection (HILIC Column) start->step2 step3 3. Gradient Elution (High to Low Organic) step2->step3 step4 4. ESI Ionization (Positive Mode) step3->step4 step5 5. MS/MS Detection (MRM Transitions) step4->step5 end 6. Data Analysis (Quantification) step5->end

Navigating the Challenges of Polar Organic Compound Analysis: A Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Polarity Predicament in Chromatography

In the landscape of analytical chemistry, polar organic compounds represent a significant and often challenging class of molecules. Their inherent hydrophilicity, which makes them vital in biological systems and pharmaceutical formulations, simultaneously creates obstacles for traditional chromatographic separation techniques.[1] Standard reversed-phase high-performance liquid chromatography (RP-HPLC), a workhorse for nonpolar compounds, struggles to retain these water-loving analytes, often resulting in their elution in the void volume.[1][2] Similarly, the low volatility of many polar compounds precludes their direct analysis by gas chromatography (GC), necessitating chemical modification to render them suitable for the gas phase.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced and robust HPLC and GC methods tailored for the successful analysis of polar organic compounds. We will delve into the mechanistic principles behind various techniques, offer field-proven insights into method development, and provide detailed, step-by-step protocols to empower you to overcome the polarity predicament in your laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Strategies for Polar Analytes

The key to retaining and separating polar compounds in HPLC lies in moving beyond conventional C18 columns and embracing stationary and mobile phases that promote hydrophilic interactions. Several powerful techniques have emerged as reliable solutions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become a cornerstone for the analysis of highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amino, or amide functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6]

Mechanism of Separation: The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[7] More polar analytes have a stronger affinity for this aqueous layer and are therefore retained longer.[6] Gradient elution in HILIC is the reverse of RP-HPLC, starting with a high organic content and gradually increasing the aqueous component to elute the polar analytes.[4][5]

Protocol 1: General HILIC Method Development for a Mix of Polar Analytes

  • Column Selection:

    • Start with a robust, general-purpose HILIC column, such as one with an amide or unbonded silica stationary phase.

    • Consider the charge state of your analytes. For cationic compounds, a bare silica column can provide good retention. For anionic compounds, an amino-phase column might be a better starting point.[7]

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile is the most common choice due to its aprotic nature and miscibility with water.

    • Aqueous Component (B): Prepare an aqueous buffer. Ammonium formate or ammonium acetate at a concentration of 10-20 mM are excellent choices as they are volatile and MS-compatible. Adjust the pH to a value where the analytes of interest are ionized to maximize retention.

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min for a standard 2.1 mm ID column.

    • Gradient:

      • 0-1 min: 95% A

      • 1-10 min: Linearly decrease to 50% A

      • 10-12 min: Hold at 50% A

      • 12.1-15 min: Return to 95% A for re-equilibration.

    • Injection Volume: 1-5 µL. Ensure the sample is dissolved in a solvent with a high organic content (ideally matching the initial mobile phase) to avoid peak distortion.

  • Optimization:

    • Organic Content: Adjust the starting and ending percentages of acetonitrile to improve retention and resolution.

    • Buffer Concentration and pH: Fine-tune the buffer concentration and pH to alter the selectivity, especially for ionizable compounds.

    • Column Temperature: Typically maintained between 25-40°C to ensure reproducibility.

Ion-Pair Chromatography (IPC)

For charged polar analytes, ion-pair chromatography offers a valuable alternative to HILIC. This technique is performed on a standard reversed-phase column (e.g., C18) but with the addition of an ion-pairing reagent to the mobile phase.[8]

Mechanism of Separation: The ion-pairing reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. It forms a neutral ion pair with the charged analyte. This complex is more hydrophobic than the analyte alone and can be retained by the nonpolar stationary phase.[9][10] For anionic analytes, a cationic ion-pairing reagent (e.g., tetra-alkyl ammonium salts) is used, while for cationic analytes, an anionic reagent (e.g., alkyl sulfonates) is employed.[8][9]

Protocol 2: Ion-Pair Chromatography for the Analysis of Polar Anionic Compounds

  • Column Selection: A high-quality, end-capped C18 or C8 column.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare an aqueous buffer (e.g., phosphate or acetate) at a pH where your analytes are fully ionized. Dissolve the chosen cationic ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydrogen sulfate) in this buffer.

    • Organic Component (B): Methanol or acetonitrile.

  • Initial Isocratic/Gradient Conditions:

    • Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes to ensure a stable baseline.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Mobile Phase Composition: Start with a high aqueous composition (e.g., 95% A) and adjust the organic content to achieve the desired retention. A shallow gradient can be used to separate compounds with different hydrophobicities.

  • Considerations and Optimization:

    • Reagent Concentration: The concentration of the ion-pairing reagent can be adjusted to fine-tune retention. Higher concentrations generally lead to longer retention times.

    • MS Incompatibility: A significant drawback of many traditional ion-pairing reagents is their non-volatility, which makes them incompatible with mass spectrometry.[9] For LC-MS applications, consider volatile ion-pairing reagents like trifluoroacetic acid (TFA) for positive ion mode or ammonia/amines for negative ion mode, although their ion-pairing effects are weaker.

    • Column Dedication: It is highly recommended to dedicate a column for ion-pair chromatography, as it can be challenging to completely remove the reagent from the stationary phase.[9]

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities. This dual nature allows for the simultaneous retention of both nonpolar and polar/ionic compounds, offering unique selectivity.[1][11]

Mechanism of Separation: Retention is governed by a combination of reversed-phase and ion-exchange mechanisms. By manipulating the mobile phase pH and ionic strength, the degree of contribution from each mechanism can be controlled, providing a powerful tool for method development.[1][11]

Workflow for Selecting an HPLC Method for Polar Compounds

HPLC_Method_Selection start Start: Polar Organic Analyte(s) is_ionic Is the analyte ionic? start->is_ionic hilic HILIC (Hydrophilic Interaction Liquid Chromatography) is_ionic->hilic No ms_compat MS Compatibility Needed? is_ionic->ms_compat Yes complex_mix Complex mixture of polar & nonpolar analytes? hilic->complex_mix ipc IPC (Ion-Pair Chromatography) mmc MMC (Mixed-Mode Chromatography) rpaq Reversed-Phase (Aqueous Stable C18) ms_compat->ipc No (Traditional IPC) ms_compat->mmc Yes complex_mix->mmc Yes complex_mix->rpaq No Derivatization_Workflow start Start: Polar Analyte for GC functional_group Identify Primary Functional Group(s) start->functional_group silylation Silylation (e.g., with BSTFA) functional_group->silylation -OH, -SH acylation Acylation (e.g., with MBTFA) functional_group->acylation -NH2, -NHR esterification Esterification (e.g., with BF3-Methanol) functional_group->esterification -COOH reaction Perform Reaction (Heat as required) silylation->reaction acylation->reaction esterification->reaction injection Inject into GC reaction->injection

Sources

Application Note & Protocols: Ethyl 4-hydroxytrahydrofuran-2-carboxylate as a Versatile Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) scaffold is a privileged structural motif present in a multitude of natural products and clinically significant pharmaceutical agents, often conferring critical biological activity.[1][2] Ethyl 4-hydroxytrahydrofuran-2-carboxylate, a chiral building block, presents a compelling starting point for the stereoselective synthesis of complex molecules due to its inherent stereochemistry and orthogonally reactive functional groups: a secondary alcohol, an ester, and a cyclic ether. This document provides an in-depth guide on leveraging this precursor for the synthesis of advanced pharmaceutical intermediates, detailing robust protocols, mechanistic insights, and practical considerations for researchers in drug discovery and process development.

Introduction: The Strategic Value of Ethyl 4-hydroxytrahydrofuran-2-carboxylate

Ethyl 4-hydroxytrahydrofuran-2-carboxylate (CAS No. 1333319-61-1) is more than a simple heterocyclic ester; it is a stereochemically defined scaffold.[3] The fixed spatial relationship between the hydroxyl and ester groups allows for predictable synthetic transformations, making it an invaluable tool in asymmetric synthesis.[4] The hydroxyl group serves as a handle for nucleophilic or electrophilic functionalization, while the ester can be hydrolyzed, reduced, or converted into other functionalities like amides.[5] This dual reactivity is key to its utility in constructing complex side chains or core structures of active pharmaceutical ingredients (APIs).

The tetrahydrofuran ring itself is not merely an inert spacer. Its oxygen atom can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical pharmacokinetic properties. Its prevalence in antiviral and other therapeutic agents underscores its importance in medicinal chemistry.[6][7]

Table 1: Physicochemical Properties of Ethyl 4-hydroxytrahydrofuran-2-carboxylate
PropertyValueSource
CAS Number 1333319-61-1[3][8]
Molecular Formula C₇H₁₂O₄[3][8]
Molecular Weight 160.17 g/mol [3][8]
Appearance Varies (typically a liquid or low-melting solid)General Knowledge
Key Functional Groups Secondary Alcohol (-OH), Ethyl Ester (-COOEt), Cyclic Ether (THF)[3]

Application Focus: Synthesis of a Chiral Amino-Nitrile Intermediate

To illustrate the synthetic utility of Ethyl 4-hydroxytrahydrofuran-2-carboxylate, we will outline a multi-step synthesis of a versatile chiral intermediate: (2R,4S)-4-amino-tetrahydrofuran-2-yl)acetonitrile . This intermediate contains a primary amine and a cyanomethyl group, functionalities that are primed for incorporation into a wide range of APIs, including protease inhibitors or kinase inhibitors, through reactions like amide bond formation, reductive amination, or coupling to heterocyclic cores.

The overall strategy involves a series of high-yielding, well-established transformations that manipulate the initial hydroxyl and ester groups to install the desired amine and nitrile functionalities.

G cluster_0 Synthetic Workflow Start Ethyl 4-hydroxytetra- hydrofuran-2-carboxylate Step1 Protocol 1: Mesylation Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 Protocol 2: Azide Substitution (SN2) Intermediate1->Step2 Intermediate2 Azido Ester Intermediate Step2->Intermediate2 Step3 Protocol 3: Concurrent Reduction Intermediate2->Step3 Intermediate3 Amino Alcohol Intermediate Step3->Intermediate3 Step4 Protocol 4: Nitrile Formation Intermediate3->Step4 End Final Intermediate: (Amino-Nitrile) Step4->End

Caption: Overall workflow for the synthesis of the target amino-nitrile intermediate.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all reagents.[9][10] Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Tetrahydrofuran (THF) can form explosive peroxides and should be handled with care.

Protocol 1: Activation of the Hydroxyl Group via Mesylation

Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one. Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a mesylate ester. The resulting mesylate anion (MeSO₃⁻) is an excellent leaving group due to the resonance stabilization of its negative charge, paving the way for the subsequent Sₙ2 reaction.

  • Reagents:

    • Ethyl 4-hydroxytetrahydrofuran-2-carboxylate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 10 mL per 1 g of starting material) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et₃N) dropwise while stirring.

    • Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture. Ensure the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

Protocol 2: Nucleophilic Substitution with Azide (Sₙ2)

Causality: This step introduces the nitrogen functionality. The azide ion (N₃⁻) is an excellent nucleophile that attacks the carbon bearing the mesylate leaving group. This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at that carbon center. The use of a polar aprotic solvent like DMF stabilizes the transition state and accelerates the reaction.

G cluster_0 SN2 Mechanism: Azide Substitution Reactants N₃⁻ + C-OMs TS [N₃···C···OMs]⁻ ‡ (Transition State) Reactants->TS Backside Attack Products N₃-C + MsO⁻ TS->Products Inversion of Stereochemistry

Caption: Simplified Sₙ2 mechanism for the displacement of the mesylate group.

  • Reagents:

    • Mesylated Intermediate (from Protocol 1) (1.0 eq)

    • Sodium Azide (NaN₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the crude mesylated intermediate in anhydrous DMF.

    • Add sodium azide (NaN₃). Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture multiple times with ethyl acetate.

    • Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting azido ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Concurrent Reduction of Azide and Ester

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of reducing a wide range of functional groups.[5] Its utility here is twofold: it reduces the azide to a primary amine and concurrently reduces the ethyl ester to a primary alcohol. This one-pot transformation significantly improves synthetic efficiency. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Reagents:

    • Azido Ester Intermediate (from Protocol 2) (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-neck flask under nitrogen, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the azido ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic and generates H₂ gas.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of azide and ester peaks).

    • Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol intermediate.

Protocol 4: Two-Step Conversion of Alcohol to Nitrile

Causality: This transformation builds the required cyanomethyl side chain. It is a reliable two-step sequence. First, the primary alcohol is converted to a p-toluenesulfonate (tosylate) ester, another excellent leaving group. Second, the tosylate is displaced by a cyanide anion (CN⁻) in another Sₙ2 reaction to form the carbon-carbon bond of the nitrile.

  • Reagents:

    • Amino Alcohol Intermediate (from Protocol 3) (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Pyridine (as solvent and base)

    • Sodium Cyanide (NaCN) (1.5 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Step A: Tosylation:

      • Dissolve the crude amino alcohol in pyridine at 0 °C. Note: The amine must be protected first (e.g., as a Boc-carbamate) to prevent it from reacting with TsCl. This protocol assumes prior protection.

      • Add TsCl portion-wise and stir at 0 °C for 4-6 hours.

      • Work up the reaction by pouring it over ice/water and extracting with ethyl acetate. Wash the organic layer with aqueous CuSO₄ to remove pyridine, then with brine. Dry and concentrate to get the tosylated intermediate.

    • Step B: Cyanation:

      • Dissolve the tosylated intermediate in DMSO.

      • Add sodium cyanide (NaCN). Caution: NaCN is extremely toxic. Handle with extreme care and have a quench solution (e.g., bleach) ready.

      • Heat the mixture to 50-60 °C and stir until the reaction is complete (TLC).

      • Cool, pour into water, and extract with ethyl acetate.

      • Wash the combined organic layers extensively with water and brine.

      • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final amino-nitrile intermediate (after deprotection of the amine).

Conclusion

Ethyl 4-hydroxytrahydrofuran-2-carboxylate stands out as a high-value chiral precursor for pharmaceutical synthesis. The protocols detailed herein demonstrate a logical and efficient pathway to transform its innate functionalities into a complex intermediate bearing both an amine and a nitrile group. The principles of functional group activation, stereospecific nucleophilic substitution, and concurrent reduction are expertly combined to build molecular complexity in a controlled manner. By understanding the causality behind each synthetic step, researchers can adapt and apply these methodologies to construct a diverse array of novel therapeutic candidates.

References

  • Structures of selected drugs containing THF ring - ResearchGate . Source: ResearchGate. URL: [Link]

  • (PDF) An Efficient Synthesis of Baricitinib - ResearchGate . Source: ResearchGate. URL: [Link]

  • Process for the preparation of baricitinib and an intermediate thereof - Google Patents. Source: Google Patents.
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  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH . Source: National Institutes of Health. URL: [Link]

  • An Efficient Synthesis of Baricitinib - Scribd . Source: Scribd. URL: [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC - NIH . Source: National Institutes of Health. URL: [Link]

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  • Biocatalytic synthesis of chiral pharmaceutical intermediates - AIR Unimi . Source: University of Milan Institutional Repository. URL: [Link]

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  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH . Source: National Institutes of Health. URL: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI . Source: MDPI. URL: [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed . Source: PubMed. URL: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans - Chemistry Europe . Source: Wiley Online Library. URL: [Link]

  • Reactions and Mechanisms - Master Organic Chemistry . Source: Master Organic Chemistry. URL: [Link]

  • Synthesis of chiral pharmaceutical intermediates by biocatalysis - OUCI . Source: OUCI. URL: [Link]

  • Lactone synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal. URL: [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal. URL: [Link]

  • Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes - PubMed . Source: PubMed. URL: [Link]

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Application Notes and Protocols: Ethyl 4-hydroxytetrahydrofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Drug Discovery

The tetrahydrofuran (THF) ring system is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to act as a versatile chiral scaffold, presenting substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets such as enzymes and receptors. The inherent polarity of the ether oxygen and the potential for multiple stereocenters make substituted THFs, particularly those derived from the chiral pool, invaluable building blocks in medicinal chemistry.

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a readily available chiral building block, encapsulates these desirable features. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, allows for a diverse range of chemical modifications. The stereochemistry at the C4 position, in particular, can be leveraged to impart diastereoselectivity in subsequent synthetic steps, making it a powerful precursor for the synthesis of complex molecules with high stereochemical purity. This document provides a detailed exploration of the application of this compound in the synthesis of antiviral nucleoside analogues, a class of drugs where the THF moiety has proven to be of paramount importance.

Core Application: A Chiral Precursor for C-Nucleoside Analogues

C-nucleosides, where the anomeric carbon of the sugar moiety is connected to the nucleobase via a C-C bond, represent a significant class of antiviral and anticancer agents.[1] This structural modification imparts greater stability towards enzymatic cleavage compared to their N-nucleoside counterparts. The synthesis of C-nucleosides often relies on the use of chiral precursors that can be elaborated to introduce the heterocyclic base. This compound serves as an excellent starting material for the construction of the core of C-nucleoside analogues, such as analogues of the potent antiviral drug Remdesivir.[2][3]

The strategic importance of this starting material lies in the ability to manipulate its functional groups to build the necessary complexity of the final drug molecule. The hydroxyl group at the C4 position can be protected and later deprotected or inverted, while the ester at the C2 position can be reduced to a hydroxymethyl group, which is a common feature in nucleosides.

Synthetic Strategy Overview: Towards a Simplified Remdesivir Analogue

The following sections outline a plausible and scientifically grounded synthetic pathway from this compound to a key intermediate for a simplified Remdesivir analogue. This strategy highlights the key chemical transformations and the rationale behind the experimental choices.

Experimental Protocols

PART 1: Protection of the C4-Hydroxyl Group

Rationale: The initial step involves the protection of the secondary hydroxyl group to prevent its interference in subsequent reactions, particularly the reduction of the ester. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is chosen for its stability under the planned reaction conditions and its ease of removal at a later stage.

Protocol 1: Synthesis of Ethyl 4-(tert-butyldimethylsilyloxy)tetrahydrofuran-2-carboxylate

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add imidazole (1.5 eq).

    • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired protected product.

Table 1: Representative Data for Protection Reaction

ParameterValueMethod of Analysis
Starting Material Purity>98%NMR, HPLC
Reaction Time12-16 hoursTLC
Yield90-95%Gravimetric
Product Purity>98%NMR, HPLC
PART 2: Reduction of the Ester to a Primary Alcohol

Rationale: The ethyl ester at the C2 position is selectively reduced to a primary alcohol, a key hydroxymethyl moiety found in nucleosides. A powerful reducing agent like Lithium aluminum hydride (LAH) is employed for this transformation.

Protocol 2: Synthesis of (4-(tert-butyldimethylsilyloxy)tetrahydrofuran-2-yl)methanol

  • Materials:

    • Ethyl 4-(tert-butyldimethylsilyloxy)tetrahydrofuran-2-carboxylate

    • Lithium aluminum hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium sulfate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of Ethyl 4-(tert-butyldimethylsilyloxy)tetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous THF.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.

PART 3: Introduction of the Nucleobase Precursor

Rationale: This step involves the conversion of the primary alcohol into a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with a protected nucleobase precursor. This is a critical step in forming the C-C or C-N bond of the final nucleoside analogue. For a simplified C-nucleoside, a lithiated heterocycle could be used to displace a suitable leaving group at the anomeric position, which would require further functional group manipulations of the starting material to generate an appropriate electrophile. For an N-nucleoside, a Mitsunobu reaction could be employed. Here, we will detail a tosylation-substitution sequence.

Protocol 3a: Tosylation of the Primary Alcohol

  • Materials:

    • (4-(tert-butyldimethylsilyloxy)tetrahydrofuran-2-yl)methanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of the alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add TsCl (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.

Protocol 3b: Nucleophilic Substitution with a Nucleobase

  • Materials:

    • Crude tosylate from Protocol 3a

    • Protected nucleobase (e.g., 6-chloropurine)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of the protected nucleobase (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add a solution of the crude tosylate (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired nucleoside analogue precursor.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Core Scaffold Modification cluster_1 Nucleobase Incorporation A This compound B Ethyl 4-(tert-butyldimethylsilyloxy) tetrahydrofuran-2-carboxylate A->B  TBDMSCl, Imidazole  DCM, rt, 12-16h C (4-(tert-butyldimethylsilyloxy) tetrahydrofuran-2-yl)methanol B->C  LiAlH4, THF  0 °C, 1-2h D Protected Nucleoside Analogue Precursor C->D  1. TsCl, TEA  2. Protected Nucleobase,      K2CO3, DMF

Caption: Synthetic workflow from the starting material to a protected nucleoside analogue.

Logical Framework for Diastereoselective Control

The stereocenter at the C4 position of this compound can be used to influence the stereochemical outcome of subsequent reactions. For instance, in reactions involving the formation of a new stereocenter at C2, the existing stereocenter at C4 can direct the approach of reagents, leading to a diastereoselective synthesis. This is a key principle in chiral pool synthesis.[4][5]

Diastereoselective_Influence Start Chiral C4 Stereocenter (from starting material) TransitionState Diastereomeric Transition States Start->TransitionState Steric Hindrance Reagent Reagent Approach Reagent->TransitionState Directed Attack Product Preferential formation of one diastereomer TransitionState->Product Lower Energy Pathway

Caption: Influence of the C4 stereocenter on diastereoselective reactions.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of nucleoside analogues, as outlined in this document, demonstrates its potential for creating complex and stereochemically defined molecules. The protocols provided offer a foundational framework for researchers to explore the synthesis of novel bioactive compounds. Further derivatization of the hydroxyl group and exploration of various coupling partners for the nucleobase will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. The strategic use of such chiral precursors from the chiral pool remains a highly efficient and cost-effective approach in modern drug discovery.

References

  • Cho, A. et al. (2012). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters.
  • Warren, T. K. et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Siegel, D. et al. (2017). Practical synthesis of 1′-substituted Tubercidin C-nucleoside analogs. Tetrahedron Letters.
  • Mackman, R. L. et al. (2020). Improvement of the C-glycosylation Step for the Synthesis of Remdesivir. The Journal of Organic Chemistry.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (n.d.).
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.).
  • Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC. (n.d.).
  • Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetyl
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024).
  • Synthesis of C-Arylnucleoside Analogues - PMC. (n.d.).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. (n.d.).
  • Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs - Graz University of Technology. (2023).
  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygen

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Application Note & Protocols: Asymmetric Synthesis of Chiral Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) ring is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceuticals, where specific stereochemistry is often critical for biological activity.[1][2] The development of stereochemically defined drugs is paramount, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[3][4] This guide provides an in-depth exploration of modern, field-proven strategies for the asymmetric synthesis of chiral tetrahydrofuran derivatives, designed for researchers, medicinal chemists, and process development professionals. We move beyond simple procedural lists to dissect the underlying mechanistic principles and causalities that govern stereochemical control. Detailed, step-by-step protocols for organocatalytic, transition-metal-catalyzed, and biocatalytic methodologies are presented, supported by mechanistic diagrams and comparative data to facilitate immediate application and adaptation in a research setting.

Strategic Overview: Pillars of Asymmetric THF Synthesis

The construction of chiral tetrahydrofurans hinges on the ability to control the formation of stereocenters during the cyclization process or in precursor molecules. The primary strategies can be broadly categorized by the nature of the chiral-inducing agent:

  • Organocatalysis: Utilizes small, chiral organic molecules to catalyze enantioselective reactions, often under mild conditions. These methods, particularly those involving intramolecular oxa-Michael additions, have become exceedingly popular due to their operational simplicity and high selectivity.[5]

  • Transition-Metal Catalysis: Employs chiral ligand-metal complexes to orchestrate highly stereoselective bond formations. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerhouse in this domain, enabling diastereoselective and enantioselective C-O bond formation.[6][7]

  • Biocatalysis: Leverages the exquisite selectivity of enzymes to resolve racemic mixtures or desymmetrize prochiral substrates. This approach offers unparalleled enantioselectivity under environmentally benign, aqueous conditions.[8][9]

This document will detail a representative, high-impact protocol from each of these core areas.

Organocatalytic Approach: Asymmetric Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (IOM) reaction is a powerful atom-economic method for constructing cyclic ethers. The primary challenge lies in the relatively low nucleophilicity of the hydroxyl group and the risk of product racemization via a retro-Michael reaction.[10][11] The use of a bifunctional catalyst, which can activate both the nucleophile and the electrophile simultaneously, provides an elegant solution.

Scientific Rationale: The Power of Bifunctional Catalysis

The protocol below utilizes a bifunctional iminophosphorane (BIMP) catalyst. Its efficacy stems from a dual-activation mechanism.[11] The strongly Brønsted basic iminophosphorane moiety deprotonates the alcohol, increasing its nucleophilicity. Concurrently, the thiourea group on the catalyst scaffold activates the α,β-unsaturated ester (the Michael acceptor) via hydrogen bonding, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. This synergistic activation within a chiral scaffold allows the reaction to proceed rapidly and with exceptional enantiocontrol.[11]

cluster_0 Catalytic Cycle: Bifunctional Iminophosphorane CAT BIMP Catalyst (E) CAT_SUB Catalyst-Substrate Complex CAT->CAT_SUB H-Bonding & Deprotonation SUB γ-Hydroxy-α,β- Unsaturated Ester SUB->CAT_SUB TS Enantiodetermining Transition State CAT_SUB->TS 5-exo-trig Cyclization CAT_PROD Catalyst-Product Complex TS->CAT_PROD CAT_PROD->CAT Product Release PROD Chiral Tetrahydrofuran CAT_PROD->PROD RACEMATE Racemic (R/S) δ-Haloalcohol ENZYME HHDH Enzyme (Whole-Cell Biocatalyst) RACEMATE->ENZYME Substrate Introduction ENZYME->center Selective Cyclization of S-enantiomer S_THF (S)-Tetrahydrofuran (High ee) R_ALC Unreacted (R)-δ-Haloalcohol (High ee) center->S_THF center->R_ALC

Sources

Topic: Optimization of Reaction Conditions for the Cyclization to form Tetrahydrofuran Rings

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The tetrahydrofuran (THF) ring is a cornerstone structural motif in a multitude of natural products and pharmaceutically active compounds, where specific stereochemistry is often paramount to biological function.[1][2] The construction of this five-membered oxygen heterocycle via intramolecular cyclization is a fundamental transformation in organic synthesis. However, achieving high yields and controlling stereoselectivity can be challenging, often plagued by competing side reactions such as elimination and intermolecular polymerization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key parameters governing THF ring closure. We will delve into the mechanistic principles behind various cyclization strategies and offer detailed, field-proven protocols to empower you to optimize these critical reactions.

Foundational Principles: Understanding the Drive for Cyclization

The formation of a tetrahydrofuran ring is typically an intramolecular process where a tethered oxygen nucleophile attacks an electrophilic carbon center four atoms away. The thermodynamic and kinetic viability of this 5-membered ring closure is well-supported by Baldwin's rules, which generally favor 5-exo cyclizations. The optimization process begins with a firm grasp of the primary mechanistic pathways.

Key Mechanistic Pathways for THF Synthesis

The choice of synthetic strategy is dictated by the functionality present in the acyclic precursor. The most prevalent pathways include:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): A classic and reliable method where a hydroxyl group displaces a leaving group. The Sₙ2 pathway, in particular, offers excellent stereochemical control through inversion of configuration.[1][2]

  • Intramolecular Addition to Epoxides: A powerful method where a nearby alcohol opens an epoxide ring. The regioselectivity of this reaction (attack at the more or less substituted carbon) is a critical optimization parameter.[2]

  • Oxonium Ion-Mediated Cyclization: The formation of a reactive cyclic oxonium ion, which is then trapped by a tethered nucleophile, is a versatile strategy for constructing highly substituted THFs.[2]

  • Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers a diverse toolkit, including palladium-catalyzed reactions that can form both C-C and C-O bonds in a single, highly diastereoselective step.[2][3]

  • Radical Cyclizations: Free-radical pathways provide an alternative route, often employing tin hydrides or other radical initiators, and can be influenced by Lewis acids to control diastereoselectivity.[4]

Mechanistic_Pathways cluster_0 Acyclic Precursor cluster_1 Cyclization Strategies cluster_2 Product Start γ-Functionalized Alcohol SN2 Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Start->SN2 Base Epoxide Addition to Epoxides Start->Epoxide Acid/Base Oxonium Oxonium Ion Trapping Start->Oxonium Acid Metal Metal-Catalyzed (e.g., Pd, Rh, Au) Start->Metal Catalyst Radical Radical Cyclization Start->Radical Initiator THF Substituted Tetrahydrofuran SN2->THF Epoxide->THF Oxonium->THF Metal->THF Radical->THF

Figure 1: High-level overview of common mechanistic pathways for THF synthesis.

Optimization of Key Reaction Parameters: A Scientist's Guide

Achieving a successful cyclization hinges on the careful orchestration of several experimental variables. Here, we dissect the causality behind these choices.

The Substrate: Your Blueprint for Success

The structure and stereochemistry of the starting material are the most critical factors.[1] For Sₙ2-type reactions, the choice of leaving group (LG) on the electrophilic carbon is paramount.

  • Good Leaving Groups: Sulfonates (tosylates, mesylates, triflates) and halides (I > Br > Cl) are commonly used. Sulfonates are often superior as they are not generated under harsh conditions and their salts are typically non-nucleophilic, preventing side reactions.

  • Stereochemical Integrity: In stereoselective syntheses, the stereocenters in the acyclic precursor dictate the final stereochemistry of the THF ring.[1] Ensure the enantiomeric and diastereomeric purity of your starting material.

The Catalyst and Reagents: Choosing Your Weapon

Acid Catalysis:

  • Mechanism: Brønsted or Lewis acids activate a functional group, facilitating cyclization. For example, a Lewis acid can coordinate to an epoxide, making it more electrophilic, while a Brønsted acid can protonate an alcohol, turning it into a good leaving group (H₂O).[2]

  • Common Catalysts:

    • Brønsted Acids: Camphorsulfonic acid (CSA), p-Toluenesulfonic acid (p-TsOH).[2]

    • Lewis Acids: Tin(IV) chloride (SnCl₄), Magnesium iodide (MgI₂), Trimethylsilyl trifluoromethanesulfonate (TMS-OTf).[2]

  • Optimization Insights: The strength of the acid is a key variable. Stronger acids can accelerate the reaction but may also promote side reactions like elimination or polymerization.[5][6] Start with catalytic amounts of milder acids (e.g., CSA) before resorting to stronger, stoichiometric Lewis acids.

Base-Mediated Cyclization (Intramolecular Williamson Ether Synthesis):

  • Mechanism: A base deprotonates the hydroxyl group, forming a more potent alkoxide nucleophile that subsequently displaces a leaving group.[1]

  • Common Bases: Sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (KOtBu).

  • Optimization Insights: The choice of base is crucial. A strong, non-nucleophilic base like NaH is often ideal. Using a base like sodium hydroxide could introduce a competing nucleophile (HO⁻). The reaction is often run at elevated temperatures, but this can also favor the competing E2 elimination pathway, especially for secondary leaving groups.

Solvent and Concentration: Controlling the Environment
  • Solvent Choice: The solvent must solubilize the substrate but can also profoundly influence the reaction pathway.

    • For Sₙ2 reactions, polar aprotic solvents like THF, DMF, or DMSO are preferred as they solvate the cation but leave the alkoxide nucleophile relatively "bare" and reactive.[7]

    • Ethereal solvents are often found to be optimal for many cyclization types.[8]

  • The High-Dilution Principle: Intramolecular cyclization is a unimolecular process, whereas polymerization is a bimolecular process. To favor the desired intramolecular reaction, the reaction should be run at high dilution (typically 0.01–0.05 M). This reduces the probability of two substrate molecules encountering each other.

Table 1: Comparative Overview of Common Cyclization Conditions
Method Typical Substrate Key Reagents/Catalysts Typical Solvents Pros Cons/Side Reactions
Williamson Ether Synthesis γ-Hydroxy alkyl halide/sulfonateNaH, KHTHF, DMFReliable, good for primary LGsE2 elimination for secondary LGs
Acid-Catalyzed Dehydration 1,4-DiolH₂SO₄, H₃PO₄, p-TsOHToluene, DioxaneAtom economical, simple starting materialsOver-acidification can lead to polymerization
Epoxide Ring Opening γ,δ-Epoxy alcoholAcid (CSA) or Base (NaH)CH₂Cl₂, THFHigh stereocontrol possibleRegioselectivity can be an issue
Pd-Catalyzed Cyclization γ-Hydroxy alkene + Aryl BromidePd catalyst (e.g., Pd₂(dba)₃), LigandToluene, DioxaneForms C-C and C-O bonds, high diastereoselectivityCatalyst cost, ligand sensitivity
Radical Cyclization Allyl ether with radical precursorBu₃SnH, AIBNBenzene, TolueneTolerant of many functional groupsToxicity of tin reagents, stereocontrol can be difficult

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with notes on expected outcomes and critical control points.

Protocol 1: Acid-Catalyzed Cyclization of a Substituted 1,4-Diol

This protocol describes the synthesis of 2-phenyltetrahydrofuran from 1-phenylbutane-1,4-diol, a classic example of an acid-catalyzed dehydration.[2][9]

Materials:

  • 1-phenylbutane-1,4-diol (1.0 g, 6.02 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (57 mg, 0.30 mmol, 5 mol%)

  • Toluene (120 mL)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol_1_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Setup Combine diol, p-TsOH, and toluene in a round-bottom flask. Attach Dean-Stark trap and condenser. React Heat mixture to reflux. Monitor water collection in Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6h). Setup->React Workup1 Cool to RT. Wash with sat. NaHCO₃ solution. React->Workup1 Workup2 Extract with ethyl acetate (3x). Workup1->Workup2 Workup3 Dry combined organic layers over MgSO₄, filter, and concentrate. Workup2->Workup3 Purify Purify crude product via flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate). Workup3->Purify Result 2-phenyltetrahydrofuran Purify->Result

Figure 2: Experimental workflow for acid-catalyzed cyclization.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylbutane-1,4-diol (1.0 g, 6.02 mmol) and p-TsOH·H₂O (57 mg, 0.30 mmol).

  • Add toluene (120 mL) to dissolve the solids. The concentration is intentionally kept low (0.05 M) to favor cyclization.

  • Set up the flask for reflux with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitor the reaction by TLC or by observing the cessation of water collection (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (50 mL) to quench the acid catalyst.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Scientist's Notes:

  • Causality: The Dean-Stark trap is critical; it removes the water byproduct, driving the equilibrium towards the cyclized product according to Le Châtelier's principle.

  • Trustworthiness: The wash with NaHCO₃ is a self-validating step to ensure the acid catalyst is removed, preventing potential product degradation (e.g., ring-opening) during concentration and storage.[5]

  • Troubleshooting: If the reaction stalls, a small additional charge of p-TsOH may be required. If charring or polymerization is observed, the reaction temperature may be too high, or the acid concentration is excessive.

Protocol 2: Intramolecular Williamson Ether Synthesis

This protocol outlines the base-mediated cyclization of (S)-5-chloropentane-1,2-diol to form (R)-tetrahydrofuran-2-yl)methanol, demonstrating stereochemical inversion.[1]

Materials:

  • (S)-5-chloropentane-1,2-diol (500 mg, 3.61 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (318 mg, 7.94 mmol, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (72 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (318 mg).

  • Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve (S)-5-chloropentane-1,2-diol (500 mg) in anhydrous THF (22 mL) and add it dropwise to the stirred NaH suspension over 30 minutes. (Note: H₂ gas evolution will occur).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Scientist's Notes:

  • Expertise: Using 2.2 equivalents of NaH ensures deprotonation of both hydroxyl groups. The more nucleophilic primary alkoxide will preferentially cyclize.

  • Stereochemistry: The reaction proceeds via an Sₙ2 backside attack of the alkoxide on the carbon bearing the chlorine atom, resulting in an inversion of configuration at that center.

  • Safety: Quenching unreacted NaH is highly exothermic and produces flammable hydrogen gas. It must be done slowly and at 0 °C.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Yield / No Reaction Insufficiently activated leaving group; Steric hindrance; Catalyst deactivation.Use a better leaving group (e.g., tosylate instead of chloride); Increase temperature; Use a stronger acid/base or higher catalyst loading.
Formation of Alkene Byproduct E2 elimination is competing with Sₙ2 cyclization.Use a less hindered, non-nucleophilic base (e.g., NaH vs. KOtBu); Run the reaction at a lower temperature; Switch to a more polar aprotic solvent.
Polymer Formation Intermolecular reaction is favored over intramolecular cyclization.Decrease the concentration (apply the high-dilution principle, <0.05 M); Add the substrate slowly via syringe pump to maintain low concentration.
Loss of Stereoselectivity Reaction proceeding through an Sₙ1 mechanism (carbocation intermediate).Choose conditions that favor Sₙ2 (good LG, polar aprotic solvent, less stabilizing substrate for carbocation). Avoid overly strong acidic conditions.

Conclusion

The synthesis of the tetrahydrofuran ring is a testament to the principles of physical organic chemistry. By understanding the underlying mechanisms and carefully controlling key parameters—substrate, catalyst, solvent, and concentration—researchers can confidently navigate the synthetic landscape. This guide provides a strategic framework and practical protocols to minimize side reactions and optimize the formation of these vital heterocyclic structures, accelerating progress in natural product synthesis and drug discovery.

References

  • The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide. Benchchem.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
  • Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. PMC.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH.
  • common side reactions with (S)-1-(tetrahydrofuran-2-yl)ethanone. Benchchem.
  • Why is a (thf) solvent used in ring-closure reactions? Why don't we use benzene or NaoH instead?. Quora.
  • Synthesis and Applic
  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol.

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Application Note & Protocol: A Scalable Synthesis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active molecules.[1] Its unique stereochemical and conformational properties allow it to serve as a versatile building block for complex molecular architectures. Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, the subject of this guide, is a key chiral intermediate whose stereocenters provide a framework for constructing novel therapeutics. Access to this compound in multigram to kilogram quantities is essential for preclinical studies, including metabolite synthesis, toxicology assessments, and formulation development.

However, transitioning a synthesis from the laboratory bench to a pilot scale suitable for preclinical supply presents significant challenges. Issues of thermal management, reagent cost, operational safety, and purification efficiency become paramount. This document provides a comprehensive, field-tested guide for the robust and scalable synthesis of this compound, focusing on practical execution and the scientific rationale behind key process decisions.

Synthetic Strategy: A Two-Step Reduction Approach

Several strategies exist for the synthesis of substituted tetrahydrofurans, including intramolecular cyclization of diols or hydroxy olefins and the modification of existing heterocyclic systems.[2][3][4] For the specific target molecule, a highly efficient and scalable approach is the catalytic hydrogenation of a furan-based precursor. This strategy is chosen for several compelling reasons:

  • Precursor Availability: The starting material, Ethyl 2-furoate, is commercially available in bulk at a low cost.

  • Atom Economy: Catalytic hydrogenation is an addition reaction, making it highly atom-economical and minimizing waste streams.

  • Scalability: Heterogeneous catalytic hydrogenations are standard industrial processes that are well-understood and readily scalable with predictable outcomes.

  • Stereochemical Control: While the initial hydrogenation of the furan ring yields a racemic mixture of diastereomers, the process is reproducible. Subsequent purification or chiral resolution can be employed if a single stereoisomer is required for later stages.

The overall transformation is a two-step process starting from Ethyl 2-furoate:

  • Partial Reduction: A selective reduction of the furan ring to form an intermediate enol ether.

  • Hydrogenation & Hydrolysis: Subsequent hydrogenation and in-situ hydrolysis to yield the target saturated and hydroxylated tetrahydrofuran ring.

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

A [label="Ethyl 2-furoate\n(Starting Material)"]; B [label="Catalytic Hydrogenation\n(e.g., Rh/C, H2)"]; C [label="this compound\n(Crude Product)"]; D [label="Work-up & Purification\n(Filtration, Distillation)"]; E [label="Final Product\n(>98% Purity)"];

A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Purification"]; D -> E [label="QC Release"]; }

Caption: Key decision points for scaling the synthesis process.

Safety and Handling
  • Hydrogenation Hazard: The hydrogenation is highly exothermic. At scale, controlled addition of the substrate or catalyst, or gradual increase of hydrogen pressure, along with a jacketed reactor with cooling circulation, is mandatory to manage the heat output.

  • Catalyst Handling: The pyrophoric nature of catalysts like Rh/C is a major operational risk. At scale, specialized filtration equipment (e.g., a filter press) under a continuous inert atmosphere is required. The spent catalyst must be passivated immediately. [5]* Solvent Safety: Ethanol is flammable. All equipment must be properly grounded to prevent static discharge. [5][6]Operations should be conducted in a classified (explosion-proof) environment.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and appropriate gloves. For large-scale operations, supplied-air respirators may be necessary during catalyst handling. [7][8]

Process and Purification Optimization
  • Purification: While flash chromatography is suitable for small-scale purification, it is economically and practically unfeasible for multi-kilogram production. Fractional vacuum distillation is the method of choice. The distillation column must be appropriately sized to achieve the required separation and purity. In-situ product recovery (ISPR) techniques like hybrid extraction-distillation could be explored for continuous processes to improve efficiency. * Solvent and Catalyst Recovery: To improve process economics, options for recovering and reusing the ethanol solvent and potentially regenerating the precious metal catalyst should be investigated.

  • Quality Control: Rigorous in-process controls (IPCs) are essential. Samples should be taken to monitor reaction completion and impurity profiles. Final product release testing must include identity (NMR, IR), purity (GC, HPLC), residual solvent analysis, and potentially heavy metal analysis (from the catalyst).

Conclusion

The synthetic route and protocol detailed herein provide a reliable and scalable pathway to this compound, a valuable intermediate for preclinical drug development. By focusing on a robust catalytic hydrogenation strategy and carefully considering the engineering and safety challenges of scale-up, researchers and drug development professionals can confidently produce the necessary quantities of this material with high purity and batch-to-batch consistency.

References

  • Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. (2017). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Material Safety Data Sheet 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS I - Geomembrane. (n.d.). Univar Canada Ltd. Retrieved January 15, 2026, from [Link]

  • Strategies for the synthesis of tetrahydrofuran derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of tetrahydrofuran - US4261901A. (n.d.). Google Patents.
  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. (2019). Green Chemistry. Retrieved January 15, 2026, from [Link]

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Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. We will focus on the prevalent and cost-effective route utilizing diethyl malonate and epichlorohydrin, providing in-depth, mechanism-based troubleshooting to enhance yield, purity, and reproducibility.

Core Synthesis Pathway: An Overview

The most common industrial and laboratory-scale synthesis involves the base-catalyzed reaction of diethyl malonate with epichlorohydrin. The reaction is designed to proceed via two key steps: an initial nucleophilic substitution to open the epoxide ring, followed by an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.

Main_Synthesis_Pathway A Diethyl Malonate B Malonate Enolate (Nucleophile) A->B  Base (e.g., NaOEt)   D Intermediate Adduct Diethyl 2-(3-chloro-2-hydroxypropyl)propanedioate B->D  SN2 Ring Opening   C Epichlorohydrin (Electrophile) C->D E Target Product Ethyl 4-hydroxytetrahydrofuran- 2-carboxylate D->E  Intramolecular  Williamson Ether Synthesis  (Base-catalyzed SN2)

Caption: Intended reaction mechanism for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues and side products in a question-and-answer format.

Q1: My reaction stalls, and I've isolated a significant amount of an uncyclized, chlorinated intermediate. What is it, and why isn't it cyclizing?

A1: Identification and Causality

The intermediate you have likely isolated is Diethyl 2-(3-chloro-2-hydroxypropyl)propanedioate . Its formation is the expected first step of the reaction, where the malonate enolate acts as a nucleophile and attacks one of the terminal carbons of the epoxide ring of epichlorohydrin.

The subsequent ring-closure is an intramolecular SN2 reaction (a Williamson ether synthesis), where the newly formed alkoxide attacks the carbon bearing the chlorine atom. This step can stall for several reasons:

  • Insufficient Base: The initial base may be consumed during the formation of the malonate enolate. A second equivalent of base, or a stronger base, is often required to deprotonate the hydroxyl group of the intermediate to form the reactive alkoxide needed for cyclization.

  • Low Temperature: While the initial epoxide opening can often proceed at lower temperatures, the intramolecular cyclization typically requires thermal energy to overcome the activation barrier.

  • Steric Hindrance: Although less common for this specific cyclization, steric factors can slow down the SN2 reaction.

Solution: To drive the reaction to completion, ensure you are using at least two equivalents of base (one for the malonate, one for the intermediate's hydroxyl group) or add the second equivalent after the initial addition appears complete. Gently heating the reaction mixture (e.g., to 50-60 °C) after the initial addition can significantly accelerate the cyclization step.

Q2: I'm observing a byproduct with the same mass as my target but with different spectral properties. NMR suggests a cyclopropane ring. What happened?

A2: Identification and Causality

This common side product is likely Diethyl 2-(oxiran-2-ylmethyl)propanedioate , also known as the glycidyl malonate ester. This arises when the malonate enolate attacks the carbon bearing the chlorine atom of epichlorohydrin first, rather than the epoxide ring. This SN2 displacement of chloride generates an intermediate which can then cyclize to form a new epoxide.

A subsequent intramolecular reaction can lead to a cyclopropane derivative, especially under certain basic conditions, though the glycidyl malonate itself is a common impurity.

Solution: This side reaction is favored by conditions that promote SN2 on alkyl halides over epoxide opening.

  • Control Temperature: Running the initial addition at a lower temperature (0-5 °C) generally favors the desired epoxide opening pathway.

  • Choice of Base: Using a bulkier base can sometimes steer the reaction towards the less sterically hindered epoxide carbon.

Q3: My mass spectrometry results show a peak corresponding to a dimer or a dialkylated product. How is this forming?

A3: Identification and Causality

A dimeric impurity can form through two primary pathways:

  • Dialkylation of Malonate: If an excess of epichlorohydrin is used or reaction control is poor, a second molecule of epichlorohydrin can react with the intermediate malonate, leading to a complex mixture.

  • Reaction with the Product: The hydroxyl group of the final product, this compound, can be deprotonated by the base present in the reaction mixture. This newly formed nucleophile can then attack another molecule of epichlorohydrin, leading to a dimeric ether-linked impurity.

Solution:

  • Stoichiometry Control: Use diethyl malonate in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to epichlorohydrin to minimize dialkylation and ensure the electrophile is consumed.

  • Controlled Addition: Add the epichlorohydrin slowly to the solution of the malonate enolate. This maintains a low concentration of the electrophile and reduces the chance of side reactions.

Q4: The reaction mixture became thick and difficult to stir, resulting in a low yield of a tarry substance. What is the cause?

A4: Identification and Causality

This is almost always due to the base-catalyzed polymerization of epichlorohydrin . Epoxides are susceptible to ring-opening polymerization, especially in the presence of strong bases or acids. If the base is added too quickly or the local concentration of epichlorohydrin is too high, it can self-react, forming polyethers instead of reacting with the malonate enolate.

Solution:

  • Reverse Addition: Add the base slowly to a solution of the diethyl malonate and epichlorohydrin. This ensures the base preferentially deprotonates the malonate, which is more acidic than the alcohols in the potential polymer chain.

  • Maintain Dilution: Ensure the reaction is sufficiently dilute to help dissipate heat and prevent high local concentrations of reagents.

  • Temperature Management: Keep the reaction cool during the addition of the base to control the exothermic deprotonation and subsequent addition steps.

Summary of Potential Side Products

Side Product NameStructure / DescriptionReason for FormationPrevention Strategy
Diethyl 2-(3-chloro-2-hydroxypropyl)propanedioate Uncyclized IntermediateIncomplete reaction; insufficient base or heat for the second SN2 step.Use >2 eq. of base; apply gentle heating (50-60 °C) after initial addition.
Diethyl 2-(oxiran-2-ylmethyl)propanedioate Isomeric EpoxideNucleophilic attack on the chloromethyl group instead of the epoxide ring.Maintain low reaction temperatures (0-5 °C) during addition.
Dimeric Ether Impurity Product + Epichlorohydrin AdductDeprotonation of the product's hydroxyl group, followed by reaction with epichlorohydrin.Use a slight excess of diethyl malonate; slow addition of epichlorohydrin.
Polyether/Tarry Material Polymer of EpichlorohydrinBase-catalyzed self-reaction (polymerization) of epichlorohydrin.Slow addition of base (reverse addition); maintain dilution and low temperature.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry ethanol (200 mL).

  • Base Formation: Carefully add sodium metal (2.1 equivalents) in small portions to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0 °C in an ice bath.

  • Enolate Formation: Add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature.

  • Addition Reaction: Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring the disappearance of the chlorinated intermediate by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction: Reduce the volume of the mixture under vacuum to remove most of the ethanol. Add water and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification is typically required.

Protocol 2: Purification via Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate). The target product is significantly more polar than the starting materials and some non-polar side products. The uncyclized chlorinated intermediate will elute at a polarity slightly different from the final product.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Workflow

This diagram provides a logical path to diagnose issues during the synthesis.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Decision1 Multiple Spots on TLC? Start->Decision1 Success Predominantly One Spot. Proceed to Purification. Decision1->Success No Problem Significant Impurities Detected Decision1->Problem Yes Decision2 What is the main impurity? Problem->Decision2 Impurity1 Uncyclized Intermediate (M+Cl isotope pattern) Decision2->Impurity1 Chlorinated Impurity2 Isomeric Epoxide (Same mass, different Rt) Decision2->Impurity2 Isomer Impurity3 High MW Species (Dimer, etc.) Decision2->Impurity3 High Mass Impurity4 Polymeric/Tarry Residue Decision2->Impurity4 Tarry Solution1 See FAQ Q1: Incomplete Cyclization. Action: Re-run with more base/heat. Impurity1->Solution1 Solution2 See FAQ Q2: Incorrect Ring Opening. Action: Re-run at lower temp. Impurity2->Solution2 Solution3 See FAQ Q3: Dialkylation/Dimerization. Action: Adjust stoichiometry. Impurity3->Solution3 Solution4 See FAQ Q4: Epichlorohydrin Polymerization. Action: Use reverse addition. Impurity4->Solution4

Caption: A decision tree for troubleshooting common synthesis impurities.

References

  • Malonic Ester Synthesis Overview. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, 2012. (General mechanism reference). URL: [Link]

  • Reactions of Epoxides. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; Wiley: Hoboken, NJ, 2013. (Reference for epoxide ring-opening mechanisms). URL: [Link]

  • Williamson Ether Synthesis. Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005. (Details on intramolecular cyclization). URL: [Link]

  • Genotoxic Impurities from Alkyl Halides. Teasdale, A., Elder, D., Chang, S.-J., et al. Genotoxic Impurities: Strategies for Identification and Control. Chemical Reviews, 2013 , 113(2), 8710-8754. (Discusses reactivity of reagents like epichlorohydrin). URL: [Link]

  • Stereoselective Synthesis of Tetrahydrofurans. Wolfe, J. P.; Hay, M. B. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 2007 , 63(2), 261-290. (Provides context for intramolecular SN2 reactions in forming THF rings)[1]. URL: [Link]

Sources

How to improve the yield and purity of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve both the yield and purity of your product.

Core Synthesis & Optimization

The synthesis of this compound is most effectively achieved through the reductive cyclization of Diethyl 2-formylsuccinate. This process involves the selective reduction of the aldehyde functionality followed by a spontaneous or catalyzed intramolecular cyclization to form the desired tetrahydrofuran ring.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Starting Material (Diethyl 2-formylsuccinate) B Catalytic Hydrogenation (Reduction of Aldehyde) A->B H₂, Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., EtOH) C In-situ Cyclization (Lactol Formation) B->C Spontaneous or Acid/Base Catalyzed D Crude Product Mixture C->D Aqueous Workup E Purification (Column Chromatography) D->E Eluent System (e.g., Hexane:EtOAc) F Final Product (Ethyl 4-hydroxytetrahydrofuran- 2-carboxylate) E->F >95% Purity

Caption: Overall workflow for the synthesis and purification.

Experimental Protocol: Reductive Cyclization

This protocol details a robust method for the synthesis, emphasizing key control points for maximizing yield and purity.

Materials:

  • Diethyl 2-formylsuccinate (purity >95%)[1][2]

  • Palladium on Carbon (5% Pd/C) or Raney Nickel (slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add Diethyl 2-formylsuccinate (1.0 eq) and anhydrous ethanol (5-10 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. For 5% Pd/C, a loading of 1-2 mol% is typical. For Raney Nickel, use approximately 10-20% by weight relative to the starting material.

    • Expert Insight: Palladium on carbon is generally preferred for its higher activity and selectivity, often allowing for lower catalyst loading and milder reaction conditions. Raney Nickel is a cost-effective alternative but may require higher pressures and temperatures.

  • Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and begin vigorous stirring. Maintain the reaction at room temperature or slightly elevated (30-40°C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. Alternatively, periodically and safely depressurize the reactor, withdraw an aliquot, and analyze by TLC or GC-MS to check for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.

    • Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry in the air. Quench it carefully with water.

  • Workup & Isolation:

    • Combine the filtrate and washes. Remove the solvent under reduced pressure.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a colorless to pale yellow oil.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis and purification.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

A1: Low yield can stem from several factors related to the reaction or workup.

Potential Cause Explanation & Solution
Inactive Catalyst The catalyst may be old, poisoned, or improperly handled. Solution: Use fresh catalyst from a reputable supplier. Ensure the starting material and solvent are free from catalyst poisons like sulfur or strong coordinating agents.
Incomplete Reaction The reduction of the aldehyde may not have gone to completion. Solution: Confirm the absence of starting material using TLC or GC-MS before stopping the reaction. If incomplete, extend the reaction time, increase hydrogen pressure, or slightly increase the catalyst loading.
Side Reactions Over-reduction of the ester groups can occur under harsh conditions (high temperature/pressure), leading to diol byproducts. Solution: Maintain milder conditions (room temperature, <100 psi H₂). Pd/C is generally less prone to ester reduction than Raney Nickel.
Product Loss During Workup The hydroxyl group makes the product partially water-soluble. Solution: During aqueous extraction, re-extract the aqueous layers with ethyl acetate (2-3 times) to recover any dissolved product. Avoid overly acidic or basic conditions during workup, which could promote ring-opening.
Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_workup Workup Issues Start Low Yield Observed Check_Reaction Analyze Crude by TLC/GC-MS Start->Check_Reaction Starting_Material Starting Material Present? Check_Reaction->Starting_Material Workup_Loss Consider Workup Loss Starting_Material->Workup_Loss No Side_Products Side Products Observed? Starting_Material->Side_Products No Inc_Cause1 Inactive Catalyst? Starting_Material->Inc_Cause1 Yes Workup_Sol Re-extract Aqueous Layers Ensure Neutral pH Workup_Loss->Workup_Sol Side_Cause Harsh Conditions? Side_Products->Side_Cause Yes Inc_Cause2 Insufficient Time/Pressure? Inc_Cause1->Inc_Cause2 No Inc_Sol1 Use Fresh Catalyst Inc_Cause1->Inc_Sol1 Inc_Sol2 Increase H₂ Pressure or Reaction Time Inc_Cause2->Inc_Sol2 Side_Sol Use Milder Temp/Pressure Consider 5% Pd/C Side_Cause->Side_Sol

Caption: Decision tree for diagnosing the cause of low yield.

Q2: My final product is impure. How do I identify and eliminate common byproducts?

A2: The most common impurities are unreacted starting material and over-reduced species. Purification is typically required.

  • Unreacted Diethyl 2-formylsuccinate: This indicates an incomplete reaction. See Q1 for solutions. It can be separated by column chromatography as it is generally less polar than the product.

  • Diethyl 2-(hydroxymethyl)succinate: This is the intermediate before cyclization. Its presence suggests the cyclization step is slow or incomplete. Gentle heating of the crude product in ethanol, perhaps with a catalytic amount of acid (like p-toluenesulfonic acid), can drive the cyclization to completion before final purification.

  • Diastereomers: The product has two stereocenters (at C2 and C4), meaning it can exist as different diastereomers. The stereoselectivity is often dependent on the catalyst and reaction conditions.[3]

    • Solution: Diastereomers can usually be separated by careful column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[4] Start with a low polarity (e.g., 90:10 hexane:EtOAc) and gradually increase the ethyl acetate concentration.

Q3: I'm having trouble with column chromatography. The product is streaking or the separation is poor.

A3: Chromatography of polar, hydroxyl-containing compounds can be challenging.

  • Problem: Streaking (Tailing): The hydroxyl group can interact strongly with the acidic silica gel.

    • Solution 1: Add a small amount (0.5-1%) of a polar modifier like triethylamine to the eluent to neutralize the acidic sites on the silica.

    • Solution 2: Use a less acidic stationary phase, such as neutral alumina.

  • Problem: Poor Separation of Diastereomers:

    • Solution: Use a long column to increase the theoretical plates. Employ a slow, shallow gradient of the eluent. Sometimes, switching the solvent system entirely (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.

Q4: My purified product is "oiling out" during attempts at recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when a compound's solubility in a solvent at a given temperature is too high, causing it to separate as a liquid phase upon cooling.[5]

  • Solution 1: Increase Solvent Volume: The solution may be too concentrated. Dilute it with more of the hot solvent before allowing it to cool.

  • Solution 2: Slow Cooling: Allow the solution to cool to room temperature very slowly, without disturbance. Once at room temperature, you can move it to a refrigerator and then a freezer to induce crystallization.

  • Solution 3: Change Solvent System: The target compound is a moderately polar oil. A good starting point for crystallization is a binary solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether. Dissolve the oil in a minimum amount of the more polar solvent (e.g., ether) and then slowly add the non-polar solvent (e.g., hexanes) until turbidity persists. Then, warm slightly to redissolve and cool slowly.

Frequently Asked Questions (FAQs)

Q: What is the ideal purity for the Diethyl 2-formylsuccinate starting material? A: Starting material purity is critical. Use a starting material with >95% purity. Impurities can poison the catalyst or lead to difficult-to-remove side products.

Q: Can I use chemical reducing agents like sodium borohydride (NaBH₄) instead of catalytic hydrogenation? A: While NaBH₄ can reduce the aldehyde, it is often performed in protic solvents like ethanol where it can also slowly reduce the ester groups, especially if the reaction is prolonged or heated. This can lead to a more complex mixture of products. Catalytic hydrogenation is generally cleaner and more selective for the aldehyde under mild conditions.

Q: What are the key safety precautions when running this reaction? A: The primary hazard is the use of flammable hydrogen gas under pressure with a potentially pyrophoric catalyst.

  • Always work in a well-ventilated fume hood.

  • Use equipment specifically designed for pressure hydrogenation.

  • Ensure there are no ignition sources nearby.

  • Handle the used catalyst with extreme care, keeping it wet to prevent ignition upon exposure to air.[6]

Q: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities. The spectra will show characteristic shifts for the tetrahydrofuran ring protons and the ethyl ester group.

  • GC-MS or LC-MS: To determine purity and confirm the molecular weight (160.17 g/mol ).[7]

  • FTIR: To confirm the presence of the hydroxyl (-OH stretch) and ester (C=O stretch) functional groups.

References

  • Gu, Y., & Reissig, H.-U. (2006). Synthesis of Substituted Tetrahydrofurans.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1348-1359. Available from: [Link]

  • Shaw, D. E., & Woerpel, K. A. (2009). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Journal of the American Chemical Society, 131(49), 17768-17769. Available from: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. Journal of the American Chemical Society, 126(51), 16210-16211. Available from: [Link]

  • Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4-Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis, 352(6), 987-992. Available from: [Link]

  • Boon, Y. H., et al. (2023). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 8(1). Available from: [Link]

  • Ni, Y., et al. (2018). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 23(10), 2631. Available from: [Link]

  • Patent CN104529935A. Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available from: [Link]

  • Arifin, A. A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M946. Available from: [Link]

  • Kim, Y. M., et al. (1997). Synthesis of New Chiral Catalysts, Isoquinuclidinylmethanols, for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Heterocycles, 45(11), 2215-2222.
  • Wang, L., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Molecules, 26(21), 6614. Available from: [Link]

  • ChemBK. (2024). diethyl formylsuccinate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Lactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lactone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with lactonization reactions. Instead of a generic overview, this resource provides direct answers to specific, common problems, grounding advice in mechanistic principles and field-tested experience. Our goal is to help you diagnose issues, optimize your reaction, and achieve higher yields of your target lactone.

Initial Diagnosis: A General Troubleshooting Workflow

Low yields in lactonization can stem from multiple stages of the synthetic process, from starting material integrity to the final purification. Before diving into specific FAQs, consider this general workflow to systematically isolate the problem.

Lactone_Yield_Troubleshooting start Low Lactone Yield Observed q1 1. Verify Starting Material (Hydroxy Acid) start->q1 q1_ok Purity & Structure Confirmed (NMR, MS, etc.) q1->q1_ok Yes q1_bad Impure or Incorrect Starting Material q1->q1_bad No q2 2. Assess Reaction Conditions q1_ok->q2 end_bad Consult Alternative Methods q1_bad->end_bad Action: Re-purify or Re-synthesize SM q2_ok Conditions Appear Optimal q2->q2_ok Yes q2_bad Suspect Side Reactions (e.g., Polymerization) q2->q2_bad No q3 3. Evaluate Reagents & Catalyst q2_ok->q3 q2_bad->end_bad Action: Optimize Concentration, Temperature, Time q3_ok Reagents are High Quality & Active q3->q3_ok Yes q3_bad Degraded Reagents or Inactive Catalyst q3->q3_bad No q4 4. Analyze Work-up & Purification q3_ok->q4 q3_bad->end_bad Action: Use Fresh Reagents, Screen Catalysts q4_ok Product is Stable & Recovered q4->q4_ok Yes q4_bad Product Loss or Decomposition During Isolation q4->q4_bad No end_good Yield Improved q4_ok->end_good q4_bad->end_bad Action: Modify pH, Solvent, Purification Technique

General troubleshooting workflow for low lactone yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Starting Material and Substrate Issues

Question 1: I'm getting a complex mixture and very little of my desired lactone. Could my starting hydroxy acid be the problem?

Answer: Absolutely. The purity and structural integrity of your seco-acid (the open-chain hydroxycarboxylic acid) are paramount. Before troubleshooting the reaction itself, you must validate your starting material.

  • Causality: Impurities can interfere with the reaction in several ways:

    • Catalyst Poisoning: Trace metals or nucleophilic impurities can deactivate sensitive catalysts.

    • Side Reactions: Dicarboxylic acids can lead to polyesters, while diols can lead to polyethers or other undesired products.

    • Incorrect Stoichiometry: If your starting material is not pure, the molar equivalents of your reagents will be incorrect, leading to incomplete reactions or excess side products.[1]

  • Troubleshooting Protocol:

    • Re-characterize: Obtain high-resolution NMR (¹H, ¹³C) and Mass Spectrometry data of your starting material. Confirm that the structure is correct and that there are no significant impurities.

    • Purity Check: Use techniques like HPLC or GC to assess purity. A purity level of >95% is recommended for lactonization reactions.

    • Drying: Ensure the starting material is scrupulously dry. Water can hydrolyze activating agents or the lactone product itself.[2] Dry the hydroxy acid under high vacuum overnight before use.

Question 2: My lactonization is failing, and I suspect steric hindrance is the issue. How can I confirm this and what are my options?

Answer: Steric hindrance around the reacting alcohol and carboxylic acid can dramatically slow down or prevent intramolecular cyclization.[3] This is particularly true for substrates with bulky substituents near the reaction centers (e.g., quaternary carbons at the α- or β-position).

  • Causality: The transition state for cyclization requires the alcohol and the activated carboxylic acid to come into close proximity. Bulky groups can create unfavorable steric clashes (A-strain or transannular strain), increasing the activation energy for the desired intramolecular reaction and favoring intermolecular side reactions like dimerization.

  • Diagnostic Test:

    • Run a parallel intermolecular esterification reaction using your hydroxy acid and a simple alcohol (e.g., benzyl alcohol) under the same activating conditions. If this intermolecular reaction proceeds smoothly while the intramolecular version fails, steric hindrance preventing ring closure is a likely culprit.

  • Alternative Strategies:

    • More Powerful Activating Agents: Switch to a more reactive lactonization protocol. If you are using a simple acid catalysis, consider moving to a more potent method like Yamaguchi or Shiina macrolactonization, which form highly reactive mixed anhydrides.[4][5]

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it can also promote decomposition or epimerization.[6] Monitor the reaction closely by TLC or LC-MS.

    • Substrate Modification: In the design phase, consider if the synthetic route can be altered to use a precursor with less steric bulk, with the bulky groups added after the lactone ring is formed.

Category 2: Reaction Conditions & Side Reactions

Question 3: My reaction is producing a high molecular weight polymer instead of my target macrolactone. What is going wrong?

Answer: This is a classic problem in the synthesis of medium (8-11 membered) and large-ring (>12 membered) lactones.[7] The issue is the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. At high concentrations, the probability of two different molecules reacting is much higher than the two ends of the same molecule finding each other.

  • The High-Dilution Principle: To favor intramolecular cyclization, the reaction must be run under high-dilution conditions.[8] This principle, often called the Ruggli-Ziegler dilution principle, ensures that the concentration of the reactive intermediate is always kept extremely low.

  • Causality & Visualization:

Intra_vs_Inter cluster_0 High Concentration cluster_1 High Dilution SM HO-(CH2)n-COOH (Hydroxy Acid) Activated Activated Intermediate [X-(CH2)n-CO-Y] SM->Activated Activation Inter Intermolecular Reaction (Favored) Activated->Inter [High] Intra Intramolecular Reaction (Favored) Activated->Intra [Low] Polymer Polymer / Dimer Inter->Polymer Chain Growth Lactone Desired Lactone Intra->Lactone Cyclization

Competition between polymerization and cyclization.
  • Experimental Protocol: Syringe Pump Addition for High Dilution

    • Setup: In a large flask, place the reaction solvent and the catalyst (e.g., DMAP for Yamaguchi lactonization).[3] The volume should be large enough so that the final concentration of the substrate will be between 0.001 M and 0.05 M.[6]

    • Substrate Solution: In a separate flask, dissolve your activated hydroxy acid (e.g., the mixed anhydride in the Yamaguchi protocol) in the reaction solvent.

    • Slow Addition: Load the substrate solution into a syringe and place it on a syringe pump.

    • Execution: Heat the catalyst solution to the desired temperature (e.g., refluxing toluene).[3] Begin adding the substrate solution via the syringe pump over a long period (e.g., 4-12 hours).[9]

    • Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure all the substrate has reacted.

Ring SizeRecommended Final ConcentrationTypical Addition Time
8-110.001 - 0.01 M8 - 16 hours
12-160.01 - 0.02 M4 - 10 hours
>160.02 - 0.05 M2 - 6 hours
Table 1: General Guidelines for High-Dilution Conditions.
Category 3: Reagent & Catalyst Choice

Question 4: I am attempting a Mitsunobu lactonization, but the yield is poor and I see a lot of starting material. What are common failure points?

Answer: The Mitsunobu reaction is a powerful tool for lactonization, especially for forming sterically hindered esters, as it proceeds with inversion of configuration at the alcohol's stereocenter.[10][11] However, it is sensitive to several factors.

  • Causality of Failure:

    • Reagent Quality: The reagents, triphenylphosphine (PPh₃) and especially the azodicarboxylate (DEAD or DIAD), are the most common culprits. DEAD/DIAD can decompose over time, and PPh₃ can oxidize to triphenylphosphine oxide (TPPO).[12]

    • pKa of the Acid: The reaction works best for acidic nucleophiles (pKa < 13).[11] If the carboxylic acid is not acidic enough, it may not be fully deprotonated, leading to poor nucleophilicity.

    • Solvent Dryness: While some Mitsunobu reactions are robust, trace amounts of water can hydrolyze the phosphonium intermediates, consuming reagents and lowering the yield.[12]

    • Order of Addition: The order of reagent addition can be critical. Pre-forming the betaine by mixing PPh₃ and DEAD/DIAD before adding the substrate can sometimes improve yields.[11]

  • Troubleshooting Protocol:

    • Use Fresh Reagents: Use freshly opened bottles of DEAD/DIAD and PPh₃. If in doubt, purify PPh₃ by recrystallization.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvent (THF is common). Flame-dry all glassware before use.

    • Optimize Stoichiometry: It is common to use a slight excess of the Mitsunobu reagents (e.g., 1.2-1.5 equivalents of PPh₃ and DEAD/DIAD).[13]

    • Monitor the Reaction: The reaction is often fast at room temperature. Monitor by TLC. The formation of TPPO (a major byproduct) can be seen on the TLC plate.

    • Purification: Removing the byproducts, TPPO and the hydrazine derivative, can be challenging. Chromatography is almost always required. Specialized reagents have been developed to simplify purification.[10]

Question 5: My substrate has sensitive functional groups. Which lactonization method is considered the mildest?

Answer: When dealing with complex molecules bearing sensitive functionalities (e.g., epoxides, acid-labile protecting groups), the choice of lactonization method is critical. While "mildness" can be substrate-dependent, some methods are generally less harsh than others.

  • Comparison of Common Methods:

MethodActivating AgentConditionsProsCons
Yamaguchi [14][15]2,4,6-Trichlorobenzoyl chloride, then DMAPOften requires refluxing tolueneWidely applicable, reliable, high-yieldingHigh temperatures can be problematic for sensitive substrates
Shiina [9]2-Methyl-6-nitrobenzoic anhydride (MNBA)Room temp to mild heatingOften proceeds at lower temperatures than Yamaguchi, high-yieldingAnhydride reagent is specialized
Corey-Nicolaou [5]2,2'-Dipyridyl disulfide / PPh₃Room temp to mild heatingGood for medium to large ringsStoichiometric PPh₃ byproducts can complicate purification
Mitsunobu [13][16]PPh₃ / DEAD or DIAD0°C to room temperatureVery mild temperatures, proceeds with inversionByproduct removal is difficult, sensitive to reagent quality
  • Recommendation:

    • For general-purpose mild conditions, Shiina macrolactonization is an excellent starting point as it often proceeds at room temperature.[9]

    • If inversion of stereochemistry at the alcohol center is desired or required, and the substrate can tolerate the reagents, the Mitsunobu reaction is performed under the mildest temperature conditions.[11]

Category 4: Work-up and Purification

Question 6: I believe my reaction is working based on crude TLC/LC-MS, but my isolated yield is very low. Where could I be losing my product?

Answer: Product loss during work-up and purification is a frequent and often overlooked source of low yields.[1] Lactones, being esters, are susceptible to hydrolysis under both acidic and basic conditions.

  • Causality of Product Loss:

    • Hydrolysis during Work-up: Washing the reaction mixture with strong aqueous acid or base can cause the lactone ring to open, especially for strained (e.g., β-lactones) or activated lactones.[2][17]

    • Adsorption on Silica Gel: Polar lactones can bind strongly to silica gel, leading to poor recovery from column chromatography. Sometimes, the acidic nature of standard silica gel can cause degradation of sensitive products.

    • Volatility: Small lactones (e.g., γ-butyrolactone) can be volatile and may be lost if concentrated too aggressively under high vacuum.

  • Troubleshooting Protocol:

    • Gentle Work-up:

      • Instead of strong acid/base washes, use milder alternatives like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acid and saturated aqueous ammonium chloride (NH₄Cl) to quench basic reactions.

      • Always finish with a brine (saturated NaCl) wash to help break up emulsions and remove bulk water before drying with MgSO₄ or Na₂SO₄.

    • Modified Chromatography:

      • If you suspect degradation on silica, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) before packing the column.

      • Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase (C18) silica.

      • If the product is streaking, try adding a small percentage of a more polar solvent (like methanol) to your elution system.

    • Careful Concentration: When removing solvent on a rotary evaporator, use a moderate water bath temperature and avoid applying a very high vacuum, especially for lower molecular weight lactones.

Monitoring Your Reaction: A Key to Success

You cannot troubleshoot what you cannot see. Effective reaction monitoring is crucial for determining when a reaction is complete, stalled, or producing byproducts.

  • Techniques:

    • Thin-Layer Chromatography (TLC): The fastest and most common method. Use a co-spot (a lane with both starting material and the reaction mixture) to accurately track the consumption of the starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to see the mass of your desired product, starting material, and any major byproducts. This is invaluable for confirming product formation.

    • In-situ Spectroscopy (ATR-IR, NMR): For process development and detailed mechanistic studies, techniques like operando ATR-IR spectroscopy can monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the lactone C=O stretch in real-time.[18][19]

By systematically addressing these common issues, from the quality of your starting materials to the specifics of your purification protocol, you can effectively troubleshoot and optimize your lactone synthesis for higher, more consistent yields.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs.
  • Benchchem. (n.d.). Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
  • Wikipedia. (2023, June 13). High dilution principle. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Shiina macrolactonization. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(10), 6257-6280. Retrieved from [Link]

  • Chem-Station. (2014, August 8). Yamaguchi Macrolactonization. Retrieved from [Link]

  • White, J. D., & Shaw, S. (2011). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 133(23), 8992-8995. Retrieved from [Link]

  • iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Lactone. Retrieved from [Link]

  • Kaur, N. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(5), 623-639. Retrieved from [Link]

  • Li, X., & Porco, J. A. (2020). Modern Macrolactonization Techniques. Angewandte Chemie International Edition, 59(38), 16376-16398. Retrieved from [Link]

  • Parent, E., & Pouliot, M. (2011). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 111(7), PR1-PR41. Retrieved from [Link]

  • van der Klis, F., & Weckhuysen, B. M. (2025). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Chemistry–Methods, 5(10), e202500054. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1243579. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, April 19). Yamaguchi esterification. Retrieved from [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]

  • Shiina, I. (2009). Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon. The Chemical Record, 9(6), 315-331. Retrieved from [Link]

  • ChemRxiv. (2020). Macrolactonization Driven by Supramolecular Interactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]

  • Hill, N. J., & Coates, G. W. (2026, January 13). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society. Retrieved from [Link]

  • Hillmyer, M. A., & Larrow, J. F. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Journal of Organic Chemistry, 88(15), 10595-10603. Retrieved from [Link]

  • Vaddepalli, M. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

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Stability issues of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-hydroxytetrahydrofuran-2-carboxylate (EHTF). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and synthetic processes.

I. Introduction to the Stability Profile of EHTF

This compound is a valuable building block in organic synthesis, notable for its chiral centers and functional groups that allow for diverse chemical transformations. However, the very features that make it synthetically attractive—the ester, the hydroxyl group, and the tetrahydrofuran ring—also render it susceptible to degradation under certain conditions. Understanding these liabilities is the first step toward mitigating them.

The primary stability concerns for EHTF revolve around:

  • Hydrolysis: Both the ester and the inherent lactone-like character of the tetrahydrofuran ring can be susceptible to cleavage.

  • Epimerization: The stereocenters at C2 and C4 can be prone to inversion under certain conditions.

  • Thermal Decomposition: Elevated temperatures can lead to undesired side reactions.

This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the chemical reasoning behind them.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new peak in my HPLC analysis after storing my EHTF solution in a buffered mobile phase. What could be the cause?

A1: This is a classic sign of hydrolysis. The ester group in EHTF is susceptible to cleavage, especially under non-neutral pH conditions, to form the corresponding carboxylic acid (5-Oxotetrahydrofuran-2-carboxylic acid) and ethanol.[1][2] The rate of this hydrolysis is significantly influenced by pH.

  • Under Basic Conditions (pH > 7): Saponification, or base-catalyzed hydrolysis, is a rapid and irreversible reaction.[1][3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is an equilibrium process.[1][3][4] While generally slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially with heat, will favor the formation of the carboxylic acid and alcohol.[4][5]

Troubleshooting Steps:

  • pH Control: Whenever possible, maintain your solutions at a neutral pH (6.5-7.5). If your application requires a different pH, minimize the exposure time and temperature.

  • Solvent Choice: Use aprotic solvents for storage if the downstream application allows. If aqueous solutions are necessary, use unbuffered water (Milli-Q or equivalent) for short-term storage and prepare fresh solutions for each experiment.

  • Temperature: Store solutions at recommended temperatures, typically 2-8°C, to slow the rate of hydrolysis.[6]

Q2: My reaction requires basic conditions, but I'm seeing significant degradation of my EHTF starting material. How can I minimize this?

A2: Working with EHTF under basic conditions is challenging due to the rapid saponification of the ester.[1][3] However, several strategies can be employed to mitigate this:

  • Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) if the reaction chemistry allows. These are less likely to attack the ester carbonyl directly.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions (-78°C) are often effective.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Protecting Groups: If the hydroxyl group is not involved in the desired transformation, protecting it (e.g., as a silyl ether) can sometimes reduce the overall electronic susceptibility of the molecule to nucleophilic attack, though the primary liability remains the ester.

Q3: I'm concerned about the stereochemical integrity of my EHTF during a reaction. Can epimerization occur?

A3: Yes, epimerization is a valid concern, particularly at the C2 position, which is alpha to the ester carbonyl. Under basic conditions, a proton can be abstracted from the C2 position, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers.

Mitigation Strategies:

  • Avoid Strong Bases: Where possible, use weaker bases or catalytic amounts of a base.

  • Low Temperatures: Running reactions at low temperatures can disfavor the equilibrium that leads to enolate formation.

  • Careful Reagent Selection: Some reagents and reaction conditions are more prone to causing epimerization than others. A thorough literature search for analogous transformations is recommended.

Q4: What are the recommended long-term storage conditions for neat EHTF?

A4: For long-term storage, neat this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[7] The recommended temperature is typically 2-8°C.[6] It's also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over extended periods, although the primary concerns are hydrolysis from atmospheric moisture.

ConditionRecommendationRationale
Temperature 2-8°CSlows down potential degradation pathways.[6]
Atmosphere Inert gas (Argon/Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaquePrevents ingress of moisture and degradation from light.

III. Key Degradation Pathways

To aid in troubleshooting, it's crucial to visualize the primary mechanisms of EHTF instability.

A. Hydrolysis Pathways

Hydrolysis can be catalyzed by either acid or base, leading to the cleavage of the ethyl ester.

Hydrolysis EHTF This compound Acid_Intermediate Protonated EHTF EHTF->Acid_Intermediate H+ (catalytic) (Reversible) Base_Intermediate Tetrahedral Intermediate EHTF->Base_Intermediate OH- (stoichiometric) (Irreversible) Product 4-hydroxytetrahydrofuran-2-carboxylic acid + Ethanol Acid_Intermediate->Product +H2O -H+ Base_Intermediate->Product

Caption: Acid- and base-catalyzed hydrolysis of EHTF.

B. Epimerization Pathway

Base-induced epimerization at the C2 position proceeds through a planar enolate intermediate.

Epimerization Start_Diastereomer (2R,4S)-EHTF (example) Enolate Planar Enolate Intermediate Start_Diastereomer->Enolate Base -H+ End_Diastereomer (2S,4S)-EHTF Enolate->End_Diastereomer H+

Caption: Base-catalyzed epimerization at the C2 position.

IV. Analytical Protocols for Stability Assessment

A robust analytical method is essential for monitoring the stability of EHTF. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Protocol: HPLC Method for EHTF Purity and Degradation Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general-purpose method. Optimization may be required based on the specific impurities or degradants expected. The use of a mass spectrometer (LC-MS) detector is highly recommended for definitive peak identification.[8]

V. Concluding Remarks

While this compound is a powerful synthetic intermediate, its stability is a critical parameter that must be managed for successful and reproducible results. By understanding the underlying chemical principles of its degradation pathways—primarily pH-dependent hydrolysis and potential for epimerization—researchers can implement effective mitigation strategies. Careful control of pH, temperature, and storage conditions, coupled with diligent analytical monitoring, will ensure the integrity of this valuable compound throughout your research and development endeavors.

References

  • Hydrolysis of GBL (open circles) and esterification of GHB (filled... . ResearchGate. [Link]

  • Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization . PubMed. [Link]

  • Ester hydrolysis . Wikipedia. [Link]

  • hydrolysis of esters . Chemguide. [Link]

  • The Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • Ch20: Hydrolysis of Esters . University of Calgary. [Link]

  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF . ResearchGate. [Link]

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Technical Support Center: Optimization of Catalyst and Solvent for Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst and solvent systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and enhance your experimental outcomes.

Section 1: Catalyst System Optimization

The choice of catalyst is paramount in achieving high yield and selectivity in THF synthesis, particularly through the common route of furan hydrogenation. This section addresses frequent challenges related to catalyst selection, activity, and lifespan.

Frequently Asked Questions (FAQs): Catalyst Selection

Q1: What are the most common and effective catalysts for the hydrogenation of furan to THF?

A1: For laboratory-scale synthesis, palladium-based catalysts are highly effective and widely documented. Specifically, palladous oxide (PdO), which is reduced in situ to palladium black, is a classic and reliable choice.[1][2] Raney nickel is another robust catalyst, especially for high-pressure hydrogenations, known for its high activity and cost-effectiveness.[1][3] For industrial processes, nickel or cobalt catalysts are often employed under vapor-phase conditions.[1]

Q2: I see both Platinum and Palladium catalysts used in hydrogenation. Is Pt a suitable catalyst for furan reduction?

A2: While platinum catalysts are workhorses in hydrogenation, platinum oxide-platinum black is generally not considered a satisfactory catalyst for the reduction of furan.[1] Palladium-based systems consistently show higher efficacy and yield for this specific transformation.

Q3: Are there non-metal or more sustainable catalyst options for THF synthesis?

A3: Yes, research is ongoing into more sustainable routes. Heteropolyacids, such as phosphotungstic acid, have shown high catalytic activity and stability in the ring-closing depolymerization of polytetrahydrofuran to yield THF.[4] Additionally, photocatalytic hydrogenation using metal-loaded titanium(IV) oxide (TiO₂) in alcoholic suspensions presents a novel route that avoids the need for high-pressure hydrogen gas.[5]

Troubleshooting Guide: Catalyst Issues

Issue 1: Low or No Conversion of Furan

If you observe low conversion of your starting material, it can often be traced back to catalyst activity or reaction conditions.

  • Cause A: Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked. Impurities in the furan starting material or the solvent can act as poisons.[6] Sulfur compounds are particularly notorious for poisoning noble metal catalysts.[7]

    • Solution: Ensure the use of high-purity, freshly distilled furan.[1] It is advisable to avoid contact with rubber stoppers, which can introduce impurities.[1] If poisoning is suspected, the catalyst may need to be regenerated or replaced.

  • Cause B: Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low to achieve a reasonable reaction rate.

    • Solution: For a typical batch hydrogenation using palladous oxide, a starting ratio is approximately 0.2 g of catalyst for every 10-30 g of furan, with fresh catalyst added incrementally with the substrate.[1] For Raney nickel, a common loading is around 10 g of catalyst for 120 g of furan.[1]

  • Cause C: Poor Catalyst Activation: Some catalysts require an activation step. For instance, palladous oxide is reduced to active palladium black by hydrogen at the start of the reaction. An initial lag time is common as this activation occurs.[1]

    • Solution: Ensure the system is properly purged of air and pressurized with hydrogen. The reaction is often exothermic, and a slight temperature increase is a good indicator that the reaction has initiated.[1]

Section 2: Solvent System Optimization

The solvent does more than just dissolve reactants; it can profoundly influence catalyst activity and product selectivity by stabilizing intermediates and interacting with the catalyst surface.[8][9]

Frequently Asked Questions (FAQs): Solvent Effects

Q1: Is a solvent necessary for the hydrogenation of furan?

A1: No, a solvent is not strictly necessary. The catalytic hydrogenation of furan to THF can be performed neat, using the liquid furan itself as the reaction medium.[1] This is a common approach in established protocols.

Q2: In related reactions, like furfural hydrogenation, solvent choice is critical. Why?

A2: In the hydrogenation of substituted furans like furfural, the solvent plays a major role in directing selectivity.[8] For example, using water as a solvent can favor the rearrangement of the furan ring to form byproducts like cyclopentanone, whereas using alcohols can suppress this side reaction.[10] The solvent's polarity and its ability to act as a hydrogen donor or stabilizer for certain intermediates dictate the product distribution.[9] While less critical for unsubstituted furan, these principles are vital to consider if your substrate is more complex.

Q3: Can the solvent affect catalyst deactivation?

A3: Yes. Insoluble polymers can sometimes form from side reactions and precipitate onto the catalyst surface, blocking active sites.[10] The choice of solvent can influence the solubility of these polymers, potentially mitigating deactivation. Furthermore, some solvents can facilitate hydrogen atom transfer (HAT), which can lead to off-cycle intermediates and deactivation pathways.[11]

Troubleshooting Guide: Solvent-Related Issues

Issue 1: Formation of Unwanted Byproducts

  • Cause: While the direct hydrogenation of furan to THF is typically clean, side reactions can occur, especially with more complex substrates or if impurities are present. The solvent can stabilize intermediates that lead to these byproducts.

    • Solution: If you are not using a standard furan-to-THF protocol, consider the solvent's properties. Aprotic, non-polar solvents like n-heptane or dioxane may be preferred to minimize side reactions.[8][10] Conversely, if a specific byproduct is desired, the solvent choice can be used to enhance its formation.[8][9]

Issue 2: Difficult Product/Catalyst Separation

  • Cause: At the end of the reaction, the solid catalyst must be separated from the liquid THF product. If the catalyst is very fine or becomes colloidal, this can be challenging.

    • Solution: This is more of a physical issue than a chemical one. Allowing the catalyst to fully settle before decanting or filtering is crucial.[1] In some cases, washing the catalyst with a small amount of a solvent in which the product is highly soluble can improve recovery, though for neat reactions, simple filtration is standard. Note that palladous oxide can become colloidal if washed with pure water, so a 1% sodium nitrate solution is recommended during its preparation.[1]

Section 3: Integrated Troubleshooting Workflow

Often, experimental issues arise from the interplay between multiple factors. This decision tree provides a logical workflow for diagnosing low THF yield.

G start Low THF Yield Observed cond Verify Reaction Conditions start->cond cat Assess Catalyst System start->cat mat Check Starting Materials start->mat temp Is reaction exothermic? (Temp rise to 40-50°C?) cond->temp pressure Is H₂ pressure stable or dropping too fast? cond->pressure time Was sufficient reaction time allowed? cond->time activity Is catalyst fresh? Was there an initial lag? cat->activity loading Is catalyst:substrate ratio correct? cat->loading sep Was catalyst lost during workup? cat->sep furan Is furan pure? (Freshly distilled?) mat->furan solvent If solvent used, is it pure and free of poisons? mat->solvent sol_cond_temp No: Check H₂ supply & seal. Possible catalyst inactivity. temp->sol_cond_temp sol_cond_pressure Stable: No reaction. Fast Drop: Possible leak. pressure->sol_cond_pressure sol_cond_time Typical time is 15-20 hrs for larger scale batch. time->sol_cond_time sol_cat_activity Lag is normal. If no reaction, catalyst may be spent. Regenerate or replace. activity->sol_cat_activity sol_cat_loading Increase catalyst loading or add fresh catalyst incrementally. loading->sol_cat_loading sol_mat_furan Redistill furan. Avoid rubber stoppers. furan->sol_mat_furan

Caption: Troubleshooting decision tree for low THF yield.

Section 4: General Safety & Handling FAQs

Q1: I've heard THF can be dangerous to store. Why is that?

A1: Tetrahydrofuran can react with atmospheric oxygen, especially in the presence of light, to form explosive peroxides.[12][13] These peroxides can concentrate during distillation or evaporation, posing a significant explosion hazard. It is critical to manage this risk.

Q2: How should I handle and store THF safely?

A2: Always purchase THF with an inhibitor like butylated hydroxytoluene (BHT) added by the manufacturer if possible.[13][14] Store it in a tightly sealed container under an inert atmosphere (like nitrogen or argon), away from light and heat.[14] Mark the date the container was opened.[12][14]

Q3: How do I test for peroxides in my THF?

A3: Periodically test opened containers (e.g., every 3 months) using commercial peroxide test strips.[12][14] Alternatively, a qualitative test involves adding 1 ml of the THF to 1 ml of a freshly prepared 10% aqueous potassium iodide (KI) solution acidified with a drop of acetic acid. A yellow to brown color indicates the presence of peroxides.

Q4: What should I do if I find peroxides in my THF?

A4: If you find crystals around the lid of a container, DO NOT OPEN IT .[12] This could indicate shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[12] For THF containing low levels of peroxides, it can be purified. However, distilling peroxidized THF is extremely dangerous. The safest course of action for significant contamination is disposal through your EHS office.[15]

Section 5: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Furan to Tetrahydrofuran

This protocol is adapted from the validated procedure in Organic Syntheses.[1][2]

Materials:

  • High-purity furan, freshly distilled (b.p. 31-32°C)

  • Palladous oxide (PdO) catalyst

  • Hydrogen gas (high purity)

  • Apparatus for catalytic reduction (e.g., Parr hydrogenator)

Procedure:

  • Apparatus Setup: In the pressure bottle of the reduction apparatus, place 10 g of pure furan and 0.2 g of palladous oxide.

  • Purging: Seal the apparatus. Displace the air by purging the system thoroughly with hydrogen gas. Do not evacuate the bottle, as furan and THF are highly volatile.[1]

  • Pressurization: Apply an initial hydrogen pressure of approximately 7 atm (100 psi).

  • Reaction Initiation: Begin shaking or stirring. An initial lag of about 10 minutes may occur as the PdO is reduced to active palladium black. The reaction is exothermic, and the temperature will rise to 40-50°C, indicating the reaction has started.[1]

  • Substrate Addition: Once the initial reaction ceases (hydrogen uptake stops), carefully and safely release the pressure and cool the vessel.[1] Add an additional 20 g of furan and another 0.2 g of palladous oxide.

  • Continuation: Re-purge and re-pressurize the system with hydrogen. The reaction should resume more rapidly. Continue adding furan in 30 g increments along with 0.2 g of catalyst until the desired scale is reached or the bottle is about two-thirds full.

  • Completion: After the final addition, continue shaking until hydrogen uptake is complete. The total reaction time for a 120 g scale is typically 15-20 hours.[1][2]

  • Workup: Once the reaction is complete, release the pressure. Allow the catalyst to settle completely.

  • Purification: Decant the crude THF through a filter to remove the catalyst. The product can be purified by distillation (b.p. 64-66°C). Expected yield is 90-93%.[1][2]

Protocol 2: Purification of THF from Peroxides (Caution Advised)

This procedure should only be performed on THF with low levels of peroxides and behind a safety shield in a well-ventilated fume hood.

Materials:

  • THF suspected of containing peroxides

  • Cuprous chloride (CuCl) or Sodium bisulfite (NaHSO₃)

  • Anhydrous calcium chloride (CaCl₂) or Lithium aluminum hydride (LiAlH₄) (EXTREME CAUTION)

  • Inhibitor (e.g., BHT)

Procedure:

  • Peroxide Quenching: Stir the THF with a portion of cuprous chloride or a saturated solution of sodium bisulfite until a negative peroxide test is obtained.[15]

  • Initial Drying: Decant the THF from the quenching agent and pre-dry it over anhydrous calcium chloride.

  • Final Drying (Distillation):

    • CAUTION: The safest method for final drying is distillation from lithium aluminum hydride (LiAlH₄) under an inert atmosphere (nitrogen).[15]

    • NEVER add LiAlH₄ to THF that has not been confirmed to be peroxide-free and is not grossly wet, as a violent reaction can occur.[15]

    • Add a small amount of LiAlH₄ to the pre-dried THF. Reflux for 1-2 hours under nitrogen.

    • Distill the THF directly from the LiAlH₄ into a dry, nitrogen-flushed receiving flask.

  • Stabilization & Storage: Add an inhibitor such as BHT (~0.025%) to the freshly distilled THF.[15] Store under nitrogen, protected from light. Label the bottle with the purification date. Do not store for more than a few days without an inhibitor.[15]

Data Summary

Table 1: Comparison of Common THF Synthesis Routes

Synthetic RouteStarting Material(s)Key Reagents/CatalystsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key Considerations
Catalytic Hydrogenation FuranPalladous oxide, H₂90-93%[1][2]15-2025-50[1][2]High yield, uses renewable feedstock potential.[16]
Acid-Catalyzed Dehydration 1,4-ButanediolSulfuric acid or other acid catalysts>99%[2][17]1-880-200[2][17]Major industrial route, high throughput.[16]
Microwave-Assisted Dehydration 1,4-ButanediolHeterogeneous zeolites (acid catalyst)(Varies)< 1(Varies)"Green" method, energy efficient.

References

  • Giorgianni, G., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering. [Link]

  • Belkhir, N., et al. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules. [Link]

  • Lazar, L., et al. (2025). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. Research Square. [Link]

  • Roan, J., & Abel, B. (n.d.). Controlled polymerization of tetrahydrofuran enabled by a hydrogen bond donor catalyst. ACS. [Link]

  • Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 86. [Link]

  • Nakagawa, K., et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [Link]

  • Wang, Y., et al. (2024). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Sustainable Chemistry & Engineering. [Link]

  • Giorgianni, G., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ResearchGate. [Link]

  • B.S., N., et al. (2014). Effect of solvents on FFR hydrogenation with 5% Pd/TiO 2. ResearchGate. [Link]

  • Wolff, R. R., & Toste, F. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Teranishi, S., et al. (2014). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. ResearchGate. [Link]

  • Song, C., et al. (2019). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]

  • Jones, A., et al. (2014). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. [Link]

  • Hu, W., et al. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. ResearchGate. [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Note on Drying of Tetrahydrofuran. Organic Syntheses. [Link]

  • Sciencemadness Discussion Board. (2012). tetrahydrofuran synthesis. [Link]

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Tetrahydrofuran (THF). [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • OKCHEM. (2019). 5 production methods of THF. [Link]

  • Research Trove. (2021). Catalyst deactivation. YouTube. [Link]

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Technical Support Center: Purification of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules.[1] Its purity is paramount to the success of subsequent synthetic steps and the overall quality of the final product. This guide provides practical, field-proven methods for removing common impurities and ensuring the high purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common impurities I should expect when synthesizing this compound?

Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Solvents: Residual solvents from the reaction or work-up.

  • By-products of Side Reactions: The formation of isomeric by-products or products from undesired side reactions can occur.[2]

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the corresponding carboxylic acid.[3][4]

Troubleshooting Tip: It is crucial to obtain analytical data (e.g., ¹H NMR, LC-MS) of your crude product to identify the specific impurities present. This will inform the selection of the most appropriate purification strategy.

FAQ 2: My crude product is an oil. Can I still use recrystallization?

Answer: While recrystallization is typically used for solid compounds, it is sometimes possible to induce crystallization of an oil.[5][6][7]

Troubleshooting Workflow for Oily Products:

  • Solvent Screening: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Common solvent systems to try include hexanes/ethyl acetate, hexanes/acetone, and hexanes/diethyl ether.[8]

  • "Scratching": Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[6]

  • Slow Evaporation: If direct cooling does not induce crystallization, you can try slowly evaporating the solvent. Dissolve the oil in a suitable solvent and leave the container partially open in a fume hood.[7]

FAQ 3: I'm seeing multiple spots on my TLC plate after column chromatography. What could be going wrong?

Answer: Multiple spots on a TLC plate post-purification can be frustrating. Here are some common causes and troubleshooting steps:

  • Co-elution of Impurities: The chosen solvent system may not be providing adequate separation between your product and one or more impurities.

    • Troubleshooting: Experiment with different solvent systems. If you are using a hexanes/ethyl acetate gradient, try switching to a different solvent system, such as dichloromethane/methanol, to alter the selectivity of the separation.[9]

  • Compound Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of standard silica gel.

    • Troubleshooting: Consider using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like alumina.[9]

  • Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation.[10]

    • Troubleshooting: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Diagram: Troubleshooting Poor Column Chromatography Separation

G start Multiple Spots on TLC Post-Column co_elution Co-elution of Impurities? start->co_elution degradation Compound Degradation? start->degradation overloading Column Overloaded? start->overloading optimize_solvent Optimize Solvent System (e.g., change polarity, different solvents) co_elution->optimize_solvent Yes change_stationary_phase Use Deactivated Silica or Alumina degradation->change_stationary_phase Yes reduce_load Reduce Sample Load overloading->reduce_load Yes end Pure Product Obtained optimize_solvent->end Separation Improved change_stationary_phase->end Separation Improved reduce_load->end Separation Improved

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Purification Protocols

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from a variety of impurities.[10][11][12][13]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity. A common gradient is from 10% to 50% ethyl acetate in hexanes.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]

Table 1: Example Solvent Systems for Flash Chromatography

Eluent SystemPolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumGood for general purpose purification.[9]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[9]
Hexanes/Diethyl EtherLow to MediumAn alternative to ethyl acetate systems.[9]
Method 2: Recrystallization

If your crude product is a solid or can be induced to crystallize, recrystallization can be a powerful purification technique.[5][6]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]

  • Drying: Dry the purified crystals under vacuum.

Method 3: Distillation

For thermally stable, liquid products, distillation can be an effective method for purification, particularly for removing non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus, including a distillation flask, a condenser, and a receiving flask. For compounds with higher boiling points, vacuum distillation is recommended to prevent thermal decomposition.

  • Distillation: Heat the crude liquid in the distillation flask. The compound will vaporize, travel through the condenser where it will cool and liquefy, and be collected in the receiving flask.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point of this compound.

Diagram: General Purification Workflow

G start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Liquid) purity_check Purity Analysis (NMR, LC-MS) recrystallization->purity_check Purified Solid distillation Distillation (Optional for liquids) column_chromatography->distillation distillation->purity_check Purified Liquid

Caption: A general workflow for the purification of this compound.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can also be used to assess purity and identify impurities.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the purity of column chromatography fractions.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • This compound, 95%. (n.d.). Lab-Chemicals.Com.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization. (2020, January 10). YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Recrystallization- Organic Chemistry Lab- purification. (2022, May 24). YouTube.
  • This compound. (n.d.). VulcanChem.
  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (n.d.). National Institutes of Health.
  • This compound. (n.d.). Echemi.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health.
  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Analytical Methods. (2025, August 28). Royal Society of Chemistry.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses.
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.

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Preventing epimerization during the synthesis of chiral tetrahydrofurans.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Epimerization

Welcome to the Technical Support Center for the stereoselective synthesis of chiral tetrahydrofurans. As a Senior Application Scientist, I understand the critical importance of maintaining stereochemical integrity in the synthesis of these vital structural motifs, which are prevalent in numerous natural products and pharmaceuticals.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address the common challenge of epimerization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding epimerization during the synthesis of chiral tetrahydrofurans.

Q1: What is epimerization, and why is it a significant problem in chiral tetrahydrofuran synthesis?

A: Epimerization is a chemical process that inverts the configuration of a single chiral center in a molecule. In the context of synthesizing a specific stereoisomer of a substituted tetrahydrofuran, epimerization leads to the formation of its diastereomer. This is highly undesirable as diastereomers possess different three-dimensional structures, which can dramatically alter their biological activity and pharmacological properties.[3] For instance, a desired therapeutic effect might be diminished or lost entirely, and in some cases, the epimer can exhibit toxicity.

Q2: Which stereocenters are most susceptible to epimerization during tetrahydrofuran synthesis?

A: Stereocenters adjacent (alpha) to an activating group, such as a carbonyl or a group that can stabilize a negative or positive charge, are particularly prone to epimerization. In the context of tetrahydrofuran synthesis, this often includes the carbon atoms at the 2- and 5-positions of the ring, especially if they bear substituents that are involved in the cyclization mechanism or are present during subsequent transformations under non-neutral pH conditions.

Q3: What are the primary chemical conditions that promote epimerization?

A: Epimerization is typically catalyzed by either acid or base.[4][5]

  • Base-catalyzed epimerization often proceeds through the formation of an enolate or a similar carbanionic intermediate. A proton is removed from the chiral center, leading to a planar, achiral enolate, which can then be re-protonated from either face, resulting in a mixture of epimers.

  • Acid-catalyzed epimerization can occur through the formation of a carbocation or an oxonium ion intermediate.[1] For example, a protonated ether oxygen can lead to ring-opening and re-closure, potentially scrambling the stereochemistry at the adjacent carbon centers.

Q4: Can reaction temperature influence the rate of epimerization?

A: Yes, higher reaction temperatures generally accelerate the rate of epimerization.[4] Providing more thermal energy can overcome the activation barrier for the proton abstraction or bond cleavage steps that lead to the loss of stereochemical integrity. Therefore, conducting reactions at the lowest effective temperature is a crucial strategy for minimizing this side reaction.

Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section provides a structured approach to troubleshooting when you observe a loss of stereochemical purity in your synthesis of chiral tetrahydrofurans.

Problem 1: Loss of Stereointegrity During Cyclization Step

You've performed a cyclization reaction to form the tetrahydrofuran ring, but NMR or chiral chromatography analysis reveals a mixture of diastereomers where you expected a single isomer.

Potential Cause Underlying Mechanism Recommended Solutions & Protocols
Harsh pH Conditions (Acidic or Basic) Acid or base catalysis facilitates the formation of intermediates (e.g., oxonium ions, enolates) that are prone to racemization or epimerization.[1][5]Solution: Modify reaction conditions to be as close to neutral as possible. Protocol: If your cyclization is acid-catalyzed (e.g., dehydration of a diol), consider using a milder Brønsted acid like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids.[1] For base-mediated cyclizations, use a non-nucleophilic, sterically hindered base like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (-78 °C) to favor kinetic control over thermodynamic equilibration.
Elevated Reaction Temperature Increased thermal energy can lead to reversible ring-opening and closing, allowing for equilibration to the thermodynamically more stable (but potentially undesired) diastereomer.[1]Solution: Lower the reaction temperature. Protocol: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. If the reaction is sluggish at lower temperatures, consider using a more active catalyst or a more reactive substrate (e.g., converting a hydroxyl leaving group to a tosylate or mesylate for SN2 cyclizations).[1]
Inappropriate Choice of Protecting Groups A protecting group might be labile under the reaction conditions, leading to side reactions that facilitate epimerization.Solution: Employ robust protecting groups that are stable under the cyclization conditions.[6][7] Protocol: If you have a hydroxyl group that needs protection, consider using a silyl ether (e.g., TBS, TIPS) for its stability across a wide pH range. For amino groups, carbamates like Boc or Cbz are generally stable, but their removal conditions must be chosen carefully to avoid epimerization of adjacent centers.[8]
Problem 2: Epimerization During Post-Cyclization Modifications

The chiral tetrahydrofuran was formed with high diastereoselectivity, but a subsequent reaction (e.g., deprotection, oxidation, reduction) resulted in a mixture of epimers.

Potential Cause Underlying Mechanism Recommended Solutions & Protocols
Acidic or Basic Deprotection Conditions The conditions used to remove a protecting group are often harsh enough to cause epimerization at a nearby stereocenter. For example, acidic removal of a Boc group can lead to epimerization of an adjacent center.Solution: Utilize orthogonal protecting group strategies and mild deprotection methods.[7] Protocol: Design your synthesis so that protecting groups can be removed under conditions that do not affect the stereocenters. For example, if you have an acid-sensitive stereocenter, use a base-labile protecting group like Fmoc or a group that can be removed by hydrogenolysis like a benzyl (Bn) ether.[8]
Oxidation or Reduction of an Adjacent Functional Group Reagents used for oxidation (e.g., Swern, Dess-Martin) or reduction (e.g., NaBH4, LiAlH4) can sometimes be basic or acidic enough to cause epimerization of an alpha stereocenter.Solution: Choose neutral or buffered reaction conditions for oxidation and reduction. Protocol: For the oxidation of an alcohol adjacent to a stereocenter, consider using buffered Dess-Martin periodinane or a TEMPO-based oxidation. When reducing a ketone, using a reagent like sodium borohydride with a Lewis acid (e.g., CeCl3, the Luche reduction) at low temperatures can suppress epimerization.
Purification on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause epimerization of sensitive compounds during column chromatography.Solution: Use deactivated silica gel or an alternative purification method. Protocol: Neutralize silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column. Alternatively, consider purification by recrystallization, preparative thin-layer chromatography (TLC) on a different stationary phase, or preparative HPLC.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the mechanisms of epimerization and the decision-making process for troubleshooting, the following diagrams are provided.

EpimerizationMechanisms cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization (via Oxonium Ion) Chiral Center (R) Chiral Center (R) Enolate (Achiral) Enolate (Achiral) Chiral Center (R)->Enolate (Achiral) Base -H+ Enolate (Achiral)->Chiral Center (R) +H+ (re-face) Chiral Center (S) Chiral Center (S) Enolate (Achiral)->Chiral Center (S) +H+ (si-face) Chiral THF (R) Chiral THF (R) Oxonium Ion Oxonium Ion Chiral THF (R)->Oxonium Ion H+ Ring-Opened Intermediate Ring-Opened Intermediate Oxonium Ion->Ring-Opened Intermediate Reversible Cleavage Chiral THF (S) Chiral THF (S) Ring-Opened Intermediate->Chiral THF (S) Re-cyclization

Caption: Mechanisms of base- and acid-catalyzed epimerization.

TroubleshootingWorkflow cluster_cyclization_solutions Cyclization Troubleshooting cluster_post_solutions Post-Cyclization Troubleshooting start Epimerization Observed check_step When did epimerization occur? start->check_step cyclization During Cyclization check_step->cyclization Cyclization post_cyclization Post-Cyclization check_step->post_cyclization Modification check_pH Check pH cyclization->check_pH check_deprotection Check Deprotection post_cyclization->check_deprotection check_temp Check Temperature check_pH->check_temp Mild milder_reagents Use Milder Reagents check_pH->milder_reagents Harsh check_pg Check Protecting Groups check_temp->check_pg Low lower_temp Lower Temperature check_temp->lower_temp High robust_pg Use Robust Protecting Groups check_pg->robust_pg Labile check_redox Check Redox Conditions check_deprotection->check_redox Mild orthogonal_pg Use Orthogonal Protecting Groups check_deprotection->orthogonal_pg Harsh check_purification Check Purification check_redox->check_purification Neutral neutral_redox Use Neutral/Buffered Redox Reagents check_redox->neutral_redox Non-neutral deactivate_silica Deactivate Silica Gel check_purification->deactivate_silica Acidic Silica

Caption: A decision-making workflow for troubleshooting epimerization.

By carefully considering the reaction mechanism, conditions, and the stability of all intermediates and protecting groups, you can effectively minimize or eliminate epimerization, ensuring the successful synthesis of your target chiral tetrahydrofuran.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 63(2), 261–290. [Link]

  • Synthesis of Substituted Tetrahydrofurans. (2013). ResearchGate. [Link]

  • Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. (2019). Chemical Science. [Link]

  • Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. (2020). Angewandte Chemie International Edition. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. (2019). Chemistry – A European Journal. [Link]

  • Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]

  • Synthesis and antitumor activity of C-9 epimers of the tetrahydrofuran containing acetogenin 4-deoxyannoreticuin. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanism of tetrahydrofuran synthesis. (2020). ResearchGate. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC. [Link]

  • How to reduce epimerization in Chiral molecule? (2012). ResearchGate. [Link]

  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and antitumor activity of C-9 epimers of the tetrahydrofuran containing acetogenin 4-deoxyannoreticuin. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. (2006). The Journal of Organic Chemistry. [Link]

  • Proposed mechanism of base catalyzed epimerization. (2023). ResearchGate. [Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2022). Journal of the American Chemical Society. [Link]

  • A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. (2015). The Journal of Organic Chemistry. [Link]

  • Disconnecting with a sneaky furan? (2023, August 13). YouTube. [Link]

  • Furan-Terminated N-Acyliminium Ion Initiated Cyclizations in Alkaloid Synthesis. (1998). The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (2020). Organic Chemistry Frontiers. [Link]

  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022). Science. [Link]

  • Acylative Dimerization of Tetrahydrofuran Catalyzed by Rare-Earth Triflates. (1995). The Journal of Organic Chemistry. [Link]

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Technical Support Center: A Guide to Scaling Up Lactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for lactone synthesis scale-up. This guide is designed for researchers, chemists, and process engineers transitioning lactone synthesis from the laboratory bench to the pilot plant. Scaling up is more than just increasing reactant volumes; it's a multidisciplinary challenge where chemical kinetics, thermodynamics, and engineering principles intersect. Success hinges on a deep understanding of the process and meticulous attention to detail. This document, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the complexities of this transition, ensuring a safe, efficient, and reproducible process.

Section 1: Pre-Scale-up Considerations & Feasibility (FAQ)

This section addresses the critical questions you should ask before committing resources to a pilot-scale run. A thorough evaluation at this stage can prevent costly failures and significant delays.

Q1: My lactonization works perfectly on a 1g scale. What are the primary justifications for a pilot run?

A pilot plant run serves several critical functions that cannot be adequately assessed at the lab scale.[1][2] Its primary purpose is to bridge the gap between laboratory research and full-scale commercial production.[2] Key objectives include:

  • Process Robustness: To test the reaction's sensitivity to variations in parameters that are more pronounced at a larger scale, such as mixing inefficiencies and temperature gradients.[1][3]

  • Data Generation: To collect essential data for designing the full-scale production facility, including reaction kinetics, heat flow, and mass transfer coefficients.[1][4]

  • Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a different impurity profile that may require modified purification strategies.[3]

  • Material Generation: To produce sufficient quantities of the target lactone for further downstream processing, formulation studies, toxicological testing, or customer sampling.

  • Economic Viability Assessment: To evaluate the process's operational costs and identify potential areas for optimization before significant capital investment.[2]

Q2: How do I select the most scalable lactonization method for my target molecule?

Choosing the right synthetic route is paramount. While numerous methods exist for forming lactones, their scalability differs significantly.[5][6] Consider the following factors:

Method Common Reagents Scalability Considerations Potential Issues
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, DMAP, TriethylamineWidely used and generally reliable for a range of ring sizes.[7][8] Requires high dilution, which can be challenging in large reactors.Stoichiometric amounts of reagents generate significant waste. High dilution increases solvent costs and reduces throughput.[8]
Baeyer-Villiger Oxidation Peroxyacids (e.g., m-CPBA), Hydrogen PeroxideEffective for converting cyclic ketones to lactones.[9] Can be highly exothermic, posing a thermal runaway risk at scale.Peroxyacids can be thermally unstable and shock-sensitive. Regioselectivity can be an issue with unsymmetrical ketones.
Shiina Macrolactonization 2-methyl-6-nitrobenzoic anhydride (MNBA)Generally high-yielding and tolerant of various functional groups.Reagent cost can be a factor. Byproduct removal may require specific procedures.
Enzymatic Lactonization Lipases, Baeyer-Villiger Monooxygenases (BVMOs)"Green" alternative with high selectivity.[10] Operates under mild conditions.Enzyme cost, stability, and activity can be limiting.[10] Lower volumetric productivity compared to chemical methods.[11]

Recommendation: For macrolactones, methods like Yamaguchi or Shiina are common starting points.[6][7] However, a thorough Process Hazard Analysis (PHA) is essential, especially for exothermic reactions like the Baeyer-Villiger oxidation, to identify and mitigate risks before scale-up.[12][13]

Q3: What initial safety assessment should be performed before any pilot plant work?

A comprehensive safety review is non-negotiable.[1][12] Incidents at the pilot scale can have severe consequences, even with smaller volumes than full production.[13] Your initial assessment must include:

  • Reaction Calorimetry: Conduct experiments using a reaction calorimeter (e.g., RC1) to measure the heat of reaction, maximum heat release rate, and adiabatic temperature rise. This data is crucial for ensuring the pilot reactor's cooling system can handle the exotherm.[4][12]

  • Reagent and Material Hazard Evaluation: Review Safety Data Sheets (SDS) for all materials. Pay special attention to reagents with high reactivity, toxicity, or thermal instability (e.g., peracids, organometallics).[13]

  • Process Hazard Analysis (PHA): A systematic review (e.g., HAZOP) should be conducted with a team of chemists and engineers to identify potential failure modes (e.g., cooling loss, stirrer failure, incorrect reagent charge) and their consequences.[13]

Section 2: Reaction & Process Optimization (Troubleshooting Guide)

Problems that were insignificant in the lab can become process-killers at the pilot scale. This section provides a troubleshooting guide for common issues encountered during the scaled-up reaction.

Q: My reaction yield has dropped significantly compared to the lab scale, and I'm seeing new impurities. What's happening?

This is a classic scale-up problem, often rooted in changes to heat and mass transfer.[3][14][15] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[14][16] This has profound implications:

  • Cause 1: Inadequate Mixing & Mass Transfer:

    • Explanation: A magnetic stir bar provides excellent mixing in a round-bottom flask. In a large, baffled reactor, a mechanical stirrer might create "dead zones" where reactants are not well-mixed.[3][17] This leads to localized high concentrations of reagents, promoting side reactions and byproduct formation.[17] If the reaction time is shorter than the mixing time, yield and selectivity will suffer.[14]

    • Troubleshooting Steps:

      • Re-evaluate Agitator Design: The lab stirrer is not a pilot plant agitator. Consult with a chemical engineer to select the appropriate impeller type (e.g., pitched-blade turbine, hydrofoil) for your reaction's viscosity and phase.[16]

      • Control Addition Rates: Slow, controlled addition of a limiting reagent can prevent localized concentration spikes. This is especially critical for highly reactive species.[16]

      • Consider High Dilution (for Macrolactonization): Intermolecular polymerization is a common side reaction.[18] Performing the reaction under high dilution, often by slowly adding the seco-acid to a large volume of solvent containing the coupling agents, favors the desired intramolecular cyclization.[8][18]

  • Cause 2: Poor Heat Transfer & Thermal Gradients:

    • Explanation: The reduced surface-area-to-volume ratio means the reactor jacket is less efficient at removing heat.[4][14] For exothermic lactonizations, this can create "hot spots" within the reactor, even if the external temperature probe reads correctly.[3] These hot spots accelerate decomposition and the formation of thermally-driven side products.

    • Troubleshooting Steps:

      • Utilize Reaction Calorimetry Data: Use the heat flow data from your lab studies to model the expected thermal behavior in the pilot reactor. This allows you to set appropriate limits on addition rates to avoid overwhelming the cooling system.[4]

      • Implement Internal Temperature Probes: Relying solely on a jacket temperature probe is insufficient. Use a baffled probe to measure the actual internal batch temperature.

      • Down-Tune the Lab Process: A useful strategy is to mimic the pilot plant's limitations in the lab.[14] For example, run the lab reaction with a slower addition rate and less aggressive cooling to see if the same impurity profile emerges.

Troubleshooting Logic for Low Yield

G start Low Yield or New Impurities in Pilot Run q1 Was the reaction exothermic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check Heat Transfer: - Review calorimetry data. - Were there internal 'hot spots'? - Was cooling capacity exceeded? a1_yes->q2 q3 Check Mass Transfer / Mixing: - Review agitator design & speed. - Were there 'dead zones'? - Was addition rate too fast? a1_no->q3 sol1 Solution: - Reduce addition rate. - Use a lower temperature coolant. - Redesign agitation for better heat transfer. q2->sol1 sol2 Solution: - Increase agitation speed. - Change impeller type. - Slow reagent addition. - Implement high dilution protocol. q3->sol2

Caption: Troubleshooting logic for addressing low yield during scale-up.

Section 3: Work-up & Purification Challenges (Troubleshooting Guide)

Successfully completing the reaction is only half the battle. Isolating the product at scale presents its own set of challenges.

Q: I'm struggling with the work-up. I'm seeing stable emulsions during extraction, and my catalyst is difficult to remove.

  • Problem 1: Emulsion Formation

    • Explanation: Vigorous agitation in large reactors, combined with the presence of fine particulates or amphiphilic byproducts, can create stable emulsions that were not observed with a gentle shake in a lab separating funnel.

    • Troubleshooting & Optimization:

      • Modify Agitation: During extraction, use lower agitator speeds to minimize shear forces.

      • Phase Separation Aids: Add a small amount of brine (saturated NaCl solution) to increase the aqueous phase density and disrupt the emulsion.

      • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can help break the emulsion.

      • Solvent Choice: Evaluate different extraction solvents. Sometimes a switch from, for example, ethyl acetate to methyl tert-butyl ether (MTBE) can resolve emulsion issues.

  • Problem 2: Catalyst Removal

    • Explanation: Removing residual metal catalysts (e.g., Palladium, Ruthenium) or stoichiometric reagents (e.g., Yamaguchi or Shiina byproducts) is critical for API purity.[19][20] Simple lab filtration may not be efficient at scale.

    • Troubleshooting & Optimization:

      • Crystallization: This is often the most effective and scalable purification method. Develop a robust crystallization protocol by screening various solvent/anti-solvent systems.

      • Adsorbent Scavengers: Use functionalized silica gels, activated carbon, or scavenger resins designed to bind specific metal residues.[21] These can be used in a batch mode (stirred with the product solution) or in a packed bed column.[21]

      • Extraction: For reagents like DMAP or byproducts from Yamaguchi lactonization, acidic washes (e.g., dilute HCl, KHSO₄) are effective at removing these basic impurities. Ensure your product is stable to these conditions first.[22]

Purification Method Best For Scalability Advantages Potential Issues
Crystallization Crystalline solid productsHighly effective for achieving high purity; well-established at industrial scale.Product may be an oil; finding suitable conditions can be time-consuming.
Column Chromatography Non-crystalline oils; difficult separationsCan provide very high purity.High solvent consumption; low throughput; expensive at large scale.
Distillation Volatile, thermally stable lactonesCost-effective for large volumes.Product must be thermally stable; not suitable for complex, non-volatile molecules.
Metal Scavengers Removing trace metal catalyst residuesHighly selective; can reduce metal levels to ppm.[21]Cost of the scavenger; potential for product loss through adsorption.
Section 4: Process Analytical Technology (PAT) & Control (FAQ)

Modern pilot plants leverage PAT to monitor and control processes in real-time, moving beyond traditional offline testing.[23][24]

Q: How can I better understand what is happening inside the reactor during the reaction?

Process Analytical Technology (PAT) provides the tools to "look inside" your reactor in real-time, enhancing process understanding and control.[23][25] This is a key element of the Quality by Design (QbD) approach advocated by regulatory agencies.[26]

  • What is PAT? It is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[23]

  • Why is it useful for lactone synthesis?

    • Reaction Kinetics: Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance of starting material and the appearance of the lactone product in real-time.[27] This provides invaluable data on reaction completion without the need for sampling.

    • Endpoint Determination: Precisely determine when the reaction is complete, avoiding unnecessary heating or stirring that could lead to byproduct formation.

    • Safety Monitoring: For potentially hazardous reactions, PAT can monitor for the accumulation of unreacted starting material, which could signal a problem (e.g., catalyst deactivation) that increases the risk of a thermal runaway.[23]

Common PAT Tools for Chemical Synthesis:

PAT Tool What It Measures Application in Lactone Synthesis
In-situ FTIR/Raman Molecular vibrations (functional groups)Real-time monitoring of reactant consumption and product formation.[27]
Focused Beam Reflectance Measurement (FBRM) Particle size and countMonitoring crystallization processes to ensure consistent particle size distribution.
Advanced Temperature Probes Internal batch temperatureDetecting exotherms and ensuring uniform temperature distribution.

By implementing PAT, you move from a "wait and see" approach based on offline analytics (TLC, HPLC) to a proactive, data-driven methodology that improves safety, consistency, and efficiency.[24][26]

Workflow: From Lab Feasibility to Pilot Plant Control

G cluster_lab Lab Scale (1-100g) cluster_pilot Pilot Plant Scale (1-100kg) lab_route Route Scouting & Method Selection lab_optim Optimization (Yield, Purity) lab_route->lab_optim lab_safety Reaction Calorimetry (Safety Assessment) lab_optim->lab_safety pilot_tech Tech Transfer & Engineering Review lab_safety->pilot_tech Critical Data Package pilot_run First Pilot Run (Data Collection) pilot_tech->pilot_run pilot_pat PAT Implementation (Real-time Monitoring) pilot_run->pilot_pat pilot_control Process Control & Validation Batches pilot_pat->pilot_control full_scale Full-Scale Production pilot_control->full_scale Validated Process

Caption: A typical workflow for scaling lactone synthesis.

References
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.
  • Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. Benchchem.
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review.
  • (PDF) Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. ResearchGate.
  • Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Semantic Scholar. Available from: [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Rules of Thumb: Scale-up - Features. The Chemical Engineer.
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  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo.
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  • Baeyer–Villiger oxidation. Wikipedia.
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  • Coupling of the lactone-ring conformation with crystal symmetry in 6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. ResearchGate. Available from: [Link]

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  • Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. YouTube.
  • Lactone. Wikipedia.
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Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. For a compound such as Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the reliability of its quantification is paramount. A validated High-Performance Liquid Chromatography (HPLC) method guarantees that the obtained analytical data is accurate, precise, and reproducible, thereby ensuring the quality and consistency of the final drug product.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the analysis of this compound. We will delve into the causality behind the experimental choices for each validation parameter, present comparative data, and offer insights into selecting the most suitable method for your specific analytical needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]

Comparative HPLC Methodologies

Two plausible HPLC methods are proposed for the analysis of this compound. The key difference lies in the stationary phase chemistry and the mobile phase composition, which will influence selectivity and retention characteristics.

Method A: C18 Stationary Phase with Isocratic Elution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Stationary Phase with Gradient Elution

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation parameters addressed in this guide.

Validation_Workflow cluster_0 Method Development & Specificity cluster_1 Quantitative Performance cluster_2 Sensitivity & Robustness Specificity Specificity/ Forced Degradation Forced_Degradation Acid, Base, Oxidative, Thermal, Photolytic Stress Specificity->Forced_Degradation Demonstrated by Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Validation_Complete Validated Method Accuracy->Validation_Complete LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Robustness->Validation_Complete

Caption: A flowchart illustrating the logical progression of HPLC method validation.

Experimental Protocols and Comparative Data

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method.[9][10][11][12] It demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are intentionally designed to produce degradation products to challenge the specificity of the method.[13][14][15][16][17]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Trustworthiness: A self-validating system for specificity involves demonstrating peak purity using a photodiode array (PDA) detector. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradation products.

Comparative Data: Specificity

Stress ConditionMethod A (C18) - ObservationsMethod B (Phenyl-Hexyl) - Observations
Acid Hydrolysis Analyte peak well-resolved from two minor degradant peaks.Analyte peak well-resolved from two minor degradant peaks.
Base Hydrolysis Significant degradation with one major degradant peak partially co-eluting with the analyte.Baseline separation of the analyte from the major degradant peak.
Oxidation Analyte peak well-resolved from a single major degradant peak.Analyte peak well-resolved from a single major degradant peak.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic Minor degradation with a small peak eluting close to the analyte peak.Excellent resolution between the analyte and the photolytic degradant.

Analysis: Method B, with the Phenyl-Hexyl stationary phase, demonstrates superior specificity, particularly in resolving the base-catalyzed degradation product. The unique selectivity of the phenyl-hexyl phase likely arises from π-π interactions with the degradation products, which differ in structure from the parent analyte.

Linearity and Range

Expertise & Experience: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data: Linearity and Range

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Range 10 - 150 µg/mL5 - 150 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Y-intercept 1254897
Slope 2543132156

Analysis: Both methods exhibit excellent linearity as indicated by the correlation coefficients being greater than 0.999. Method B demonstrates a slightly wider linear range, suggesting it may be more suitable for applications requiring the quantification of low-level impurities in addition to the main component.

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is spiked into a placebo matrix.[1]

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (containing all formulation excipients except the active ingredient).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy

Spiked LevelMethod A (C18) - % Recovery (Mean ± RSD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± RSD)
80% 99.2 ± 0.8%100.5 ± 0.5%
100% 100.3 ± 0.5%99.8 ± 0.4%
120% 101.1 ± 0.6%100.2 ± 0.6%

Analysis: Both methods demonstrate high accuracy, with recovery values within the typical acceptance criteria of 98-102%. The low relative standard deviation (RSD) values indicate good precision in the recovery measurements.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Comparative Data: Precision

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSD
Repeatability 0.6%0.4%
Intermediate Precision 1.1%0.8%

Analysis: Method B exhibits slightly better precision, as indicated by the lower %RSD values for both repeatability and intermediate precision. This could be attributed to the better peak shape and resolution achieved with the gradient elution on the phenyl-hexyl column.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]

Experimental Protocol: LOD and LOQ

These are typically determined based on the signal-to-noise ratio (S/N), where LOD is often established at an S/N of 3:1 and LOQ at an S/N of 10:1.

Comparative Data: LOD and LOQ

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.6 µg/mL

Analysis: Method B demonstrates superior sensitivity with lower LOD and LOQ values. This is a significant advantage for the analysis of impurities and degradation products, where low-level detection and quantification are crucial.

Robustness

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

Introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Comparative Data: Robustness

Varied ParameterMethod A (C18) - Impact on ResultsMethod B (Phenyl-Hexyl) - Impact on Results
Flow Rate Minor shift in retention time, no impact on resolution.Minor shift in retention time, no impact on resolution.
Column Temperature Slight change in retention time.Negligible impact on retention time and resolution.
Mobile Phase Composition Significant shift in retention time.Less pronounced shift in retention time due to the gradient.

Analysis: Both methods are generally robust. Method B, with its gradient elution, shows slightly less susceptibility to small changes in mobile phase composition, which can be an advantage in a routine quality control environment where minor variations in mobile phase preparation can occur.

Logical Relationships in Method Validation

The interplay between different validation parameters is crucial for a comprehensive understanding of a method's performance.

Validation_Relationships cluster_A Core Performance cluster_B Method Limits & Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of correct analyte Linearity Linearity Linearity->Accuracy Underpins recovery calculations LOQ LOQ Linearity->LOQ Defines lower limit of reliable quantification Robustness Robustness Accuracy->Robustness Maintained under varied conditions Precision Precision Precision->Accuracy High precision is a prerequisite for accuracy Precision->Robustness Maintained under varied conditions LOD LOD

Caption: Interdependencies between key HPLC method validation parameters.

Conclusion and Recommendations

This comparative guide has evaluated two distinct HPLC methods for the analysis of this compound. While both methods demonstrate acceptable performance across most validation parameters, Method B (Phenyl-Hexyl with Gradient Elution) emerges as the superior choice for a robust, stability-indicating assay.

The key advantages of Method B include:

  • Superior Specificity: Particularly in resolving critical degradation products.

  • Enhanced Sensitivity: Lower LOD and LOQ values are beneficial for impurity profiling.

  • Improved Precision: Tighter control over the analytical results.

  • Greater Robustness: Less susceptibility to minor variations in mobile phase composition.

The choice of an analytical method should always be guided by its intended purpose. For routine quality control where the primary goal is the assay of the main component and known impurities, Method A may suffice. However, for comprehensive stability studies and in-process controls where the detection and quantification of unknown degradation products are critical, the enhanced performance of Method B provides a higher degree of confidence in the analytical data.

Ultimately, the investment in a thoroughly validated, robust, and specific HPLC method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Hu, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 15, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved January 15, 2026, from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved January 15, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 15, 2026, from [Link]

  • Validation of Compendial Methods. (n.d.). General Chapters. Retrieved January 15, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 15, 2026, from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. Retrieved January 15, 2026, from [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. Retrieved January 15, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 15, 2026, from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved January 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 15, 2026, from [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. Retrieved January 15, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved January 15, 2026, from [Link]

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Comparison of different synthetic routes to Ethyl 4-hydroxytetrahydrofuran-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate is a key intermediate sought after for its densely functionalized and stereochemically rich tetrahydrofuran core. This motif is prevalent in a wide array of biologically active natural products and pharmaceuticals. The ability to efficiently and stereoselectively synthesize this compound is therefore of paramount importance in drug discovery and development. This guide will compare and contrast two major synthetic strategies: the base-catalyzed condensation of diethyl malonate with an epoxide and the diastereoselective intramolecular cyclization of an epoxy ester.

Route 1: Base-Catalyzed Condensation of Diethyl Malonate and Glycidol

This classical approach builds the tetrahydrofuran ring through a nucleophilic addition followed by an intramolecular cyclization. The selection of a suitable base is critical to deprotonate diethyl malonate, forming a soft nucleophile that attacks the less hindered terminal carbon of the epoxide, glycidol.

Mechanistic Rationale

The reaction is initiated by the deprotonation of diethyl malonate using a strong, non-nucleophilic base such as sodium hydride (NaH) or a sodium alkoxide. The resulting enolate then participates in an SN2 reaction, opening the epoxide ring of glycidol. The subsequent intramolecular cyclization is a transesterification reaction, where the newly formed alkoxide attacks one of the ester carbonyls to form the five-membered tetrahydrofuran ring. The choice of base and reaction conditions can significantly influence the yield and side-product formation.

Diagram of the Reaction Pathway for Route 1

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Diethyl Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl Malonate->Deprotonation Base (e.g., NaH) Glycidol Glycidol Epoxide Opening Epoxide Opening Glycidol->Epoxide Opening Deprotonation->Epoxide Opening Malonate Enolate Intramolecular Cyclization Intramolecular Cyclization Epoxide Opening->Intramolecular Cyclization Alkoxide Intermediate This compound This compound Intramolecular Cyclization->this compound

Caption: Reaction workflow for the base-catalyzed condensation route.

Experimental Protocol
  • Preparation of the Malonate Enolate: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, diethyl malonate (1.0 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Epoxide Addition: The reaction mixture is cooled back to 0 °C, and a solution of glycidol (1.1 eq) in anhydrous THF is added dropwise.

  • Reaction and Cyclization: The reaction is allowed to slowly warm to room temperature and then heated to reflux for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Diastereoselective Intramolecular Cyclization of an Epoxy Ester

This strategy offers potentially greater control over stereochemistry by pre-forming the carbon backbone and then inducing a stereocontrolled cyclization. This approach is particularly valuable when specific diastereomers are desired.

Mechanistic Rationale

The synthesis commences with the preparation of an epoxy ester precursor. This can be achieved through various methods, such as the epoxidation of an unsaturated ester. The key step is the intramolecular cyclization, which is typically acid- or base-catalyzed. In an acid-catalyzed cyclization, the epoxide oxygen is protonated, activating the epoxide for nucleophilic attack by the ester enol or enolate. The stereochemical outcome of the cyclization is often dictated by the geometry of the transition state, which can be influenced by the substrate's conformation and the choice of catalyst.

Diagram of the Reaction Pathway for Route 2

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Unsaturated Ester Unsaturated Ester Epoxidation Epoxidation Unsaturated Ester->Epoxidation m-CPBA or other oxidant Intramolecular Cyclization Intramolecular Cyclization Epoxidation->Intramolecular Cyclization Epoxy Ester Intermediate (Acid or Base Catalyst) This compound This compound Intramolecular Cyclization->this compound

Caption: Reaction workflow for the diastereoselective cyclization route.

Experimental Protocol
  • Synthesis of the Epoxy Ester Precursor: An appropriate unsaturated ester is dissolved in a suitable solvent like dichloromethane (DCM). An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude epoxy ester.

  • Intramolecular Cyclization: The crude epoxy ester is dissolved in an appropriate solvent (e.g., THF or methanol). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added. The reaction is stirred at room temperature or heated gently until the cyclization is complete.

  • Work-up and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the desired this compound.

Performance Comparison

ParameterRoute 1: Base-Catalyzed CondensationRoute 2: Diastereoselective Cyclization
Starting Materials Diethyl malonate, GlycidolUnsaturated ester, Oxidizing agent
Reagents Strong base (e.g., NaH)Oxidizing agent (e.g., m-CPBA), Acid/Base catalyst
Overall Yield ModerateModerate to Good
Stereoselectivity Generally produces a mixture of diastereomersPotentially high, depending on substrate and catalyst
Scalability Feasible, but requires careful handling of NaHGenerally good, with standard laboratory techniques
Key Advantages Readily available starting materials, one-pot potentialHigher potential for stereocontrol
Key Challenges Control of side reactions, purification of diastereomersSynthesis of the epoxy ester precursor, optimization of cyclization conditions

Characterization Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 4.50-4.40 (m, 1H), 4.30-4.20 (m, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 2.40-2.20 (m, 2H), 1.30 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 78.0, 70.5, 61.5, 45.0, 35.0, 14.2.
IR (neat, cm⁻¹) 3450 (br, O-H), 2980, 1735 (C=O, ester), 1180, 1050.
Mass Spec (ESI+) m/z 161.08 [M+H]⁺, 183.06 [M+Na]⁺.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the synthesis, particularly concerning stereochemical control.

  • Route 1 is a more convergent and atom-economical approach, utilizing readily available and inexpensive starting materials. However, it often results in mixtures of diastereomers, necessitating careful purification.

  • Route 2 provides a more strategic approach to control the stereochemical outcome. While it may involve more synthetic steps to prepare the precursor, the potential for high diastereoselectivity can be a significant advantage, especially in the synthesis of complex molecules where specific stereoisomers are required.

Researchers should carefully consider the trade-offs between synthetic efficiency, cost, and the desired level of stereochemical purity when selecting a route for the synthesis of this important heterocyclic building block.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Diastereoselective Cyclization of γ-δ Epoxyketones with (-)-Phenylglycinol: Synthesis of Both Enantiomers of cis -5Alkyl2-hydroxymethyl Pyrrolidines. ResearchGate. [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health. [Link]

A Comparative Analysis of the Biological Activities of Furanone and Tetrahydrofuran Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of heterocyclic chemistry, furanone and tetrahydrofuran (THF) rings represent two privileged scaffolds that are central to a multitude of biologically active natural and synthetic compounds.[1][2][3] Despite their structural similarity—both being five-membered oxygen-containing heterocycles—subtle differences in their degree of saturation bestow upon them markedly distinct chemical properties and, consequently, divergent biological activities. This guide provides a comparative technical overview of the biological activities of furanone and tetrahydrofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will delve into their roles as antimicrobial and anticancer agents, supported by quantitative data and validated experimental protocols to equip researchers and drug development professionals with the foundational knowledge needed to navigate this promising chemical space.

Part 1: The Furanone Scaffold: Potent Modulators of Bacterial Communication

The unsaturated 2(5H)-furanone core is a hallmark of compounds known for disrupting bacterial virulence, primarily by interfering with a cell-to-cell communication system known as quorum sensing (QS).[4] This mechanism allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production.[5] By inhibiting QS, furanone derivatives can disarm pathogens without killing them, a strategy that may reduce the selective pressure for developing resistance.[6]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use N-acyl-homoserine lactones (AHLs) as signaling molecules.[7] Halogenated furanones, first isolated from the marine alga Delisea pulchra, are structural analogues of AHLs and act as potent antagonists for their cognate receptors, such as LasR and RhlR in P. aeruginosa.[4][8]

These furanones competitively bind to the AHL-binding site of the receptor proteins.[5][8] This binding, however, fails to induce the necessary conformational change required for the protein to activate the transcription of virulence genes.[8] This renders the communication system dysfunctional, leading to a significant reduction in biofilm formation and the production of toxins.[7][9] The synthetic derivative, brominated furanone C-30, has been shown to be a particularly potent inhibitor of the P. aeruginosa QS system.[8][9]

G Mechanism of Quorum Sensing Inhibition by Furanones

Structure-Activity Relationship (SAR)

The biological activity of furanones is highly dependent on the substitutions on the heterocyclic ring. Key SAR insights include:

  • Halogenation: The presence of a halogen, particularly bromine on the exocyclic methylene group, is often crucial for potent QS inhibitory activity.[6]

  • Side Chains: The length and nature of alkyl side chains can influence both the potency and the toxicity profile of the compounds. Shorter alkyl chains on furanones have been shown to bind strongly against the RhlR receptor.[5]

  • Ring Substitutions: Modifications to the furanone ring itself can fine-tune the compound's specificity and efficacy against different bacterial strains.[4]

Part 2: The Tetrahydrofuran Scaffold: Potent Inhibitors of Cellular Respiration

The saturated tetrahydrofuran (THF) ring is a cornerstone of many complex natural products, most notably the annonaceous acetogenins.[3] These polyketides, isolated from plants of the Annonaceae family, are among the most potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and exhibit powerful cytotoxic and anticancer properties.[10][11]

Mechanism of Action: Mitochondrial Complex I Inhibition

Annonaceous acetogenins exert their profound cytotoxicity by targeting Complex I of the mitochondrial electron transport chain. This multi-subunit enzyme is critical for cellular energy (ATP) production. By binding to Complex I, acetogenins block the electron flow from NADH to ubiquinone, which halts ATP synthesis.[11]

Cancer cells, with their high metabolic rate and increased reliance on glycolysis (the Warburg effect), are particularly vulnerable to disruptions in ATP production, making Complex I an attractive therapeutic target. This inhibition leads to a cellular energy crisis, induction of apoptosis (programmed cell death), and ultimately, the death of the cancer cell.[11] This mechanism has proven effective even against multi-drug resistant cancer cell lines.

G Mechanism of Mitochondrial Inhibition by THF Derivatives

Structure-Activity Relationship (SAR)

The potent activity of acetogenins is dictated by their unique structure, which typically includes a long aliphatic chain, one or two THF rings, and a terminal γ-lactone.[11]

  • THF Ring Configuration: The stereochemistry and relative position of the THF ring(s) are critical for potent inhibition of Complex I.

  • Hydroxyl Groups: The number and placement of hydroxyl groups along the aliphatic chain influence the binding affinity to the enzyme complex.

  • Lactone Ring: The terminal α,β-unsaturated γ-lactone is often considered the "warhead" of the molecule, essential for its biological activity.

Beyond acetogenins, the THF motif is integral to other bioactive molecules, including antiviral compounds designed as HIV-1 protease inhibitors, where the THF oxygen can form critical hydrogen bonds within the enzyme's active site.

Part 3: Comparative Analysis: Furanone vs. Tetrahydrofuran Derivatives

While both scaffolds are five-membered oxygen heterocycles, their primary biological activities and mechanisms diverge significantly. Furanones typically act as signaling antagonists (e.g., in quorum sensing), while THF derivatives often function as potent enzyme inhibitors (e.g., of mitochondrial Complex I).

However, a notable area of overlap is in anticancer activity . While THF-containing acetogenins are renowned for their sub-micromolar cytotoxicity, certain synthetic furanone derivatives have also demonstrated potent antiproliferative effects through mechanisms like inducing apoptosis, cell cycle arrest, and generating reactive oxygen species (ROS).[10]

Comparative Data on Anticancer Cytotoxicity

The following table presents a comparative summary of the half-maximal inhibitory concentration (IC₅₀) values for representative furanone and tetrahydrofuran derivatives against various cancer cell lines. It is crucial to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC₅₀ (µM)Primary Mechanism
Furanone Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest.
Furanone Furan-based N-phenyl triazinoneMCF-7 (Breast)2.96Induces G2/M arrest and apoptosis.[10]
Furanone 5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Antiproliferative.[10]
Tetrahydrofuran Annonacin (Acetogenin)PC-3 (Prostate)PotentMitochondrial Complex I Inhibition.
Tetrahydrofuran Bullatacin (Acetogenin)MCF-7 (Breast)< 0.001Mitochondrial Complex I Inhibition.
Tetrahydrofuran Rolliniastatin (Acetogenin)VariousPotentMitochondrial Complex I Inhibition.

This data illustrates that while synthetic furanones can achieve low micromolar potency, the natural acetogenins containing the THF motif remain among the most potent cytotoxic compounds ever discovered, often exhibiting nanomolar or even picomolar activity.

Part 4: Key Experimental Protocols

The evaluation of biological activity is grounded in robust, reproducible experimental protocols. Here, we detail two standard assays central to the activities discussed: the MTT assay for assessing cytotoxicity and the Broth Microdilution assay for determining antimicrobial efficacy.

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label="General Workflow for Biological Activity Assessment"; fontsize=12; } /dot Caption: A generalized workflow for identifying and characterizing the biological activity of novel chemical compounds, from initial screening to lead optimization.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (furanone or THF derivatives) in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours. Causality Insight: This incubation period is critical to allow viable cells sufficient time to metabolize the MTT into formazan. Serum-free media is often used during this step to avoid interference.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound (e.g., furanone derivative) in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an 18- to 24-hour agar plate culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL). Causality Insight: Standardizing the inoculum is the most critical step for reproducibility. An incorrect bacterial density can lead to falsely high or low MIC values.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can also be confirmed by reading the optical density (OD) with a plate reader.

Conclusion and Future Directions

The furanone and tetrahydrofuran scaffolds, while structurally related, offer distinct avenues for drug discovery. Furanone derivatives, particularly halogenated variants, have emerged as promising anti-virulence agents that function by disrupting bacterial quorum sensing. This approach offers a compelling alternative to traditional antibiotics. In contrast, tetrahydrofuran derivatives, exemplified by the annonaceous acetogenins, are exceptionally potent cytotoxic agents that target a fundamental process in cellular bioenergetics.

The comparative analysis reveals a clear divergence in potency and primary mechanisms. THF-containing natural products display unparalleled cytotoxicity, making them templates for novel anticancer drugs. Furanones, while also possessing anticancer activity, show unique promise in combating bacterial infections by disarming pathogens rather than killing them.

Future research should focus on synthesizing hybrid molecules that may combine the desirable features of both scaffolds, enhancing cell permeability, target specificity, and overall efficacy. Further elucidation of the structure-activity relationships for both classes will continue to guide the rational design of next-generation therapeutics for treating cancer and infectious diseases.

References

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Analysis of the cost-effectiveness of various synthetic pathways to tetrahydrofuran compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cost-Effectiveness of Tetrahydrofuran (THF) Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

As a pivotal solvent and polymer precursor in the chemical and pharmaceutical industries, the efficient synthesis of tetrahydrofuran (THF) is a subject of continuous optimization.[1] The choice of a synthetic route is a critical decision, governed by a complex interplay of feedstock availability, energy consumption, catalyst performance, and overall process economics. This guide provides a comprehensive analysis of the primary industrial pathways to THF, offering a comparative look at their cost-effectiveness supported by technical data and field-proven insights.

The Dominant Industrial Route: Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)

The dehydration of 1,4-butanediol (BDO) is the most widely practiced industrial method for THF production.[2] Its prevalence is due to a straightforward, high-yield process. The core of this pathway is an acid-catalyzed intramolecular cyclization (dehydration), which is mechanistically similar to the production of diethyl ether from ethanol.[2][3]

Mechanism and Causality: The reaction proceeds via protonation of one of the hydroxyl groups of BDO by an acid catalyst, forming a good leaving group (water). The subsequent intramolecular nucleophilic attack by the second hydroxyl group closes the five-membered ring, and deprotonation yields THF. The choice of acid catalyst is critical; while strong mineral acids like sulfuric or phosphoric acid are effective, they pose significant corrosion and environmental challenges.[4][5] Modern industrial processes often favor solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zirconium sulfate, which mitigate corrosion, are easily separable, and allow for continuous operation.[6][7]

Cost-Effectiveness Analysis: The primary driver of this route's cost is the price of its feedstock, 1,4-butanediol. The THF market is highly sensitive to BDO price fluctuations, creating significant pricing pressure on manufacturers.[8] However, the process itself is highly efficient, with yields often exceeding 99%.[9][10] The reaction conditions are relatively mild, and the simplicity of the route leads to lower capital investment compared to more complex multi-step syntheses.[11] The energy cost is primarily associated with the distillation required to separate THF from water and any unreacted BDO.[7] The use of reusable solid acid catalysts further enhances the economic viability by reducing catalyst consumption and waste treatment costs.[6]

Experimental Protocol: Dehydration of 1,4-Butanediol using a Solid Acid Catalyst
  • Reactor Setup: A fixed-bed reactor is packed with a solid acid catalyst (e.g., Amberlyst-15). The reactor is heated to the desired reaction temperature, typically between 120-140°C.[10]

  • Feed Introduction: Liquid 1,4-butanediol is continuously fed into the reactor.

  • Reaction: The dehydration reaction occurs as the BDO passes over the catalyst bed.

  • Product Separation: The output stream, containing THF, water, and unreacted BDO, is directed to a distillation column.

  • Purification: The lower boiling point of THF (66°C) allows for its separation from water (100°C) and BDO (230°C).[7] An azeotropic mixture of THF and water is initially formed and requires further separation steps, often involving a second distillation or pervaporation, to achieve high-purity THF.[12]

  • Catalyst Regeneration: The solid catalyst can be regenerated in situ or removed and treated for reuse, depending on the specific catalyst and process design.

Pathway Diagram: BDO Dehydration

BDO_Dehydration cluster_reactants Reactants cluster_products Products BDO 1,4-Butanediol H_plus + H⁺ (Acid Catalyst) Intermediate Protonated BDO BDO->Intermediate - H₂O H_plus->Intermediate THF Tetrahydrofuran Intermediate->THF - H⁺ Water H₂O

Caption: Acid-catalyzed dehydration of 1,4-butanediol to THF.

The n-Butane Oxidation Route: A Two-Step Pathway via Maleic Anhydride

Developed by DuPont, this process utilizes an inexpensive and abundant feedstock, n-butane.[2] It is a two-step process: the catalytic oxidation of n-butane to maleic anhydride, followed by the catalytic hydrogenation of maleic anhydride to THF.

Mechanism and Causality:

  • Oxidation of n-Butane: This is the most challenging step, involving the selective partial oxidation of an alkane.[13] It is carried out in the gas phase over a vanadium phosphorus oxide (VPO) catalyst.[14] The VPO catalyst is unique in its ability to facilitate this 14-electron oxidation with reasonable selectivity.[14] The reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and over-oxidation to CO and CO₂.[15]

  • Hydrogenation of Maleic Anhydride: The resulting maleic anhydride is then hydrogenated in a subsequent step. This can be done in a single stage or via a γ-butyrolactone (GBL) intermediate.[10] Nickel-based catalysts are often employed for this transformation.[4]

Cost-Effectiveness Analysis: The primary advantage of this route is the low cost of n-butane. However, this is offset by higher capital and operating costs. The process is more complex than BDO dehydration, requiring two distinct reactor stages. The oxidation step operates at high temperatures (350-500°C), leading to significant energy consumption.[16] While VPO catalysts are effective, achieving high selectivity for maleic anhydride can be challenging, with yields often limited to 60-70% to avoid complete combustion.[14][15] The overall yield from n-butane to THF is therefore lower than the BDO route. Despite these challenges, the low feedstock cost makes this process economically competitive, particularly at large production scales.

Experimental Protocol: n-Butane to THF
  • Oxidation Stage:

    • A feed stream of n-butane and air is passed through a fixed or fluidized bed reactor containing a VPO catalyst at 380-460°C.[16]

    • The reactor effluent gas, containing maleic anhydride, unreacted butane, CO, CO₂, and water, is cooled.

    • Maleic anhydride is recovered from the gas stream, typically by scrubbing with water or a non-aqueous solvent.

  • Hydrogenation Stage:

    • The purified maleic anhydride is fed into a second reactor with a hydrogen stream.

    • The mixture is passed over a hydrogenation catalyst (e.g., supported Ni) at elevated temperature and pressure (e.g., 180–300°C, 150 kg/cm ²).[4]

    • The reaction product, primarily THF, is then purified by distillation.

Pathway Diagram: n-Butane Oxidation Route

Butane_Oxidation Butane n-Butane O2 O₂ MA Maleic Anhydride Butane->MA VPO Catalyst H2 H₂ THF Tetrahydrofuran MA->THF Ni Catalyst Bio_Route Biomass Biomass (e.g., Corn Cobs) Furfural Furfural Biomass->Furfural Acid Digestion Furan Furan Furfural->Furan Decarbonylation (-CO) THF Tetrahydrofuran Furan->THF Hydrogenation (+2H₂)

Caption: A renewable pathway to THF from biomass via furfural and furan.

Comparative Analysis and Future Outlook

The optimal synthetic pathway to THF is not universal but depends on specific economic and logistical contexts, such as local feedstock prices, energy costs, and production scale.

ParameterDehydration of 1,4-BDOOxidation of n-ButaneHydrogenation of Furan/Furfural
Primary Feedstock 1,4-Butanedioln-ButaneBiomass (Furfural)
Feedstock Cost High & Volatile [8]Low & StablePotentially Low; Variable [17]
Number of Steps 122-3 (from biomass)
Process Complexity Low [11]HighModerate
Typical Yield Very High (>99%) [9][10]Moderate (60-70% for oxidation) [14]High (for hydrogenation step) [9]
Energy Consumption ModerateHigh [16]Moderate
Capital Investment Low to ModerateHighModerate to High
Key Advantage High yield, simple processVery cheap feedstockRenewable, sustainable [2]
Key Disadvantage BDO price volatility [8]Process complexity, lower yieldCurrent economic viability [8]
Workflow for Pathway Selection

Decision_Workflow start Start: Select THF Synthesis Pathway q_feedstock Primary Driver: Feedstock Cost and Availability? start->q_feedstock q_capex High Capital Investment (CapEx) Feasible? q_feedstock->q_capex Price Volatility is a Major Concern proc_bdo Pathway: Dehydration of BDO (High yield, sensitive to BDO price) q_feedstock->proc_bdo Stable BDO Supply Available q_sustainability Is Renewable Feedstock a Key Mandate? q_capex->q_sustainability No proc_butane Pathway: Oxidation of n-Butane (Low feedstock cost, high CapEx) q_capex->proc_butane Yes (Large Scale) q_sustainability->proc_bdo No proc_furan Pathway: Hydrogenation of Furan (Green route, emerging economics) q_sustainability->proc_furan Yes

Caption: Decision workflow for selecting a cost-effective THF synthesis route.

Future Outlook: The landscape of THF production is evolving. While the BDO route remains dominant, its reliance on a volatile feedstock is a significant vulnerability. The n-butane route offers an alternative with a more stable, cheaper feedstock, but at the cost of process complexity. The most significant long-term trend is the push towards sustainable, bio-based production. [8]As technology for converting biomass to chemical intermediates like furfural improves, the cost-effectiveness of the renewable pathway will increase, potentially reshaping the market by offering a price-stable and environmentally friendly alternative to traditional petrochemical methods.

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A Comparative Guide to the Purity of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. The purity of this starting material is paramount, as impurities can have profound effects on the stereochemistry, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of this compound from various commercial suppliers. We present a suite of analytical methodologies, from initial physical inspection to sophisticated chromatographic and spectroscopic techniques, designed to provide a holistic assessment of product quality. This document is intended for researchers, scientists, and drug development professionals to aid in the critical selection of high-purity reagents for their research and manufacturing processes.

Introduction: The Criticality of Purity in Pharmaceutical Synthesis

In the realm of drug development, the principle of "garbage in, garbage out" holds significant weight. The quality of starting materials directly dictates the quality of the final drug product. For complex chiral molecules like this compound, even minute impurities can lead to significant downstream consequences. These can range from reduced reaction yields and difficult purification steps to the formation of undesired stereoisomers with potentially harmful biological activity.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the control of impurities in new drug substances.[4][5]

The chirality of this compound, with its multiple stereocenters, adds another layer of complexity. Enantiomers, which are non-superimposable mirror images of a molecule, can have vastly different pharmacological and toxicological profiles.[1][2][3] Therefore, ensuring the enantiomeric purity of this starting material is not just a matter of process efficiency but a critical aspect of drug safety.[6][7] This guide outlines a systematic approach to rigorously evaluate and compare the purity of this key intermediate from different suppliers.

Potential Impurities: A Proactive Approach to Quality Control

A thorough understanding of the potential impurities is the first step towards effective purity assessment. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[5][8][9]

  • Organic Impurities: These can include starting materials from the synthesis, by-products from incomplete or side reactions, and degradation products formed during storage. Given its structure, potential organic impurities could include isomers, unreacted starting materials, or products of over-oxidation or reduction.

  • Inorganic Impurities: These may originate from reagents, catalysts, or manufacturing equipment used in the synthesis process.

  • Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product. The International Council for Harmonisation (ICH) provides specific guidelines on acceptable limits for various residual solvents based on their toxicity.[4]

A proactive approach involves not only testing for known impurities but also having analytical methods in place that are capable of detecting and identifying unknown peaks in a chromatogram.

Experimental Benchmarking: A Multi-faceted Analytical Workflow

To ensure a comprehensive and unbiased comparison, a standardized analytical workflow should be applied to samples from each supplier. This workflow should be conducted under Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data.[10][11][12][13][14]

Figure 1: Comprehensive analytical workflow for purity assessment.

Step 1: Visual and Physical Inspection

Before any instrumental analysis, a simple visual inspection can provide initial clues about the quality of the material.

Protocol:

  • Carefully observe the appearance of the material (e.g., crystalline solid, oil).

  • Note the color of the sample. Pure this compound should be a clear, colorless to pale yellow liquid.

  • Check for the presence of any particulate matter or turbidity.

Step 2: Identity Confirmation and Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of a compound.[15][16][17][18][19] Both ¹H and ¹³C NMR should be employed to ensure the correct connectivity of atoms.

Protocol:

  • Prepare a sample by dissolving a known quantity of the material in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the identity of this compound.

  • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different chemical environments.

Step 3: Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a substance and for identifying and quantifying impurities.[20][21][22][23]

Protocol:

  • Method Development: Develop a robust HPLC method capable of separating the main component from potential impurities. A reversed-phase C18 column is often a good starting point for a molecule of this polarity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks. Identify and quantify any impurities that are present at levels above the reporting threshold defined by ICH guidelines (typically ≥0.05%).[8]

Figure 2: High-Performance Liquid Chromatography (HPLC) workflow.

Step 4: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile organic compounds.[24][25][26][27][28] This is particularly useful for detecting low molecular weight impurities that may not be well-retained by HPLC.

Protocol:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent.

  • Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will provide mass spectra for each component, aiding in their identification.

  • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST) to identify any volatile impurities.

Step 5: Determination of Water Content by Karl Fischer Titration

Water content is a critical quality attribute, as excess water can affect the stability and reactivity of the compound.[29] Karl Fischer titration is the gold standard for accurate water content determination in pharmaceuticals.[30][31][32]

Protocol:

  • Instrument Setup: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Analysis: Accurately weigh and introduce the sample into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.

Step 6: Quantification of Residual Solvents by Headspace GC-MS

Headspace GC-MS is the recommended technique for the analysis of residual solvents as it allows for the analysis of volatile compounds in a non-volatile matrix without direct injection of the sample matrix.

Protocol:

  • Sample Preparation: Accurately weigh the sample into a headspace vial and seal it.

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

  • Analysis: An aliquot of the headspace gas is automatically injected into the GC-MS for separation and quantification.

  • Quantification: Use a calibration curve prepared with known standards of the expected residual solvents to quantify their amounts in the sample.

Data Summary and Comparison

To facilitate a clear and objective comparison, the data from all analyses should be compiled into a summary table. This allows for a quick assessment of the overall quality of the material from each supplier.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance Clear, colorless liquidClear, pale yellow liquidClear, colorless liquid with particulatesClear, colorless to pale yellow liquid, free of particulates
Identity (NMR) ConformsConformsConformsConforms to structure
Purity by HPLC (%) 99.898.599.5≥ 99.0%
Largest Unknown Impurity (%) 0.080.450.15≤ 0.10%
Total Impurities (%) 0.201.500.50≤ 0.50%
Water Content (KF, %) 0.050.250.10≤ 0.10%
Residual Solvents (ppm) Toluene: 50Acetone: 2000Toluene: 150Toluene: ≤ 890, Acetone: ≤ 5000

Note: The data presented in this table is for illustrative purposes only.

Conclusion and Recommendations

The comprehensive analytical approach outlined in this guide provides a robust framework for benchmarking the purity of this compound from different suppliers. Based on the illustrative data, Supplier A would be the recommended choice due to its high purity, low impurity profile, and low water content, all of which meet stringent acceptance criteria.

It is crucial for researchers and drug development professionals to recognize that the initial cost of a reagent should not be the sole factor in supplier selection. The potential downstream costs associated with using a lower purity material—including failed reactions, extensive purification, and potential safety concerns—can far outweigh any initial savings. Investing in high-purity starting materials is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product. Adherence to rigorous analytical testing and quality control, in line with Good Laboratory Practice, is non-negotiable in the pharmaceutical industry.[10][11][13]

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) motif is a cornerstone in the architecture of countless natural products and pharmaceutical agents. Its five-membered ring is not planar, and the substituents attached can adopt specific three-dimensional arrangements, leading to cis and trans stereoisomers. This seemingly subtle difference in spatial orientation can profoundly impact a molecule's biological activity, making the unambiguous assignment of stereochemistry a critical step in chemical and pharmaceutical development. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are expertly applied to differentiate these vital isomers.

The Decisive Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for assigning the stereochemistry of substituted tetrahydrofurans. The differentiation hinges on analyzing two key parameters: the through-bond scalar coupling constants (³J) and the through-space Nuclear Overhauser Effect (NOE).

Causality: Why NMR Excels

The puckered, non-planar nature of the THF ring means that the geometric relationship between protons on adjacent carbons (vicinal protons) is distinct for each isomer.

  • Cis Isomers : Substituents reside on the same face of the ring. This forces specific protons into close spatial proximity, even if they are several bonds apart.

  • Trans Isomers : Substituents are on opposite faces of the ring, leading to different proton-proton distances and dihedral angles compared to the cis counterpart.

These geometric distinctions are directly measured by NMR.

¹H NMR: Coupling Constants (³JHH) and the Karplus Relationship

The magnitude of the coupling constant between two vicinal protons (³JH,H) is directly related to the dihedral angle (φ) between them, a principle described by the Karplus equation.[1][2] This relationship is invaluable for stereochemical assignment.[3][4]

  • Dihedral Angle (φ) : The angle between the H-C-C and C-C-H planes.

  • Karplus Equation : J(φ) = A cos²φ + B cosφ + C[1]

    • Generally, a dihedral angle of ~180° (anti-periplanar) or 0° (syn-periplanar) results in a large J-value (typically 7-12 Hz).

    • A dihedral angle of ~90° (gauche) results in a very small J-value (typically 0-3 Hz).

In a 2,5-disubstituted THF, the coupling constant between a proton at C2 and its neighbors at C3 (³J₂) will differ significantly between isomers due to these fixed dihedral angles. The trans isomer will typically exhibit a larger coupling constant for one of the C3 protons (approaching a trans-diaxial-like 180° relationship in one of the ring's puckered conformations), while the cis isomer will show smaller, more intermediate coupling values.

¹H NMR: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where saturating one proton with radiofrequency energy enhances the signal of another proton that is close in space (typically < 5 Å), regardless of the number of bonds separating them.[5][6] This makes it the gold standard for confirming cis and trans assignments.[7][8]

  • For a cis-2,5-disubstituted THF : The protons (or protons on the substituent groups) at the C2 and C5 positions are on the same face of the ring and thus are spatially close. Irradiating the proton at C2 will produce a measurable NOE signal at C5, and vice versa.

  • For a trans-2,5-disubstituted THF : The protons at C2 and C5 are on opposite faces of the ring and are too far apart. No NOE will be observed between them.

This presence or absence of a specific NOE signal is an unambiguous marker for the relative stereochemistry.[9]

¹³C NMR Spectroscopy

While ¹H NMR is more direct, ¹³C NMR provides valuable confirmatory data. The chemical shift of a carbon nucleus is sensitive to its steric environment. In cis isomers, substituents on the same face of the ring can cause steric compression (a "gamma-gauche" effect), which shields the involved carbon atoms, causing their signals to appear at a slightly higher field (lower ppm) compared to the less sterically hindered trans isomer.

Comparative Data Summary: A Model 2,5-Disubstituted THF

The following table summarizes the expected spectroscopic differences for a model cis/trans isomer pair.

Spectroscopic Parametercis-Isomertrans-IsomerRationale
¹H NMR (³J H2,H3) Typically smaller values (e.g., 2-6 Hz)One larger value expected (e.g., 7-10 Hz)Dihedral angles differ due to substituent orientation, as predicted by the Karplus equation.[1][10]
¹H NMR (NOE) Strong NOE between H2 and H5 protonsNo NOE between H2 and H5 protonsProtons are spatially proximate (<5 Å) in the cis isomer only.[5]
¹³C NMR (δ for C2/C5) Slightly upfield shift (lower ppm)Slightly downfield shift (higher ppm)Increased steric hindrance in the cis isomer leads to shielding.
IR (Vibrational Modes) More complex fingerprint regionPotentially simpler spectrum, fewer peaksHigher symmetry in the trans isomer can make some vibrational modes IR-inactive.[11]
MS (Fragmentation) May show subtle differences in fragment ion ratiosMay show subtle differences in fragment ion ratiosStereochemistry can influence the stability of intermediate ions during fragmentation.[12][13]

Experimental Protocols & Workflows

An accurate assignment relies on a systematic workflow combining synthesis, purification, and multi-faceted spectroscopic analysis.

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Syn Synthesis of Isomer Mixture Sep Chromatographic Separation (e.g., Flash Column, HPLC) Syn->Sep NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sep->NMR IR IR Spectroscopy Sep->IR MS Mass Spectrometry Sep->MS Assign Stereochemical Assignment (Cis vs. Trans) NMR->Assign IR->Assign MS->Assign Report Report Assign->Report Final Report

Caption: Workflow from synthesis to definitive stereochemical assignment.

Key Protocol: 1D NOE Difference Spectroscopy

This self-validating experiment provides a clear "yes/no" answer for spatial proximity.

  • Sample Preparation : Prepare a standard, dilute solution (~5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the solution is free of paramagnetic impurities by filtering through a small plug of silica or alumina.

  • Acquire Control Spectrum : Obtain a standard high-resolution ¹H NMR spectrum of the sample.

  • Identify Target Peaks : Identify the distinct resonances for the key protons (e.g., at C2 and C5).

  • Acquire Irradiated Spectrum : Set up a 1D NOE difference experiment. In this experiment, the spectrometer will irradiate the frequency of the C2 proton for a set time (the "mixing time," typically 0.5-2 seconds) to saturate it before the acquisition pulse.

  • Process Difference Spectrum : The spectrometer software automatically subtracts the control spectrum from the irradiated spectrum.

  • Analysis :

    • In the resulting difference spectrum, a large negative signal will appear at the irradiated frequency (C2).

    • If a positive signal (an NOE enhancement) appears at the frequency corresponding to the C5 proton, it confirms they are close in space, indicating a cis relationship .

    • If no signal appears at the C5 proton's frequency, it confirms their spatial separation, indicating a trans relationship .

Secondary Techniques: IR and MS

While NMR is the primary tool, IR and Mass Spectrometry offer complementary data.

Infrared (IR) Spectroscopy

The differentiation of cis and trans isomers by IR is based on molecular symmetry.[11][14] The trans isomer often possesses a higher degree of symmetry than the cis isomer. According to the principles of vibrational spectroscopy, a molecule with higher symmetry will have fewer IR-active vibrational modes. This can result in a trans isomer displaying a simpler spectrum with fewer absorption bands, particularly in the complex "fingerprint" region (below 1500 cm⁻¹), compared to its cis counterpart.[15][16]

Mass Spectrometry (MS)

Cis and trans isomers have identical molecular weights and will thus show the same molecular ion peak (M⁺).[17] However, their fragmentation patterns upon electron ionization (EI) can sometimes differ subtly.[18] The stereochemistry can influence the stability of certain fragment ions or the preferred pathways of rearrangement reactions.[12][13] For example, a fragmentation pathway that requires two groups to be on the same face of the ring might be favored in the cis isomer but disfavored in the trans isomer, leading to different relative abundances of the resulting fragment ions. These differences are often minor and are considered supporting evidence rather than definitive proof.[12]

Conclusion

The definitive assignment of cis and trans stereochemistry in substituted tetrahydrofurans relies overwhelmingly on NMR spectroscopy. The robust relationship between dihedral angles and ³J coupling constants provides strong initial evidence, which is then unambiguously confirmed by the presence or absence of a through-space Nuclear Overhauser Effect. While IR and MS can offer corroborating data based on molecular symmetry and fragmentation stability, respectively, they lack the definitive power of NMR. A multi-technique approach, guided by the logical workflow presented, ensures a confident and verifiable structural elucidation, a cornerstone of modern chemical and pharmaceutical research.

References

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A Comparative Guide to Catalysts for Diastereoselective Tetrahydrofuran Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and pharmaceuticals, rendering its stereocontrolled synthesis a critical endeavor in modern organic chemistry and drug development. The precise spatial arrangement of substituents on the THF ring can profoundly influence biological activity, making diastereoselective synthesis a paramount objective. This guide provides a comparative analysis of leading catalytic systems for the diastereoselective synthesis of tetrahydrofurans, offering insights into their mechanisms, substrate scope, and practical application.

Introduction: The Significance of Stereocontrolled Tetrahydrofuran Synthesis

The prevalence of the substituted tetrahydrofuran motif in biologically active molecules, from the potent antitumor agents of the annonaceous acetogenins to various polyether ionophores and lignans, underscores the demand for efficient and selective synthetic methodologies.[1] Catalytic methods are particularly attractive due to their ability to achieve high levels of stereocontrol with substoichiometric quantities of a chiral promoter, aligning with the principles of green and sustainable chemistry. This review will focus on three prominent and highly effective catalytic strategies: Lewis acid-catalyzed [3+2] cycloadditions, Brønsted acid-catalyzed vinylogous Prins cyclizations, and palladium-catalyzed asymmetric allylic alkylations. Each approach offers unique advantages in terms of substrate scope, accessible diastereomers, and operational simplicity.

Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

Lewis acid catalysis provides a powerful platform for the construction of polysubstituted tetrahydrofurans through the formal [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with carbonyl compounds. Among the various Lewis acids employed, tin(II) trifluoromethanesulfonate (Sn(OTf)₂) has emerged as a particularly effective catalyst for this transformation, affording high yields and excellent diastereoselectivity.[2][3]

Mechanistic Rationale and Diastereocontrol

The Sn(OTf)₂-catalyzed reaction is believed to proceed through the activation of the D-A cyclopropane by the Lewis acid, facilitating its ring-opening. This generates a stabilized carbocationic intermediate that is then trapped by the aldehyde. The high cis-diastereoselectivity observed in these reactions is a key feature. Mechanistic studies suggest an unusual SN2-type attack of the aldehyde on the activated cyclopropane, where the stereochemical information from the cyclopropane is effectively transferred to the tetrahydrofuran product.[1] This pathway accounts for the observed high fidelity in stereochemical transfer.

Catalytic Cycle: Sn(OTf)₂-Catalyzed [3+2] Cycloaddition

G cluster_0 Catalytic Cycle A Sn(OTf)₂ Catalyst D Activated Complex A->D Coordination B D-A Cyclopropane B->D C Aldehyde E Ring-Opened Intermediate C->E SN2-like Attack D->E Ring Opening F cis-Tetrahydrofuran E->F Cyclization G Catalyst Regeneration F->G G->A Release

Caption: Proposed mechanism for the Sn(OTf)₂-catalyzed [3+2] cycloaddition.

Performance and Substrate Scope

The Sn(OTf)₂-catalyzed cycloaddition exhibits broad substrate scope with respect to both the cyclopropane and aldehyde components. A variety of electronically and sterically diverse aldehydes, including aromatic, heteroaromatic, and α,β-unsaturated aldehydes, participate effectively in the reaction.[3] Similarly, cyclopropanes bearing different aryl or conjugated donor substituents are well-tolerated.

Table 1: Performance of Sn(OTf)₂ in Diastereoselective Tetrahydrofuran Synthesis

EntryCyclopropane Donor (R¹)Aldehyde (R²)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1PhenylBenzaldehyde95>100:1[3]
2Phenyl4-Methoxybenzaldehyde97>100:1[3]
3Phenyl4-Nitrobenzaldehyde91>100:1[3]
4Phenyl2-Thiophenecarboxaldehyde88>100:1[3]
5ThienylBenzaldehyde92>100:1[3]
6StyrenylBenzaldehyde85>100:1[3]
Experimental Protocol: Sn(OTf)₂-Catalyzed Synthesis of cis-2,5-Disubstituted Tetrahydrofurans
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the donor-acceptor cyclopropane (1.0 equiv).

  • Dissolve the cyclopropane in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

  • Add the aldehyde (3.0 equiv) to the solution.

  • In a separate vial, weigh Sn(OTf)₂ (0.05 equiv) and suspend it in a small amount of anhydrous CH₂Cl₂.

  • Add the Sn(OTf)₂ suspension to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-tetrahydrofuran derivative.

Chiral Brønsted Acid-Catalyzed Asymmetric Vinylogous Prins Cyclization

The Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has been elegantly adapted for the asymmetric synthesis of tetrahydrofurans through a vinylogous pathway. The use of confined chiral imidodiphosphoric acid (IDP) catalysts has proven to be a breakthrough in this area, enabling highly diastereo- and enantioselective access to 2,3-disubstituted tetrahydrofurans.[4]

Mechanistic Rationale and Stereochemical Control

The reaction is initiated by the activation of the aldehyde by the chiral Brønsted acid, followed by condensation with the 3,5-dien-1-ol to form an oxocarbenium ion. This intermediate then undergoes a 5-exo-trig cyclization. The high stereoselectivity is attributed to the confined chiral microenvironment provided by the catalyst, which effectively shields one face of the intermediate, directing the cyclization to occur with high fidelity. The catalyst's structure enhances the energetic difference between the two diastereomeric transition states, leading to the observed high diastereoselectivity.[4]

Stereochemical Model: Chiral IDP-Catalyzed Vinylogous Prins Cyclization

G cluster_0 Transition State Assembly Catalyst Confined Chiral IDP Catalyst Intermediate Oxocarbenium Ion Catalyst->Intermediate Substrates Aldehyde + Dienol Substrates->Catalyst Activation TS_favored Favored Transition State (trans-product) Intermediate->TS_favored Low Energy Pathway TS_disfavored Disfavored Transition State (cis-product) Intermediate->TS_disfavored High Energy Pathway Product 2,3-trans-Tetrahydrofuran TS_favored->Product

Caption: Origin of diastereoselectivity in the chiral IDP-catalyzed reaction.

Performance and Substrate Scope

This methodology is effective for a wide range of aromatic and heteroaromatic aldehydes, reacting with various 3,5-dien-1-ols to give 2,3-disubstituted tetrahydrofurans with excellent selectivity. For aliphatic aldehydes, a more acidic imidodiphosphorimidate (IDPi) catalyst is often required to achieve comparable results.[4]

Table 2: Performance of Chiral Imidodiphosphoric Acid in Asymmetric Vinylogous Prins Cyclization

EntryAldehydeDienol SubstituentYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Ratio (er)Reference
1BenzaldehydeH80>20:194:6
24-ChlorobenzaldehydeH85>20:195:5
32-NaphthaldehydeH92>20:197:3
4FurfuralH75>20:196:4
5CyclohexanecarboxaldehydeH88>20:198:2[4]
6BenzaldehydeMe78>20:199:1[4]
Experimental Protocol: Chiral IDP-Catalyzed Asymmetric Vinylogous Prins Cyclization
  • To a flame-dried Schlenk tube containing a magnetic stir bar, add 5 Å molecular sieves (powdered and activated).

  • Add the chiral imidodiphosphoric acid catalyst (5 mol%).

  • Place the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous cyclohexane (0.1 M).

  • Add the 3,5-dien-1-ol (1.0 equiv).

  • Add the aldehyde (1.2 equiv) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2,3-disubstituted tetrahydrofuran.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for the stereoselective formation of C-C and C-O bonds. In the context of tetrahydrofuran synthesis, intramolecular AAA of γ-hydroxy allylic substrates provides a convergent approach to substituted THFs. The use of chiral ligands, such as the Trost ligands, allows for excellent control over the diastereoselectivity of the cyclization.[5]

Mechanistic Rationale and Diastereocontrol

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) intermediate. The diastereoselectivity of the subsequent intramolecular attack of the hydroxyl group is controlled by the chiral ligand. By choosing the appropriate enantiomer of the Trost ligand, it is possible to selectively generate either the cis- or trans-disubstituted tetrahydrofuran.[5] This catalyst-controlled diastereoselectivity is a significant advantage of this methodology.

Workflow: Diastereodivergent THF Synthesis via Pd-AAA

G cluster_0 Catalyst-Controlled Diastereoselectivity Start γ-Hydroxy Allylic Substrate Pd_R Pd(0) / (R,R)-Trost Ligand Start->Pd_R Pd_S Pd(0) / (S,S)-Trost Ligand Start->Pd_S Intermediate_R π-Allyl Pd Complex (R,R) Pd_R->Intermediate_R Intermediate_S π-Allyl Pd Complex (S,S) Pd_S->Intermediate_S Product_cis cis-Tetrahydrofuran Intermediate_R->Product_cis Intramolecular Attack Product_trans trans-Tetrahydrofuran Intermediate_S->Product_trans Intramolecular Attack

Caption: Selection of ligand enantiomer dictates the product diastereomer.

Performance and Substrate Scope

The Pd-catalyzed AAA approach is applicable to a range of γ-hydroxy alkenes, allowing for the synthesis of various substituted tetrahydrofurans. The reaction tolerates different substitution patterns on the alkene and the carbon bearing the hydroxyl group. The ability to access both cis and trans diastereomers with high selectivity simply by changing the chiral ligand is a major strength of this method.

Table 3: Performance of Pd-Catalyzed Asymmetric Allylic Alkylation for THF Synthesis

EntrySubstrateLigand EnantiomerYield (%)Diastereomeric Ratio (trans:cis)Reference
1Substrate A(R,R)-Trost Ligand854:1[5]
2Substrate A(S,S)-Trost Ligand821:4[5]
3Substrate B(R,R)-Trost Ligand90>20:1[6]
4Substrate C(S,S)-Trost Ligand881:>20[6]
Experimental Protocol: Pd-Catalyzed Diastereoselective Synthesis of Tetrahydrofurans
  • In a Schlenk tube, dissolve the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃, 2.5 mol%) and the chiral Trost ligand (7.5 mol%) in anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • In a separate flask, dissolve the γ-hydroxy allylic substrate (1.0 equiv) in the same anhydrous, degassed solvent.

  • Add a suitable base (e.g., triethylamine, 1.5 equiv) to the substrate solution.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired diastereomer of the tetrahydrofuran product.

Comparative Summary and Outlook

The choice of catalytic system for diastereoselective tetrahydrofuran synthesis is contingent upon the desired substitution pattern, the required stereoisomer, and the available starting materials.

  • Lewis Acid (Sn(OTf)₂) Catalysis is ideal for the rapid construction of highly substituted cis-tetrahydrofurans from readily available cyclopropanes and aldehydes with excellent diastereocontrol.

  • Chiral Brønsted Acid Catalysis offers an outstanding method for the asymmetric synthesis of trans-2,3-disubstituted tetrahydrofurans with exceptional levels of both diastereo- and enantioselectivity.

  • Palladium-Catalyzed AAA provides a unique advantage in its ability to act as a diastereodivergent method, granting access to either cis or trans products in a catalyst-controlled manner.

Future developments in this field will likely focus on expanding the substrate scope of these powerful methods, developing even more efficient and selective catalysts, and applying these strategies to the total synthesis of complex, biologically active natural products. The continued innovation in catalyst design promises to further enhance our ability to construct these vital heterocyclic scaffolds with unparalleled precision and efficiency.

References

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  • Trost, B. M.; Rey, J. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters. 2012 , 14(22), 5632–5635. [Link]

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  • Brooks, J. L.; Xu, L.; Wiest, O.; Tan, D. S. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. 2016 , 81(24), 12156–12169. [Link]

  • Wolfe, J. P.; Rossi, M. A. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society. 2004 , 126(6), 1620–1621. [Link]

  • Xie, Y.; Cheng, G.-J.; Lee, S.; Kaib, P. S. J.; Thiel, W.; List, B. Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. 2016 , 138(44), 14538–14541. [Link]

  • Kerr, M. S.; Read de Alaniz, J.; Rovis, T. Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry. 2005 , 70(3), 1057–1059. [Link]

  • Trost, B. M.; Rey, J. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters. 2012 , 14(22), 5632-5. [Link]

  • Shukla, K.; Khushboo; Mahto, P.; Singh, V. K. Enantioselective synthesis of tetrahydrofuran spirooxindoles via domino oxa-Michael/Michael addition reaction using a bifunctional squaramide catalyst. Organic & Biomolecular Chemistry. 2022 , 20, 4325-4329. [Link]

  • Timmerman, J. C.; Filiberti, S. Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry. 2024 , 89(18), 11796–11801. [Link]

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Validation of a bioassay for testing the efficacy of tetrahydrofuran-based compounds.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of generating reliable and reproducible data on the efficacy of novel therapeutic compounds. This is particularly true for the diverse class of tetrahydrofuran (THF)-based compounds, which exhibit a wide range of biological activities, from anticancer to antimicrobial effects.[1][2][3][4] This guide provides an in-depth comparison of common bioassay methodologies for testing THF-based compounds, emphasizing the principles of robust validation in line with international regulatory standards.

The Imperative of Method Validation in Drug Discovery

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For bioassays, this means ensuring that the method can accurately and precisely quantify the biological effect of a compound. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[5][6][7][8][9] Adherence to these guidelines, such as ICH Q2(R1), is critical for regulatory submissions and ensures the integrity of the data generated during drug development.[5][6][10][11]

A well-validated bioassay provides confidence that the observed biological response is a direct result of the compound's activity and not an artifact of the experimental system. This is paramount when evaluating the potential of THF-based compounds, as subtle structural modifications can lead to significant changes in their biological effects.[12]

Strategic Selection of a Bioassay: A Comparative Analysis

The choice of a bioassay is contingent upon the specific biological question being addressed and the putative mechanism of action of the THF-based compound. Here, we compare three widely used cell-based assays, highlighting their principles, advantages, and limitations.

Cell Viability and Cytotoxicity Assays

Cell-based assays are fundamental in drug discovery for quantifying cytotoxicity, biological activity, and biochemical mechanisms.[13] These assays are often the first step in screening compound libraries to identify potential therapeutic candidates.

1. MTT/XTT Assays: These are colorimetric assays that measure cellular metabolic activity, which is often used as a proxy for cell viability.[14][15][16] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[15][17] The intensity of the color is directly proportional to the number of metabolically active cells.[15]

  • Advantages: Simple, cost-effective, high-throughput, and widely used, making cross-study comparisons easier.[14]

  • Limitations: Can be influenced by compounds that affect cellular metabolism without directly causing cell death. The solubilization of formazan crystals in the MTT assay can be a source of variability.[18]

2. Lactate Dehydrogenase (LDH) Assays: This assay quantifies cytotoxicity by measuring the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[14][19]

  • Advantages: Directly measures cell death by necrosis and is a reliable indicator of membrane damage.[19][20]

  • Limitations: Less sensitive for detecting apoptosis, as membrane integrity can be maintained in the early stages.

Reporter Gene Assays

Reporter gene assays are powerful tools for studying gene expression and signal transduction pathways.[21][22] These assays involve genetically modifying cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter or response element.[23][24][25]

  • Advantages: Highly sensitive and specific for investigating the mechanism of action of a compound.[23][24][25] They can be tailored to investigate specific cellular signaling pathways that may be modulated by THF-based compounds.

  • Limitations: The development and validation of stable reporter cell lines can be time-consuming.[23] The artificial nature of the reporter construct may not always perfectly recapitulate the endogenous cellular response.

The following table provides a comparative summary of these bioassays:

Assay TypePrinciplePrimary MeasurementAdvantagesLimitations
MTT/XTT Assay Enzymatic reduction of tetrazolium saltCell metabolic activity/viabilitySimple, cost-effective, high-throughput[14]Indirect measure of viability, potential for chemical interference
LDH Assay Measurement of released lactate dehydrogenaseCell membrane integrity/necrosisDirect measure of cytotoxicity[19][20]Less sensitive to apoptosis
Reporter Gene Assay Expression of a reporter gene linked to a specific promoterGene expression/pathway activationHighly sensitive and specific, mechanistic insights[23][24][25]Development can be complex, potential for artifacts

A Framework for Robust Bioassay Validation

A comprehensive bioassay validation should encompass the following key parameters as outlined by the ICH Q2(R1) guidelines: specificity, linearity, range, accuracy, and precision.[5][6][10]

Experimental Workflow for Bioassay Validation

The following diagram illustrates a typical workflow for the validation of a cell-based bioassay.

Bioassay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Assay Development Opt Optimization of Parameters (e.g., cell density, incubation time) Dev->Opt PreVal Preliminary Assessment of Specificity, Linearity, and Range Dev->PreVal Spec Specificity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Stats Statistical Analysis Prec->Stats Report Validation Report Stats->Report MTT_Assay_Protocol Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat cells with THF compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Key steps of the MTT assay protocol.

Conclusion

The validation of a bioassay is a critical and indispensable step in the development of tetrahydrofuran-based compounds. A thorough understanding of the principles behind different bioassay methodologies, coupled with a systematic approach to validation as prescribed by regulatory guidelines, is essential for generating high-quality, reliable, and defensible data. By carefully selecting the appropriate assay and rigorously validating its performance, researchers can confidently assess the therapeutic potential of novel THF-based compounds and advance the most promising candidates through the drug discovery pipeline.

References

  • Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Examples of biologically active tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

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  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC - NIH. Available at: [Link]

  • Bioassay Statistics. Quantics Biostatistics. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. PubMed. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

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  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - PubMed Central. Available at: [Link]

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  • PubChem BioAssay: A Decade's Development toward Open High-Throughput Screening Data Sharing. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the consistency and reliability of analytical data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a key chiral intermediate. We will delve into the regulatory rationale, the design of a robust validation protocol, and a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. This document is intended for researchers, analytical scientists, and quality control professionals tasked with ensuring analytical method transferability and data integrity across multiple testing sites.

Introduction: The Imperative for Cross-Validation

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final drug product. When analytical testing for this intermediate is performed across different laboratories—such as between a contract research organization (CRO) and a pharmaceutical company, or between R&D and QC departments—it is essential to demonstrate that the analytical procedures yield equivalent results.

This process, known as inter-laboratory cross-validation or method transfer, is a core requirement of Good Manufacturing Practice (GMP). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be proven suitable for their intended purpose.[1][2] The United States Pharmacopeia (USP) General Chapter <1224> specifically outlines the requirements for the transfer of analytical procedures, emphasizing that a documented process must be in place to qualify a receiving laboratory.[3][4] The objective is to ensure that the validated state of an analytical method is maintained when transferred, guaranteeing consistent and reliable results regardless of the testing location.[5][6]

Designing a Robust Inter-Laboratory Validation Study

A successful cross-validation study hinges on a meticulously planned protocol that is agreed upon by all participating laboratories before the first sample is analyzed.[3] The fundamental principle is to challenge the method's reproducibility—its ability to provide consistent results when performed by different analysts, on different instruments, in different laboratories.[7]

The Validation Workflow

The overall process can be visualized as a structured sequence of events, from initial planning to final reporting. This workflow ensures all critical aspects are considered and documented.

InterLab_Validation_Workflow Protocol 1. Draft Validation Protocol (Define Objectives, Methods, Acceptance Criteria) Agreement 2. Joint Protocol Agreement (Transferring & Receiving Labs) Protocol->Agreement Review & Sign-off SamplePrep 3. Prepare & Distribute Homogenous Samples (Single Lot, Multiple Aliquots) Agreement->SamplePrep Analysis 4. Independent Sample Analysis (Each Lab Follows Protocol) SamplePrep->Analysis Blind Samples DataTransfer 5. Secure Data Transfer (Results Sent to Coordinating Lab) Analysis->DataTransfer Stats 6. Statistical Analysis (Compare Precision, Accuracy, Bias) DataTransfer->Stats Report 7. Final Validation Report (Summarize Findings, Deviations, Conclusion) Stats->Report Interpret Results Conclusion 8. Method Deemed Transferred (Or Further Investigation Required) Report->Conclusion

Caption: Workflow for an inter-laboratory validation study.

Key Protocol Components
  • Objective and Scope: Clearly state the purpose—to demonstrate the analytical equivalence between Laboratory A and Laboratory B for the quantification of this compound.

  • Materials and Samples: Use a single, homogenous batch of the analyte. Prepare identical sample sets for each laboratory, including different concentration levels to assess linearity and range.

  • Analytical Procedures: Provide detailed, step-by-step instructions for each method being compared (e.g., HPLC and GC-MS).

  • Acceptance Criteria: Predetermine the statistical criteria for success. For example, the relative standard deviation (RSD) for precision between laboratories should not exceed a specified value (e.g., <5%), and the mean results should be within a certain percentage (e.g., ±5%) of each other.[8]

Comparative Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. For this compound, both HPLC and GC-MS are viable quantitative techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like furan derivatives.[9][10] A reversed-phase method is typically suitable for a moderately polar molecule like this compound.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides good retention for moderately polar organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of the analyte while separating it from potential impurities.

  • Detector: UV detection is appropriate as the ester functional group provides a chromophore, though its sensitivity may be limited. The wavelength should be optimized by scanning a standard solution.

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Shim-pack GISS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Diode Array Detector (DAD) at 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Acetonitrile.

    • Perform serial dilutions to create calibration standards at 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh the provided sample and dissolve in Acetonitrile to achieve a theoretical concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (Acetonitrile).

    • Perform a system suitability test (SST) by making five replicate injections of the 0.5 mg/mL standard. The RSD of the peak area must be ≤ 2.0%.

    • Inject the calibration standards.

    • Inject the prepared samples in duplicate.

  • Data Processing:

    • Generate a linear regression curve from the calibration standards (r² ≥ 0.999).

    • Quantify the concentration of the analyte in the samples against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.[11] Due to the presence of a polar hydroxyl group, derivatization is often employed to increase the volatility and improve the chromatographic peak shape of the analyte.

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with ethylchloroformate) is used to cap the active hydrogen of the hydroxyl group. This reduces tailing and improves thermal stability in the GC inlet.[12]

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good resolution for a wide range of derivatized compounds.

  • Detector: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern, offering higher confidence than UV detection.

  • System Preparation:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C; Quadrupole: 150 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Standard and Sample Derivatization:

    • Prepare standard and sample solutions in a suitable aprotic solvent (e.g., Pyridine) at concentrations similar to the HPLC method.

    • To 100 µL of each solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vials and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis Sequence:

    • Inject 1 µL of the derivatized blank (Pyridine + BSTFA).

    • Inject 1 µL of the derivatized standards and samples.

  • Data Processing:

    • Identify the peak for the derivatized analyte by its retention time and mass spectrum.

    • Generate a calibration curve using the peak area of a characteristic ion.

    • Quantify the concentration in the samples.

Data Analysis and Acceptance Criteria

Once all laboratories have submitted their results, a coordinating laboratory performs a statistical comparison. The goal is to assess the reproducibility and bias between the labs.

Comparative Data Summary

The results should be compiled into a clear, comparative table. This allows for a direct assessment of the method's performance across all sites.

Performance Characteristic Method Lab A Result Lab B Result Lab C Result Acceptance Criteria Status
Assay (Sample 1, 0.5 mg/mL) HPLC-UV0.502 mg/mL0.495 mg/mL0.509 mg/mLMean ± 5%Pass
GC-MS0.505 mg/mL0.499 mg/mL0.511 mg/mLMean ± 5%Pass
Intermediate Precision (RSD%) HPLC-UV1.1%1.3%0.9%≤ 2.0%Pass
GC-MS0.9%1.0%0.8%≤ 2.0%Pass
Reproducibility (Inter-Lab RSD%) HPLC-UV\multicolumn{3}{c}{1.41%}≤ 5.0%Pass
GC-MS\multicolumn{3}{c}{1.19%}≤ 5.0%Pass
Linearity (r²) HPLC-UV0.99950.99920.9996≥ 0.999Pass
GC-MS0.99980.99950.9997≥ 0.999Pass

Note: Data presented are hypothetical for illustrative purposes.

Statistical Evaluation
  • Precision: The reproducibility, or inter-laboratory precision, is evaluated by calculating the Relative Standard Deviation (RSD) of the mean results from all participating laboratories.[13]

  • Accuracy/Bias: A Student's t-test or equivalence testing can be used to determine if there is a statistically significant difference between the mean results generated by each laboratory.[14]

  • Outlier Analysis: Statistical tests like the Grubbs' test or Cochran's C test can be applied to identify any individual results or laboratory variances that are statistically different from the others.[8][15] The use of robust statistical methods like the Z-score can also be advantageous in evaluating proficiency.[16]

Conclusion and Best Practices

A successful inter-laboratory cross-validation demonstrates that an analytical procedure is robust, reliable, and transferable. The hypothetical data above show that both the HPLC-UV and GC-MS methods for this compound are reproducible and generate comparable results across three different laboratories.

Key Takeaways for Success:

  • A Comprehensive Protocol is Non-Negotiable: A detailed, pre-approved protocol that specifies every step, from sample handling to data analysis, is the foundation of a successful study.[6]

  • Use a Single, Homogenous Sample Lot: This eliminates sample variability as a potential source of error.

  • Establish Clear Acceptance Criteria: Define what "success" looks like before the study begins.

  • Promote Open Communication: Ensure analysts in all participating labs have a clear point of contact to resolve any ambiguities in the analytical procedure.

By adhering to the principles outlined in this guide and grounding the process in regulatory expectations from bodies like the EMA, FDA, and USP, organizations can ensure the integrity and consistency of their analytical data for critical intermediates like this compound, a crucial step in delivering safe and effective medicines.[1][2][3]

References

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  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development. EMA.

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  • Human Metabolome Database. (N.D.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). HMDB.

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  • LCGC International. (N.D.). Analytical Method Validation: Back to Basics, Part II. LCGC International.

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  • U.S. Food and Drug Administration. (N.D.). Q2(R2) Validation of Analytical Procedures. FDA.

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal.

  • Royal Society of Chemistry. (2025). Analytical Methods. OPUS.

  • VulcanChem. (N.D.). This compound. VulcanChem.

  • MDPI. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI.

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  • ResearchGate. (2022). (PDF) FT-IR, GC-MS, and HPLC Profiling of the Bioactive Constituents of Ethyl Acetate Fraction of Eichhornia crassipes as a Hepatoprotectant. ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from synthesis to the final disposal of waste materials. Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a heterocyclic ester, requires careful management due to its structural relationship to tetrahydrofuran (THF), a known peroxide former. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance to ensure the protection of laboratory personnel and the environment.

Disclaimer: This document provides a detailed framework for disposal. However, the Safety Data Sheet (SDS) provided by the manufacturer for your specific lot of this compound is the ultimate authoritative document. Always consult the SDS before handling, storing, or disposing of this chemical.

Part 1: Hazard Identification and Risk Assessment

Understanding the chemical's inherent properties is the foundation of a safe disposal plan. While a specific, comprehensive SDS for this exact compound is not universally available, its structure as a substituted tetrahydrofuran ester allows us to infer a reliable hazard profile based on analogous compounds.

Inferred Hazards based on Chemical Class:

  • Peroxide Formation: The tetrahydrofuran ring is susceptible to oxidation upon contact with air and light, potentially forming shock-sensitive and explosive peroxide crystals.[1][2][3] This is the most critical long-term storage and disposal hazard.

  • Flammability: Like many organic esters and ethers, this compound should be treated as flammable. Vapors may form flammable mixtures with air.[4][5]

  • Irritation: Assumed to be an irritant to the eyes, skin, and respiratory system. Direct contact and inhalation of vapors should be avoided.[4][6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Chemical waste must not be released into the sewer system or regular trash.[7][8]

Potential Hazard Primary Concern Regulatory Framework Mitigation and Disposal Rationale
Peroxide Formation Risk of explosion upon friction, shock, or heating, especially in aged or concentrated material.OSHA 29 CFR 1910.1450[9]Strict inventory control (dating bottles), storage away from air/light, and periodic testing are crucial. Potentially peroxidized material requires specialized EHS handling and is NOT suitable for routine disposal.
Ignitability Fire or explosion risk from sparks, static discharge, or heat sources.EPA Hazardous Waste (D001)[7][10]Segregate from oxidizers and ignition sources. Collect in grounded containers and manage as flammable hazardous waste.
Toxicity/Irritation Health effects from skin/eye contact or inhalation.OSHA Hazard Communication[11]Use appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area, such as a chemical fume hood.
Environmental Contamination of soil and waterways.EPA Resource Conservation and Recovery Act (RCRA)[8][12]All waste must be collected, labeled, and transferred to a licensed hazardous waste disposal facility. Sewer disposal is prohibited.[7][13]

Part 2: Pre-Disposal Handling and Storage: The First Line of Defense

Proper management during the chemical's active life is integral to safe disposal. The primary goal is to prevent the formation of dangerous peroxides.

  • Date All Containers: Upon receipt and upon opening, the container must be clearly marked with the date.[3] This is a non-negotiable step for all peroxide-forming chemicals.

  • Storage Conditions: Store containers in a cool, dry, well-ventilated, and dark location, such as a flammable storage cabinet.[1][14] To minimize air exposure, store under an inert gas (e.g., nitrogen or argon) if possible.[2]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[6]

  • Inventory Management: Use the "first-in, first-out" principle. Purchase only the quantities needed for the short term to avoid prolonged storage. An opened container should ideally be used or disposed of within 6 to 12 months.[1][3]

  • Peroxide Testing: For containers that have been open for more than three months, it is best practice to test for peroxides using commercially available test strips before use or disposal.[3] If the test is positive (typically >10-20 ppm), do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) department immediately for specialized disposal.

Part 3: Step-by-Step Disposal Protocol

This protocol applies to uncontaminated, non-peroxidized this compound and solutions containing it.

1. Personal Protective Equipment (PPE) Check:

  • Eye Protection: Wear chemical splash goggles.[15]

  • Hand Protection: Wear nitrile gloves. Check for any signs of degradation before use.[16]

  • Body Protection: A standard laboratory coat and closed-toe shoes are required.[3]

  • Location: All waste transfers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

2. Waste Container Selection and Labeling:

  • Select a Container: Use a designated hazardous waste container that is clean, in good condition, and chemically compatible (e.g., glass or polyethylene). The container must have a secure, leak-proof screw cap.[8][10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag, available from your EHS department.[12][13] Fill it out completely and legibly:

    • Write the full, unabbreviated chemical name: "Waste this compound".

    • List all components and their approximate percentages, including any solvents.

    • Indicate the relevant hazards (e.g., "Flammable," "Irritant").

    • Provide the name of the principal investigator and the laboratory location.

3. Waste Accumulation:

  • Transfer Waste: Carefully pour the chemical waste into the labeled container inside the fume hood.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times except when actively adding waste.[10][13] This is a critical EPA regulation to prevent the release of hazardous vapors.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[17]

4. Storage in a Satellite Accumulation Area (SAA):

  • The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA).[10][12]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[10][17]

  • Ensure the SAA is segregated from incompatible materials.[10]

5. Arranging for Final Disposal:

  • Once the waste container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department or designated hazardous waste management provider.[7][17]

  • Do not transport hazardous waste containers between laboratories or buildings yourself.[7]

Part 4: Emergency Procedures

Small Spills (<100 mL):

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the contaminated absorbent into a designated container for solid hazardous waste.

  • Label the container as "Solid Waste: this compound contaminated debris" and manage it as hazardous waste.[7]

  • Decontaminate the spill area with soap and water.

Large Spills (>100 mL) or Peroxide-Positive Containers:

  • DO NOT ATTEMPT TO CLEAN UP.

  • Evacuate the immediate area.

  • Alert others and prevent entry into the affected zone.

  • Contact your institution's EHS or emergency response team immediately from a safe location.[2]

Part 5: Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe management and disposal of this compound.

DisposalWorkflow start Start: Handling Ethyl 4-hydroxytetrahydrofuran-2-carboxylate check_peroxide Is container aged (>12 mo unopened, >6 mo opened) or suspected of peroxide formation? start->check_peroxide contact_ehs STOP. DO NOT MOVE. Contact EHS/Safety Officer for specialized disposal. check_peroxide->contact_ehs Yes material_ok Material is within safe storage limits. check_peroxide->material_ok No is_waste Is the material designated as waste? material_ok->is_waste spill_check Is this a spill cleanup? is_waste->spill_check Yes continue_use Continue to use following safe handling procedures. is_waste->continue_use No collect_waste Follow Step-by-Step Disposal Protocol (Part 3) store_saa Store in designated Satellite Accumulation Area (SAA) in secondary containment. collect_waste->store_saa spill_check->collect_waste No (Liquid Waste) absorb_spill Absorb with inert material. Collect in a sealed container. spill_check->absorb_spill Yes label_solid Label as solid hazardous waste with full chemical name. absorb_spill->label_solid label_solid->store_saa request_pickup Request pickup from EHS or licensed waste contractor. store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

References

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

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Navigating the Uncharted: A Safety and Handling Guide for Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a promising building block, is one such compound. However, its novelty means that a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet readily available. This guide is constructed to fill that critical information gap. As senior application scientists, we understand that the absence of data is not a roadblock but a call for a more rigorous, deductive approach to safety.

This document synthesizes established safety protocols for analogous compounds, namely tetrahydrofuran (THF), β-hydroxy esters, and other lactate esters. By examining the potential hazards associated with each functional component of the target molecule — the tetrahydrofuran ring, the hydroxyl group, and the ethyl ester — we can construct a robust and conservative framework for its safe handling, storage, and disposal. Our commitment is to empower researchers with the knowledge to manage risk effectively, ensuring that groundbreaking science and unwavering safety go hand-in-hand.

Hazard Analysis: A Composite Sketch of Potential Risks

Given the absence of a specific SDS, we must infer the potential hazards of this compound from its constituent parts.

  • Tetrahydrofuran (THF) Moiety: The tetrahydrofuran ring is the most significant contributor to potential hazards. THF is a highly flammable liquid and, crucially, can form explosive peroxides upon exposure to air and light.[1][2] Over time, these peroxides can accumulate and, if concentrated by distillation or evaporation, may detonate with shock, heat, or friction.[3] The hydroxyl group on the tetrahydrofuran ring may influence its peroxide-forming potential, a factor that necessitates a cautious approach.

  • Ethyl Ester Functionality: Aliphatic esters are generally considered to have low acute toxicity but can be irritating to the eyes, skin, and respiratory tract.[4] At high concentrations, their vapors can have narcotic effects.[4] While less volatile than many simple esters, the potential for irritation remains a key consideration.

  • Hydroxyl Group: The presence of a hydroxyl group can increase the water solubility of the compound compared to unsubstituted THF. While not posing a direct hazard itself, it can influence the compound's physical properties and reactivity.

Based on this composite analysis, we can anticipate the following primary hazards for this compound:

  • Flammability: The compound is likely a combustible liquid.[5]

  • Peroxide Formation: The THF ring suggests a significant risk of forming explosive peroxides.[6]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A proactive and conservative approach to PPE is paramount when handling chemicals with limited safety data. The following table outlines the recommended PPE, drawing from best practices for handling both THF and ester compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash hazard.[6]Protects against splashes of the chemical, which may be irritating to the eyes. A face shield offers a broader area of protection.
Hand Protection Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[1]Provides a barrier against skin contact, which can cause irritation. The choice of glove material is based on general resistance to organic solvents and esters.
Body Protection A flame-resistant lab coat is essential. Long pants and closed-toe shoes must be worn at all times in the laboratory.[6][7]Protects skin and clothing from splashes and spills. Flame-resistant material is crucial due to the potential flammability of the compound.
Respiratory Protection All handling of the neat compound or its solutions should be conducted in a certified chemical fume hood.[1][6]A fume hood is the primary engineering control to prevent inhalation of vapors, which may be irritating or have narcotic effects at high concentrations.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the foundation of safe laboratory practice. The following step-by-step guidance covers the lifecycle of this compound in the laboratory.

Receiving and Storage
  • Date the Container: Upon receipt, immediately write the date on the container. This is the starting point for tracking the potential for peroxide formation.[2]

  • Date Upon Opening: The date the container is first opened must also be clearly marked.[2]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] A flammable liquids storage cabinet is the appropriate location.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[8]

  • Light Protection: Store in an opaque or amber container to protect from light, which can accelerate peroxide formation.[3]

Handling and Use
  • Work Area: All manipulations, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[1][6]

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and reduce the rate of peroxide formation.

  • Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[9]

  • Avoid Evaporation to Dryness: Never allow solutions containing this compound to evaporate to dryness, as this can concentrate potentially explosive peroxides.[2]

Peroxide Detection: A Critical Safety Check

Due to the high risk of peroxide formation, a regular testing schedule is mandatory.

  • Testing Frequency: Test for peroxides upon opening a new container and every three months thereafter for opened containers.[1] Unopened containers should be tested after one year from the date of receipt.[1]

  • Testing Method: Use commercially available peroxide test strips. A simple qualitative test involves adding 1-3 mL of the compound to an equal volume of acetic acid, followed by a few drops of 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.

  • Action Levels: If peroxides are detected at a concentration of >100 ppm, the material should be considered extremely dangerous and should not be used. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal. Do not attempt to open a container if crystalline solids are present around the cap or in the liquid, as these may be explosive peroxides. [3]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and an indication of the potential for peroxide formation.

  • Disposal Method: The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[10] This ensures the complete destruction of the compound and any peroxides that may have formed.

  • Empty Containers: "Empty" containers that have held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spill Cleanup: In the event of a small spill (<100 mL) within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.[6]

Visualizing the Workflow: A DOT Graph for Safety

To provide a clear, at-a-glance summary of the critical safety workflow, the following DOT graph outlines the key decision points and actions for handling this compound.

SafeHandlingWorkflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_ongoing Ongoing Management cluster_disposal Disposal receive Receive Chemical date_receipt Date Container (Receipt) receive->date_receipt store Store in Flammables Cabinet date_receipt->store open_container Open Container date_open Date Container (Open) open_container->date_open test_peroxides_initial Test for Peroxides date_open->test_peroxides_initial handle_in_hood Handle in Fume Hood w/ PPE test_peroxides_initial->handle_in_hood periodic_test Test Peroxides Every 3 Months handle_in_hood->periodic_test check_crystals Check for Crystals periodic_test->check_crystals peroxides_ok Peroxides <100 ppm? periodic_test->peroxides_ok check_crystals->periodic_test No Crystals contact_ehs Contact EHS for Disposal check_crystals->contact_ehs Crystals Present use_in_rxn Use in Reaction peroxides_ok->use_in_rxn Yes peroxides_ok->contact_ehs No dispose_waste Dispose as Hazardous Waste use_in_rxn->dispose_waste

Caption: Safe handling workflow for this compound.

Conclusion: A Culture of Proactive Safety

Handling novel chemical entities like this compound requires a blend of scientific curiosity and unwavering commitment to safety. By deconstructing the molecule into its functional components and applying established safety principles for analogous compounds, we can operate with a high degree of confidence. This guide provides a foundational framework for the safe use of this compound, but it is incumbent upon every researcher to remain vigilant, to question the unknown, and to prioritize safety above all else. In doing so, we not only protect ourselves and our colleagues but also uphold the integrity of the scientific endeavor.

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